4-Nitrophenylglycolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMJZVLXJDNZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868513 | |
| Record name | Hydroxy(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10098-39-2 | |
| Record name | 4-Nitromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10098-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-nitrophenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.199 | |
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Foundational & Exploratory
A-Z Guide to 4-Nitrophenylglycolic Acid: Synthesis, Purification, and Spectroscopic Characterization
Abstract
4-Nitrophenylglycolic acid, also known as 4-nitromandelic acid, is a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] Its bifunctional nature, featuring a carboxylic acid and a secondary alcohol on a nitrated aromatic scaffold, makes it a versatile building block. This guide provides a comprehensive, field-tested methodology for the synthesis, purification, and detailed characterization of this compound. We delve into the causality behind experimental choices, offering insights to ensure reproducibility and high purity. The protocols described herein are designed to be self-validating through rigorous analytical confirmation, meeting the standards required for advanced research and development.
Introduction: The Significance of this compound
This compound (C₈H₇NO₅, Molar Mass: 197.145 g/mol ) is a stable, off-white solid at room temperature.[1] Its strategic importance lies in its utility as a precursor for various active pharmaceutical ingredients (APIs), including antibiotics and anticancer agents.[1][2] The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the adjacent benzylic position, while the glycolic acid moiety provides a handle for esterification, amidation, and other derivatizations.
This guide focuses on a robust and scalable two-step synthesis beginning from 4-nitrobenzaldehyde, a readily available starting material. The chosen pathway involves a cyanohydrin formation followed by acidic hydrolysis, a classic and well-understood route that offers high yields and predictable outcomes.
Synthesis Pathway: From Aldehyde to Glycolic Acid
The synthesis of this compound is efficiently achieved in two primary stages:
-
Step 1: Nucleophilic Addition - Formation of the intermediate, 4-nitromandelonitrile, via the reaction of 4-nitrobenzaldehyde with a cyanide source.
-
Step 2: Hydrolysis - Conversion of the nitrile functional group of the intermediate into a carboxylic acid under strong acidic conditions.
Diagram of the Synthetic Workflow
Sources
Introduction: Unveiling a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrophenylglycolic Acid
This compound (CAS No: 10098-39-2) is a specialized organic compound that serves as a critical intermediate in various synthetic pathways.[1][2] For researchers and professionals in drug development, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective application in the synthesis of complex active pharmaceutical ingredients (APIs), including antibiotics and anticancer drugs.[1][2] This guide provides a detailed examination of these properties, offering both quantitative data and the experimental context necessary for its practical application.
Core Physicochemical Characteristics
The utility of a chemical intermediate is defined by its intrinsic properties. These values dictate reaction conditions, purification strategies, and potential formulation pathways. The core properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 10098-39-2 | [1][3] |
| Molecular Formula | C₈H₇NO₅ | [1][3] |
| Molecular Weight | 197.145 g/mol | [1][3] |
| Appearance | Off-white solid | [1] |
| Predicted pKa | 2.81 ± 0.10 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
Structural Elucidation and Spectroscopic Profile
The molecular structure of this compound, which features a phenyl ring substituted with a nitro group and a glycolic acid moiety, is fundamental to its reactivity and spectral characteristics.
While specific, verified spectra for this exact compound are not broadly available in public databases, its structure allows for the prediction of key spectroscopic features that are essential for its identification and characterization during synthesis.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the para-substituted ring will likely appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The methine proton of the glycolic acid group (-CH(OH)-) would appear as a singlet, and the acidic protons of the hydroxyl and carboxylic acid groups would be visible as broad singlets, the positions of which are dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. Additional signals would correspond to the carbonyl carbon of the carboxylic acid, the methine carbon bearing the hydroxyl group, and the carbons of the phenyl ring.[5][6]
-
FT-IR: The infrared spectrum is a powerful tool for identifying functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), strong asymmetric and symmetric N-O stretches from the nitro group (typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ respectively), and C-O stretching from the alcohol and carboxylic acid.[5][7]
-
UV-Vis: The presence of the nitrophenyl chromophore suggests that the compound will exhibit strong absorbance in the UV region, which is useful for quantitative analysis using spectrophotometry.
Experimental Protocols for Property Determination
To ensure scientific integrity, the properties of any compound used in research and development must be verifiable. Below are detailed, standard methodologies for determining two critical physicochemical parameters: acid dissociation constant (pKa) and aqueous solubility.
Protocol 1: Determination of pKa via Potentiometric Titration
The pKa is arguably the most important physicochemical property for an ionizable drug or intermediate, as it governs the extent of ionization at a given pH. This, in turn, dictates solubility, permeability, and interactions with biological targets. Potentiometric titration is the gold-standard method for its accurate determination.[8]
Causality: This method is chosen for its precision. It directly measures the change in proton concentration (pH) as a strong base is added to a solution of the acid. The midpoint of the resulting titration curve, where the acid is 50% dissociated, corresponds to the pKa.[8] This provides a robust, empirical value crucial for developing biopharmaceutical and formulation strategies.
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or automated titrator.
-
Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest inflection). The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the pKa of the compound.
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- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
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- 8. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 4-Nitrophenylglycolic Acid (CAS 10098-39-2)
Foreword: Unveiling a Key Pharmaceutical Building Block
4-Nitrophenylglycolic acid, also known as 4-nitromandelic acid, is a specialized organic molecule that holds a significant position in the landscape of pharmaceutical development. While not a therapeutic agent in itself, its unique chemical architecture—featuring a chiral center, a carboxylic acid, a hydroxyl group, and an electron-withdrawing nitro group—renders it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource covering its synthesis, characterization, and critical applications. We will delve into the causality behind synthetic strategies and analytical methodologies, providing a robust framework for its effective utilization in the laboratory and beyond.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is paramount for its successful application. These properties dictate its reactivity, solubility, and the analytical techniques best suited for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10098-39-2 | |
| Molecular Formula | C₈H₇NO₅ | |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 159-161 °C | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, influenced by the electron-withdrawing nitro group. |
Spectroscopic Fingerprint: A Guide to Identification
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a summary of the expected spectroscopic data, inferred from analogous compounds and fundamental principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.3 ppm. Methine proton (-CH(OH)-): A singlet around δ 5.0-5.5 ppm. Hydroxyl and Carboxylic acid protons: Broad singlets, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Carbonyl carbon (C=O): δ 170-175 ppm. Aromatic carbons: Multiple signals between δ 120-150 ppm, with the carbon bearing the nitro group being the most deshielded. Methine carbon (-CH(OH)-): δ 70-75 ppm. |
| Infrared (IR) | O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹. C=O stretch (carboxylic acid): Strong, sharp peak around 1700-1750 cm⁻¹. N-O stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-O stretch (alcohol): 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 197. Key fragmentation patterns would likely involve the loss of H₂O (m/z 179), COOH (m/z 152), and potentially the nitro group. |
Synthesis of this compound: Strategies and Mechanisms
The synthesis of this compound is a critical aspect of its utility. The primary and most logical route involves the conversion of 4-nitrobenzaldehyde. This can be achieved through a classic cyanohydrin formation followed by hydrolysis. More contemporary approaches also employ biocatalysis for enhanced stereoselectivity.
Classical Synthetic Approach: Cyanohydrin Formation and Hydrolysis
This well-established two-step method provides a reliable means of preparing racemic this compound.
Caption: Classical synthesis of this compound.
Experimental Protocol: Synthesis via Cyanohydrin Intermediate
Part A: Synthesis of 4-Nitromandelonitrile
-
In a well-ventilated fume hood, dissolve 4-nitrobenzaldehyde in a suitable solvent such as ethanol.
-
Prepare a solution of sodium cyanide (NaCN) in water and cool it in an ice bath.
-
Slowly add a mineral acid (e.g., HCl) to the cooled NaCN solution to generate hydrocyanic acid (HCN) in situ. Caution: HCN is a highly toxic gas.
-
Add the 4-nitrobenzaldehyde solution dropwise to the HCN solution while maintaining a low temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by neutralizing any excess acid and extracting the product with an organic solvent.
Part B: Hydrolysis to this compound
-
Dissolve the crude 4-nitromandelonitrile in a mixture of a strong acid (e.g., concentrated HCl) and water.
-
Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if a basic workup is used) or by TLC.
-
After completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Causality in Experimental Choices: The in situ generation of HCN minimizes the handling of this highly toxic reagent. The acidic hydrolysis of the nitrile is a robust and high-yielding method for the formation of the carboxylic acid.
Enantioselective Synthesis: The Biocatalytic Advantage
For many pharmaceutical applications, a single enantiomer of a chiral compound is required. Biocatalysis offers an elegant and environmentally friendly approach to achieve high enantioselectivity. Nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic nitrile, allowing for the separation of the desired chiral acid.[2][3]
Caption: Enantioselective synthesis using a nitrilase enzyme.
This biocatalytic resolution allows for the isolation of one enantiomer as the carboxylic acid, while the other remains as the nitrile, which can then be separated.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed.
Table 3: Typical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic compounds. |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) | The organic modifier elutes the compound, and the acid suppresses the ionization of the carboxylic acid, leading to sharper peaks. |
| Detection | UV at 254 nm or 280 nm | The nitroaromatic chromophore provides strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
Chiral Separation: Resolving the Enantiomers
To analyze the enantiomeric purity of this compound, a chiral HPLC method is necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Caption: Workflow for chiral separation by HPLC.
The choice of the chiral stationary phase is critical and often requires screening of different column types (e.g., polysaccharide-based, protein-based) to achieve optimal separation.
Applications in Drug Development
The primary value of this compound lies in its role as a precursor to more complex molecules, particularly in the synthesis of antibiotics and anticancer agents.[4]
Role in Antibiotic Synthesis: A Precursor to β-Lactams
Mandelic acid and its derivatives are important side-chain precursors in the synthesis of semi-synthetic penicillins and cephalosporins.[1][4] The (R)-enantiomer of mandelic acid derivatives is particularly important in this context.[5] The general strategy involves the acylation of the amino group of the β-lactam core (e.g., 6-aminopenicillanic acid or 7-aminocephalosporanic acid) with an activated form of the mandelic acid derivative.
Illustrative Pathway: Incorporation into a Cephalosporin Scaffold
Caption: General pathway for incorporating the mandelic acid side chain into a cephalosporin.
This modification of the β-lactam core is a key strategy for tuning the antibacterial spectrum and improving resistance to β-lactamase enzymes.
Potential in Anticancer Drug Synthesis
The nitrophenyl moiety is a feature in some classes of compounds investigated for their anticancer properties. While direct synthesis of a marketed anticancer drug from this compound is not prominently documented, its structural motifs are relevant to the design of novel therapeutic agents.[5]
Metabolism and Toxicological Considerations
A thorough understanding of the metabolic fate and potential toxicity of a chemical is essential for safe handling and for predicting the properties of its downstream products.
Metabolic Pathways
Specific metabolic data for this compound is limited. However, based on its structure and data from related compounds like nitrophenols and mandelic acid, several metabolic routes can be predicted:
-
Conjugation: The hydroxyl and carboxylic acid groups are susceptible to conjugation with glucuronic acid or sulfate, which increases water solubility and facilitates excretion.
-
Nitroreduction: The nitro group can be reduced by nitroreductase enzymes to a nitroso, hydroxylamino, and ultimately an amino group. This is a critical metabolic pathway for many nitroaromatic compounds.
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, forming 4-nitrophenylglyoxylic acid.
Toxicological Profile
The toxicology of this compound has not been extensively studied. However, information can be inferred from related compounds:
-
Nitrophenols: These compounds can be toxic, with effects on the blood (methemoglobinemia), liver, and kidneys.[6]
-
Mandelic Acid: Generally considered to have low toxicity, but high doses can cause kidney irritation.[7]
Safety and Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of specialized chemical intermediates in the intricate process of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of a range of bioactive molecules, most notably semi-synthetic β-lactam antibiotics. The ongoing development of enantioselective synthetic methods, particularly those employing biocatalysis, will further enhance its value by providing access to chirally pure building blocks. As the quest for novel therapeutics continues, the strategic application of well-characterized intermediates like this compound will remain a cornerstone of medicinal chemistry.
References
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Mandelic acid. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Health Effects - Toxicological Profile for Nitrophenols. Retrieved January 14, 2026, from [Link]
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Caming Pharmaceutical Ltd. (n.d.). This compound CAS 10098-39-2. Retrieved January 14, 2026, from [Link]
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Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Martinkova, L., et al. (2018). Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Applied Microbiology and Biotechnology. Retrieved January 14, 2026, from [Link]
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Almac. (n.d.). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Method for producing R-mandelic acid with biocatalysis and separating and coupling method.
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National Center for Biotechnology Information. (n.d.). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved January 14, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of 4-Nitrophenylglycolic Acid
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic features of 4-Nitrophenylglycolic acid (CAS 10098-39-2). While experimental spectra for this specific compound are not widely available in public repositories, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive, and comparative analysis. By examining the spectral data of closely related analogues, such as (4-Nitrophenyl)acetic acid and 4-Nitrobenzoic acid, we can elucidate the expected spectral characteristics with high confidence. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural and electronic properties of this compound for synthesis confirmation, quality control, and further research.
Introduction
This compound, also known as p-nitromandelic acid, is an organic compound featuring a p-substituted nitrophenyl group attached to a glycolic acid moiety. Its structure comprises a chiral center at the alpha-carbon, a carboxylic acid, a hydroxyl group, and an aromatic nitro group. These functional groups impart distinct and predictable signatures in various spectroscopic analyses. Accurate interpretation of NMR, IR, and MS data is paramount for verifying the molecular structure, assessing purity, and understanding the chemical behavior of this molecule in various applications, from synthetic chemistry to pharmaceutical development.
This document provides detailed, field-proven protocols for data acquisition and an in-depth interpretation of the predicted spectroscopic data, grounded in authoritative references and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the single aliphatic proton, with exchangeable protons for the hydroxyl and carboxylic acid groups.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale & Comparative Insights |
| H-α | ~5.3 | Singlet (s) | N/A | -CH(OH) | The methine proton is deshielded by the adjacent oxygen, carboxylic acid, and the aromatic ring. In the related (4-Nitrophenyl)acetic acid, the methylene (-CH₂) protons appear around 3.9 ppm[1]. The additional hydroxyl group in our target molecule is expected to shift this signal further downfield to the ~5.3 ppm region. |
| H-2, H-6 | ~7.7 | Doublet (d) | ~8.8 | Ar-H (ortho to -CH) | These protons are ortho to the glycolic acid substituent and meta to the strongly electron-withdrawing nitro group. They are expected to be downfield compared to the H-3, H-5 protons. |
| H-3, H-5 | ~8.2 | Doublet (d) | ~8.8 | Ar-H (ortho to -NO₂) | These protons are ortho to the nitro group, which exerts a powerful deshielding effect, shifting them significantly downfield[2][3]. This classic AA'BB' pattern is characteristic of p-disubstituted benzene rings with substituents of differing electronic effects. |
| -OH (Alcohol) | Broad, variable | Singlet (s) | N/A | -CH(OH) | The chemical shift of this proton is highly dependent on solvent, concentration, and temperature. It will undergo D₂O exchange. |
| -OH (Acid) | Broad, variable (>10) | Singlet (s) | N/A | -COOH | Carboxylic acid protons are typically found far downfield (>10 ppm) and are often very broad[3]. This signal will also disappear upon D₂O exchange. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals due to molecular symmetry (C2', C6' and C3', C5' are equivalent).
| Predicted Signal | Chemical Shift (δ) ppm | Assignment | Rationale & Comparative Insights |
| C-α | ~75 | -CH(OH) | This carbon is attached to an oxygen and is expected in the 60-80 ppm range. In mandelic acid, this carbon appears at ~75 ppm. |
| C-2', C-6' | ~127 | Ar-C (ortho to -CH) | Aromatic carbons ortho to the alkyl substituent. |
| C-3', C-5' | ~124 | Ar-C (ortho to -NO₂) | Aromatic carbons ortho to the nitro group. The strong electron-withdrawing nature of the nitro group typically shifts ortho and para carbons downfield, but the ipso-carbon is most affected[4][5]. |
| C-1' | ~146 | Ar-C (ipso to -CH) | The ipso-carbon attached to the glycolic acid moiety. This is expected to be significantly downfield. |
| C-4' | ~148 | Ar-C (ipso to -NO₂) | The ipso-carbon attached to the nitro group is significantly deshielded. |
| C=O | ~175 | -COOH | The carbonyl carbon of the carboxylic acid is expected in the typical range of 170-180 ppm[5][6]. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons, especially the aromatic ones, for accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0-200 ppm.
-
A relaxation delay of 2 seconds is typically sufficient.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from its hydroxyl, carboxylic acid, and nitro groups.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-CHO-H ) |
| 3300 - 2500 | Very Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COO-H ) |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-C=O ) |
| 1610, 1585, 1490 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1520 | Very Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂ ) |
| ~1350 | Very Strong | N-O Symmetric Stretch | Nitro Group (-NO₂ ) |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid / Alcohol |
Causality and Interpretation:
-
Hydroxyl Region: Two distinct O-H stretching bands are expected. A broad band around 3400 cm⁻¹ for the alcoholic O-H and a much broader absorption from 3300-2500 cm⁻¹ for the hydrogen-bonded carboxylic acid O-H, which will overlap the C-H stretches[7].
-
Carbonyl Region: A strong, sharp peak around 1710 cm⁻¹ is the hallmark of the carboxylic acid C=O double bond. Its position confirms the presence of the acid functional group[8].
-
Nitro Group Region: The most characteristic feature will be two very strong bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group. These absorptions are definitive proof of the -NO₂ moiety and are clearly observed in the spectra of related compounds like 4-Nitrobenzoic acid[7][8].
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the empty instrument to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrometry Data
For this compound (Molecular Weight: 197.14 g/mol ), electron ionization (EI) would likely lead to extensive fragmentation.
| m/z | Predicted Ion | Formula | Notes |
| 197 | [M]⁺˙ | [C₈H₇NO₅]⁺˙ | Molecular ion. May be weak or absent in EI-MS due to instability. |
| 151 | [M - NO₂]⁺ | [C₈H₇O₃]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatics. |
| 152 | [M - COOH]⁺ | [C₇H₆NO₃]⁺ | Alpha-cleavage resulting in the loss of the carboxyl radical. |
| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Further fragmentation from m/z 151 via loss of CH₂O. |
| 106 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | Fragmentation from m/z 152 via loss of CO₂. |
Predicted Fragmentation Pathway
The energetically unstable molecular ion will undergo several key fragmentations. The primary cleavages are expected to be the loss of the nitro group (-NO₂) and the loss of the carboxyl group (-COOH) via alpha-cleavage, driven by the stability of the resulting fragments.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for MS Data Acquisition (EI)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample by heating the probe. Bombard the resulting gas-phase molecules with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.
-
Data Representation: Plot the relative abundance of each detected ion against its m/z value to generate the mass spectrum.
Integrated Analytical Workflow
A systematic approach ensures comprehensive characterization of this compound.
Caption: General workflow for spectroscopic structure elucidation.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The ¹H NMR is expected to show a characteristic AA'BB' aromatic pattern and a downfield methine singlet. The ¹³C NMR will confirm the 8 unique carbon environments. The IR spectrum will be defined by strong absorptions from the carboxylic acid, alcohol, and nitro functional groups. Finally, mass spectrometry will likely show characteristic fragmentation patterns involving the loss of the nitro and carboxyl moieties. By following the outlined protocols and using the provided interpretations, researchers can confidently characterize this compound and ensure its identity and purity in their work.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid. Retrieved from [Link][2]
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University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link][3]
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Indian Institute of Technology Guwahati. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link][6]
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An In-depth Technical Guide to the Solubility of 4-Nitrophenylglycolic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 4-nitrophenylglycolic acid, a compound of interest in pharmaceutical chemistry.[1] Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document delves into the theoretical principles governing its dissolution, provides a detailed experimental protocol for solubility determination, and offers insights into its expected behavior in various solvent systems.
Introduction: The Significance of this compound and Its Solubility
This compound (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) is an off-white solid with a chemical structure featuring a carboxylic acid, a hydroxyl group, and a nitro group attached to a phenyl ring.[1][2] This combination of functional groups imparts a unique polarity and chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and anticancer drugs.[1]
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of process chemistry and formulation science. A thorough understanding of a compound's solubility in different solvents is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and purity by ensuring all reactants are in the same phase.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.
-
Formulation Development: The ability to dissolve a drug substance in a pharmaceutically acceptable solvent is crucial for creating liquid dosage forms and for ensuring adequate bioavailability.
-
Analytical Method Development: Solubility data is essential for choosing the right mobile phases in chromatographic techniques like HPLC.
This guide will equip researchers with the foundational knowledge and practical methodologies to investigate and understand the solubility profile of this compound.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The polarity of this compound is a composite of its various functional groups:
-
Polar, Protic Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are highly polar and capable of hydrogen bonding, both as donors and acceptors.[2] These groups will strongly interact with polar protic solvents like water and alcohols.
-
Polar, Aprotic Functionality: The nitro group (-NO₂) is highly polar and can act as a hydrogen bond acceptor.
-
Nonpolar Component: The phenyl ring is a nonpolar, hydrophobic moiety.
The interplay of these groups dictates the overall solubility. The presence of multiple polar, hydrogen-bonding groups suggests that this compound will exhibit appreciable solubility in polar solvents. However, the nonpolar phenyl ring will limit its solubility in highly polar solvents like water and enhance its solubility in solvents with some nonpolar character.
The acidic nature of the carboxylic acid (predicted pKa of 2.81±0.10) is a critical factor.[2] In basic solutions, the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is expected to be significantly more water-soluble than the neutral acid.
Experimental Protocol for Determining Solubility
The following is a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of this compound. This protocol is a synthesis of established methods for organic compound solubility analysis.[5][6][7]
Materials and Equipment
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Graduated cylinders or pipettes
-
pH paper
Experimental Workflow
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small, clean test tube.
-
Solvent Addition: Add the chosen solvent in 0.25 mL increments, up to a total volume of 0.75 mL.
-
Mixing: After each addition, vortex the test tube vigorously for at least 30 seconds.
-
Observation: Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: If all the solid dissolves.
-
Slightly Soluble: If a significant portion of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Aqueous Solubility and pH:
-
Begin by testing the solubility in deionized water.
-
If soluble, test the pH of the solution with litmus or pH paper. An acidic pH is expected.[8]
-
-
Acid-Base Reactivity:
-
If the compound is insoluble in water, test its solubility in 5% NaOH solution. Solubility indicates an acidic functional group.[8]
-
Separately, test the solubility in 5% NaHCO₃. As a strong organic acid, this compound is expected to be soluble.[5]
-
Also, test the solubility in 5% HCl. The compound is not expected to be soluble as it is not a basic compound.[6]
-
-
Organic Solvent Solubility: Systematically test the solubility in a range of organic solvents from polar to nonpolar.
Data Presentation and Expected Solubility Profile
The results of the solubility tests should be recorded in a clear and organized manner.
Table 1: Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Experimental Observation |
| Water | Polar Protic | Slightly Soluble | |
| 5% NaOH | Aqueous Base | Soluble | |
| 5% NaHCO₃ | Aqueous Base | Soluble | |
| 5% HCl | Aqueous Acid | Insoluble | |
| Methanol | Polar Protic | Soluble | |
| Ethanol | Polar Protic | Soluble | |
| Acetone | Polar Aprotic | Soluble | |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | |
| Dichloromethane | Nonpolar | Slightly Soluble | |
| Hexane | Nonpolar | Insoluble |
Expected Solubility Profile:
-
High Solubility: Due to the presence of multiple polar functional groups capable of strong hydrogen bonding and dipole-dipole interactions, this compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone.[9][10]
-
Aqueous Solubility: Its solubility in water is likely to be limited due to the hydrophobic phenyl ring. However, its acidic nature means it will be readily soluble in aqueous basic solutions like NaOH and NaHCO₃ through the formation of a water-soluble salt.
-
Low to No Solubility: In nonpolar solvents like hexane, where the primary intermolecular forces are weak London dispersion forces, the highly polar this compound is expected to be insoluble.[3]
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a practical experimental protocol, researchers and drug development professionals can effectively characterize this important pharmaceutical intermediate. The insights gained from such solubility studies are invaluable for optimizing synthetic routes, developing robust purification strategies, and designing effective drug formulations.
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Cheméo. Chemical Properties of 4-Nitrophenylglyoxylic acid (CAS 14922-36-2). [Link]
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Caming Pharmaceutical Ltd. This compound CAS 10098-39-2. [Link]
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Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Let's Talk Science. Polarity and Solubility of Organic Compounds. [Link]
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known biological activities of 4-Nitrophenylglycolic acid
An In-depth Technical Guide to the Biological Significance of 4-Nitrophenylglycolic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (4-NPG), also known as p-nitromandelic acid, is a functionalized aromatic carboxylic acid. While direct, extensive research into its intrinsic biological activities is limited, its chemical structure—notably the presence of a nitro group on a phenylglycolic acid scaffold—positions it as a compound of significant interest in medicinal chemistry and drug development. Its primary and established role is that of a versatile pharmaceutical intermediate, serving as a key building block in the synthesis of more complex molecules, including antibiotics and anticancer drugs.[1][2] The bioactivity of many nitroaromatic compounds is well-documented, suggesting that 4-NPG and its derivatives possess untapped potential. This guide provides a comprehensive analysis of 4-NPG, moving from its established synthetic utility to its inferred biological relevance based on its structural motifs, metabolic fate, and toxicological considerations.
Introduction to this compound: Chemical Profile
This compound is an organic compound characterized by a glycolic acid moiety attached to a benzene ring that is substituted with a nitro group at the para (4) position. This combination of a chiral center, a carboxylic acid group, a hydroxyl group, and an electron-withdrawing nitro group makes it a reactive and useful molecule in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10098-39-2 | [3] |
| Molecular Formula | C₈H₇NO₅ | [3] |
| Molecular Weight | 197.145 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| pKa | 2.81 ± 0.10 (Predicted) | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Topological Polar Surface Area | 103 Ų | [3] |
Core Application: A Versatile Scaffold in Pharmaceutical Synthesis
The principal known application of 4-NPG is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4] Its functional groups serve as handles for chemical modification, allowing for the construction of diverse and complex molecular architectures.
Causality in Synthetic Utility
The utility of 4-NPG stems from three key structural features:
-
The Carboxylic Acid and Hydroxyl Groups: These provide reactive sites for esterification, amidation, and etherification, allowing for the attachment of other molecular fragments or pharmacophores.
-
The Chiral Center: The alpha-carbon is chiral, meaning 4-NPG can exist as (R) and (S) enantiomers. This is critical in modern drug development, where stereospecific interactions with biological targets are often required.
-
The Nitro Group: While it can be a pharmacophore itself, the nitro group is also a versatile synthetic handle. It can be readily reduced to an amine group (-NH₂), which is a common feature in many drugs and a key precursor for forming amides, sulfonamides, and other functional groups.
Exemplary Synthetic Workflow: From Intermediate to Bioactive Compound
The following workflow illustrates how 4-NPG could be utilized as a starting material for a hypothetical bioactive compound. This process demonstrates the logical progression from a simple building block to a complex drug candidate.
Figure 2: A potential metabolic pathway for this compound in a biological system.
Toxicological Assessment
The toxicological properties of 4-NPG have not been fully investigated. [5]However, data from structurally related compounds, such as 4-nitrophenylacetic acid, indicate that it should be handled as a hazardous chemical. [5]
-
Hazards: May cause skin and eye irritation. [5]May be harmful if swallowed or inhaled. [5]* Environmental Fate: Due to its water solubility, it is likely to be mobile in the environment. [5]* General Nitroaromatic Toxicity: Phenolic compounds, especially those with nitro groups, can act as protoplasmic poisons, denaturing proteins and disrupting cell membranes, which can lead to multisystem organ failure in cases of severe toxicity. [6]
Protocol: Safe Laboratory Handling of this compound
This protocol is a self-validating system designed to minimize exposure risk.
-
Engineering Controls:
-
Action: Handle the solid compound and prepare solutions inside a certified chemical fume hood.
-
Causality: This prevents inhalation of airborne powder and vapors, which is a primary route of exposure.
-
-
Personal Protective Equipment (PPE):
-
Action: Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.
-
Causality: This provides a barrier against accidental skin and eye contact, which can cause irritation. [5]3. Handling and Storage:
-
Action: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases. [5] * Causality: This maintains chemical stability and prevents hazardous reactions.
-
-
Waste Disposal:
Future Research Directions and Conclusion
This compound stands at the intersection of synthetic chemistry and biology. While its current role is firmly established as a pharmaceutical intermediate, its full biological potential remains largely unexplored.
Key areas for future investigation include:
-
Direct Biological Screening:
-
Antimicrobial Assays: Test 4-NPG and its enantiomers against a panel of pathogenic bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC), leveraging the known antimicrobial properties of nitroaromatics.
-
Cytotoxicity Screening: Evaluate its effect on various cancer cell lines to explore potential antineoplastic activity.
-
-
Derivative Synthesis and Screening:
-
Use 4-NPG as a scaffold to create a small library of derivatives (e.g., amides, esters) and screen them for enhanced biological activity. This leverages its primary role as a building block.
-
-
Metabolomic and Toxicological Studies:
-
Conduct formal studies to elucidate its metabolic pathway and identify its metabolites.
-
Perform comprehensive toxicological assessments to establish a clear safety profile.
-
References
-
Watson International. (n.d.). This compound CAS 10098-39-2. Retrieved from [Link]
-
Watsonnoke Scientific Ltd. (2024). 10098-39-2 this compound. Retrieved from [Link]
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Soultanidou, M., et al. (2022). Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. Molecules, 27(19), 6523. MDPI. Retrieved from [Link]
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Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. PubMed. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
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Ke, Y. H., Gee, L. L., & Durham, N. N. (1959). Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms. Journal of bacteriology, 77(5), 593–598. PubMed. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 4-Nitrophenyl sulfate (HMDB0006492). Retrieved from [Link]
-
Kumar, N., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Retrieved from [Link]
-
Lee, W. J., et al. (2022). Identification of traumatic acid as a potential plasma biomarker for sarcopenia using a metabolomics-based approach. Journal of Cachexia, Sarcopenia and Muscle, 13(1), 352-363. PMC - NIH. Retrieved from [Link]
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Sharifi-Rad, J., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 223. PMC - NIH. Retrieved from [Link]
-
Shawan, M., et al. (2023). Therapeutic Role of Phytophenol Gallic Acid for the Cure of COVID-19 Pathogenesis. Endocrine, Metabolic & Immune Disorders - Drug Targets, 23(4), 464-469. Retrieved from [Link]
-
Schmid, B., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology, 11, 1297. PubMed Central. Retrieved from [Link]
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Handwritten Tutorials. (2012). Pharmacokinetics 4 - Metabolism. YouTube. Retrieved from [Link]
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Ke, Y. H., Gee, L. L., & Durham, N. N. (1959). MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. Journal of Bacteriology, 77(5), 593-598. PMC - NIH. Retrieved from [Link]
-
Semwal, P., et al. (2021). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. International Journal of Molecular Sciences, 22(24), 13571. NIH. Retrieved from [Link]
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Wagner, K. H., et al. (2018). Gallic Acid Improves Health-Associated Biochemical Parameters and Prevents Oxidative Damage of DNA in Type 2 Diabetes Patients: Results of a Placebo-Controlled Pilot Study. Molecular nutrition & food research, 62(4). PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Uric acid is a biomarker for heart failure, but not therapeutic target: result from a comprehensive meta-analysis. ESC heart failure, 10(5), 2919–2931. PubMed. Retrieved from [Link]
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Wills, B. K., & Jordan, M. K. (2023). Phenol Toxicity. StatPearls. NCBI Bookshelf - NIH. Retrieved from [Link]
-
Ninja Nerd. (2017). Metabolism | Regulation of Glycolysis. YouTube. Retrieved from [Link]
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The Strategic Application of 4-Nitrophenylglycolic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – January 14, 2026 – As the landscape of organic synthesis evolves towards greater efficiency, stereochemical control, and molecular complexity, the versatile building block, 4-Nitrophenylglycolic acid, has emerged as a molecule of significant interest. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the multifaceted applications of this compound, providing both foundational knowledge and actionable protocols to leverage its synthetic potential.
Introduction to this compound: A Molecule of Strategic Importance
This compound, a derivative of mandelic acid, possesses a unique combination of functional groups: a carboxylic acid, a hydroxyl group, and a nitro-substituted aromatic ring. This trifecta of reactivity makes it a valuable precursor and intermediate in a variety of organic transformations. Its structure allows for modifications at the carboxyl and hydroxyl moieties, while the nitro group can be readily transformed into other functionalities, most notably an amino group, unlocking further synthetic pathways. Furthermore, the chiral center at the alpha-carbon provides a platform for asymmetric synthesis and chiral resolutions.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| pKa | 2.81 ± 0.10 (Predicted) | [1] |
Core Synthetic Transformations and Applications
The synthetic utility of this compound can be broadly categorized into several key areas, each leveraging a different aspect of its molecular architecture.
Precursor to Chiral Amines and Amino Acids: The Power of Reduction
A cornerstone of this compound's application lies in the reduction of its nitro group to an amine. This transformation yields 4-Aminophenylglycolic acid, a valuable chiral building block for the synthesis of pharmaceuticals and other bioactive molecules. The resulting amino acid derivative can be incorporated into peptide chains or used as a scaffold for the synthesis of complex heterocyclic systems.[3]
Workflow for the Reduction of this compound:
Caption: General workflow for the reduction of this compound to 4-Aminophenylglycolic acid.
Asymmetric Synthesis: A Chiral Auxiliary and Resolving Agent
Inheriting the properties of its parent compound, mandelic acid, this compound and its derivatives are effective chiral resolving agents for the separation of racemic amines.[4] The formation of diastereomeric salts with different solubilities allows for the separation of enantiomers. Furthermore, it can be employed as a chiral auxiliary, temporarily incorporated into a prochiral molecule to direct a stereoselective reaction before being cleaved.
Experimental Protocol: Chiral Resolution of a Racemic Amine
-
Salt Formation: Dissolve equimolar amounts of racemic amine and (R)- or (S)-4-Nitrophenylglycolic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Liberation of the Enantiopure Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and liberate the free enantiopure amine.
-
Extraction: Extract the free amine with an organic solvent and purify as needed.
Gateway to α-Keto Acids: Oxidation and Subsequent Reactions
Oxidation of the secondary alcohol in this compound provides 4-Nitrophenylglyoxylic acid, an α-keto acid with significant synthetic potential.[5] This derivative can participate in a variety of reactions, including multicomponent reactions like the Passerini and Ugi reactions, to generate complex molecular scaffolds.[6][7]
Passerini 3-Component Reaction (P-3CR) involving 4-Nitrophenylglyoxylic Acid:
Caption: Conceptual diagram of the Passerini reaction with 4-Nitrophenylglyoxylic acid.
Synthesis of Heterocyclic Compounds
The reactive functional groups of this compound and its derivatives make them valuable starting materials for the synthesis of a variety of heterocyclic compounds. For instance, the corresponding 4-aminophenylglycolic acid can be used to synthesize nitrogen-containing heterocycles with potential biological activity.
Applications in Drug Development and Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in many pharmaceutical compounds. Its role as a precursor to chiral amino acids and its utility in constructing complex molecular architectures position it as a valuable tool in drug discovery and development. For example, substituted phenylglycine derivatives are key components in the side chains of semi-synthetic β-lactam antibiotics like penicillins and cephalosporins.[8] The ability to introduce a 4-aminophenylglycine moiety with controlled stereochemistry is of significant interest in the development of novel antibiotic analogues.[1]
Conclusion
This compound is a versatile and strategically important molecule in organic synthesis. Its unique combination of functional groups, coupled with its chirality, provides access to a wide range of valuable intermediates and final products. From the synthesis of chiral amines and amino acids to its application as a chiral resolving agent and a precursor for multicomponent reactions, this compound offers a powerful platform for innovation in academic research and the pharmaceutical industry. As the demand for enantiomerically pure and complex molecules continues to grow, the strategic application of this multifaceted building block is poised to play an increasingly significant role in the future of organic synthesis.
References
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Chemical Properties of 4-Nitrophenylglyoxylic acid (CAS 14922-36-2) . Cheméo. Available at: [Link]
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4-Nitrophenylglyoxylic acid | C8H5NO5 | CID 151940 . PubChem. Available at: [Link]
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Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration . Scribd. Available at: [Link]
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Synthesis of a cephalosporin analogue . Sci-Hub. Available at: [Link]
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This compound CAS 10098-39-2 . Caming Pharmaceutical Ltd. Available at: [Link]
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The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. I . Journal of the American Chemical Society. Available at: [Link]
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Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis . SciSpace. Available at: [Link]
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Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity . CORE. Available at: [Link]
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Mandelic Acid as Synthetic Equivalent of Benzoyl Carbanion. Synthesis of Nitrobenzophenones . Thieme Connect. Available at: [Link]
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Chiral resolution . Wikipedia. Available at: [Link]
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Substituted Mandelic acids . The Hive. Available at: [Link]
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Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties . National Institutes of Health. Available at: [Link]
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10098-39-2 this compound . Watsonnoke Scientific Ltd. Available at: [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . ResearchGate. Available at: [Link]
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Passerini reaction . Wikipedia. Available at: [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . National Institutes of Health. Available at: [Link]
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p-NITROPHENYLACETIC ACID . Organic Syntheses. Available at: [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . MDPI. Available at: [Link]
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Ugi reaction . Wikipedia. Available at: [Link]
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances . National Institutes of Health. Available at: [Link]
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Strategies for chiral separation: from racemate to enantiomer . National Institutes of Health. Available at: [Link]
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The Nitro Group in Organic Synthesis . ResearchGate. Available at: [Link]
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Procaine synthesis from 4-nitro benzoic acid. YouTube. Available at: [Link]
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An In-depth Technical Guide to 4-Nitrophenylglycolic Acid: From Discovery to Contemporary Applications
This guide provides a comprehensive overview of 4-Nitrophenylglycolic acid, a molecule of significant interest in synthetic organic chemistry and pharmaceutical development. From its initial synthesis in the early 20th century to its current role as a versatile building block, this document delves into the core aspects of its history, synthesis, and applications.
Introduction and Physicochemical Properties
This compound, also known as p-nitromandelic acid, is an aromatic alpha-hydroxy acid. The presence of a nitro group on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable precursor for a variety of functionalized molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10098-39-2 | [1][2] |
| Molecular Formula | C₈H₇NO₅ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | [2] |
| Melting Point | 159-161 °C | |
| Solubility | Soluble in polar organic solvents and aqueous base. | |
| pKa | Approximately 3.2 (estimated due to the electron-withdrawing nitro group) |
The Genesis of this compound: A Historical Perspective
The discovery of this compound is rooted in the extensive exploration of aromatic chemistry in the late 19th and early 20th centuries. While mandelic acid itself was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin found in bitter almonds, its nitrated derivative appeared later.
The first documented synthesis of p-Nitromandelsäure (this compound) is attributed to G. Heller in 1909 , as published in the esteemed journal Berichte der deutschen chemischen Gesellschaft. This seminal work laid the foundation for the future exploration and application of this compound.
Heller's synthesis likely involved the nitration of mandelic acid or a related derivative, a common practice of the era to introduce the versatile nitro group onto aromatic rings. The challenging aspect of this synthesis would have been controlling the regioselectivity to favor the para isomer over the ortho and meta products.
Synthesis Methodologies: From Historical Routes to Modern Protocols
The synthesis of this compound has evolved from classical methods to more refined and efficient modern protocols.
Historical Synthesis: The Heller Method (1909)
Based on the chemical knowledge of the early 20th century, Heller's synthesis likely started from p-nitrobenzaldehyde. The key transformation would have been the formation of the α-hydroxy acid moiety. A plausible reaction pathway is the cyanation of p-nitrobenzaldehyde to form the corresponding mandelonitrile, followed by acidic hydrolysis.
Diagram 1: Plausible Historical Synthesis Route
Caption: Plausible reaction pathway for the historical synthesis of this compound.
Modern Synthetic Approaches
Contemporary methods for the synthesis of this compound prioritize higher yields, purity, and safety. These methods often still rely on the hydrolysis of a nitrile precursor, but with optimized reaction conditions.
Experimental Protocol: Synthesis of this compound from 4-Nitrobenzaldehyde
Objective: To synthesize this compound via the formation and subsequent hydrolysis of 4-nitromandelonitrile.
Materials:
-
4-Nitrobenzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or other suitable organic solvent
-
Deionized water
Step-by-Step Methodology:
-
Formation of the Bisulfite Adduct (Optional but recommended for purification):
-
Dissolve 4-nitrobenzaldehyde in a suitable solvent (e.g., ethanol/water mixture).
-
Add a saturated solution of sodium bisulfite.
-
Stir the mixture until the precipitation of the bisulfite addition product is complete.
-
Filter the precipitate and wash with cold water and then ethanol. This step helps to purify the starting aldehyde.
-
-
Cyanohydrin Formation:
-
Suspend the purified bisulfite adduct (or start directly with 4-nitrobenzaldehyde) in water.
-
Slowly add a solution of sodium cyanide or potassium cyanide at a controlled temperature (typically 0-5 °C) with vigorous stirring. The reaction is exothermic and releases toxic HCN gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
-
Hydrolysis of the Nitrile:
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid or sulfuric acid. This should also be done in a fume hood as it will generate HCN gas.
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
Monitor the reaction progress by TLC until the starting mandelonitrile is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude this compound.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from hot water or an appropriate organic solvent system (e.g., toluene/ethyl acetate) to obtain the pure this compound.
-
Diagram 2: Modern Synthesis Workflow
Caption: Step-by-step workflow for the modern synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibiotics and anticancer agents. The nitro group can be readily reduced to an amino group, which is a key functional handle for further molecular elaboration. The carboxylic acid and hydroxyl groups also offer multiple points for chemical modification.
Diagram 3: Role of this compound in Drug Synthesis
Sources
An In-depth Technical Guide to the Safe Handling of 4-Nitrophenylglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Associated Risks
4-Nitrophenylglycolic acid (CAS 10098-39-2), a nitroaromatic carboxylic acid, serves as a valuable intermediate in various synthetic pathways, particularly in pharmaceutical research and development.[1][2] Its molecular structure, featuring a nitro group on an aromatic ring, imparts specific reactivity that is useful in synthesis but also introduces significant safety considerations. The electron-withdrawing nature of the nitro group, combined with the acidic carboxyl group, dictates its chemical behavior and toxicological profile.[3]
This guide provides a comprehensive overview of the safety and handling precautions for this compound. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical progression from understanding the inherent hazards to implementing robust, validated safety protocols. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the cornerstone of safe laboratory practice. The primary risks are associated with its irritant properties, potential for harm if ingested, and the general hazards characteristic of nitroaromatic compounds.
GHS Classification
Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
Toxicological Profile: Beyond the GHS Statements
-
Methemoglobinemia: A significant concern with many nitroaromatic compounds is their potential to cause methemoglobinemia upon absorption.[4][5][6] This condition arises from the oxidation of iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.[5] This leads to a functional anemia, with symptoms including cyanosis (bluish discoloration of the skin), headache, dizziness, and, in severe cases, coma and death.[4] Although not specifically documented for this compound, the presence of the nitrobenzene moiety necessitates precautions to prevent systemic absorption.
-
Dermal and Respiratory Irritation: As indicated by its GHS classification, the compound is a known irritant. Direct contact with the solid or its dust can cause significant irritation to the skin and eyes. Inhalation of dust can lead to respiratory tract irritation.
-
Ingestion: Ingestion is harmful and can lead to systemic effects, including the potential for methemoglobinemia and liver effects, which are documented for other aromatic nitro and amino compounds.[6]
Physicochemical Properties and Stability
Understanding the physical and chemical properties is crucial for safe storage and handling.
| Property | Value |
| CAS Number | 10098-39-2 |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| Appearance | Off-white to light yellow solid |
| pKa (Predicted) | 2.81 ± 0.10 |
-
Thermal Stability: Aromatic nitro compounds can decompose exothermically at elevated temperatures. The thermal decomposition of nitrobenzene, a related structure, is known to produce hazardous products such as nitrogen oxides (NOx) and carbon monoxide (CO).[7] While specific decomposition data for this compound is not available, it should be assumed that heating can lead to the release of toxic fumes.
-
Chemical Incompatibilities:
-
Strong Bases: As a carboxylic acid, it will react exothermically with strong bases in a neutralization reaction. This can generate heat and potentially lead to splattering.
-
Strong Oxidizing Agents: The nitroaromatic structure can be reactive with strong oxidizing agents. Such mixtures could lead to vigorous, potentially explosive reactions.
-
Reducing Agents: The nitro group can be reduced, and reactions with strong reducing agents may be energetic.
-
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE should be considered a critical protocol in itself. The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
A flame-resistant lab coat must be worn and kept fully buttoned.
-
Wear nitrile gloves for incidental contact. If prolonged contact is anticipated, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use.
-
-
Respiratory Protection: For situations where dust generation cannot be adequately controlled by a fume hood (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.
Section 3: Handling and Storage Protocols
Prudent Handling Practices
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of airborne dust. Use a spatula for transfers and avoid pouring the powder.
-
Grounding: When transferring large quantities of the powder, equipment should be grounded to prevent static electricity buildup, which could be an ignition source.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents. Do not store with foodstuffs or animal feed.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
Note for Physicians: Due to the nitroaromatic structure, consider monitoring for methemoglobinemia in cases of significant ingestion or systemic absorption.[4]
Spill Response Protocol
The response to a spill should be methodical and calm. The following protocol is for a minor spill (<10g) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.
Step-by-Step Spill Cleanup:
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If significant dust is present, a respirator is required.
-
Contain the Spill: If it is a solid, prevent it from becoming airborne. Do not use a dry brush for sweeping.
-
Neutralize and Absorb:
-
Gently cover the spill with a weak basic absorbent material, such as sodium bicarbonate or a commercial acid neutralizer.[8]
-
Work from the outside of the spill inwards to avoid spreading the material.
-
Allow the neutralizer to react. A color change indicator in commercial neutralizers can be helpful.
-
-
Collect the Waste:
-
Carefully scoop the neutralized mixture into a heavy-duty plastic bag or a designated hazardous waste container.
-
Use a wet paper towel to wipe the spill area to remove any remaining residue. Place the paper towel in the waste bag.
-
-
Decontaminate: Clean the spill area and any contaminated equipment with soap and water.
-
Package and Label Waste: Seal the waste bag or container. Attach a hazardous waste label, clearly identifying the contents as "Spill debris containing this compound and sodium bicarbonate."
-
Doff PPE and Wash Hands: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.
-
Report: Report the spill to your laboratory supervisor and follow institutional reporting procedures.
Section 5: Waste Disposal
Chemical waste must be managed in accordance with local, state, and federal regulations.[9]
Disposal of Unused Material
Unused this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and managed through your institution's environmental health and safety office. Do not mix it with other waste streams unless compatibility is confirmed.
Neutralization and Disposal of Aqueous Waste
For dilute aqueous solutions containing this compound that are free of other hazardous materials (e.g., heavy metals, solvents), neutralization may be a permissible pre-treatment step before disposal.[10][11] This should only be performed by trained personnel in a fume hood.
Neutralization Protocol:
-
Preparation: Place the container with the acidic solution in a larger secondary container filled with an ice-water bath to dissipate the heat of neutralization.
-
Dilution: If the solution is concentrated, slowly add it to a larger volume of cold water to dilute it before neutralization. Always add acid to water, never the other way around. [10]
-
Neutralization: While stirring gently, slowly add a dilute solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 5.5 and 9.0.[11]
-
Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water (at least 20 parts water to 1 part neutralized solution).[11] Always confirm this procedure with your institution's waste disposal guidelines.
References
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Lee, S. H., et al. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine, 25(1), 31. Available at: [Link]
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Al-Ghanem, M. (2021). Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report. Cureus, 13(8), e17463. Available at: [Link]
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University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Available at: [Link]
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Rosen, J. D. (1995). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 8(5), 649-660. Available at: [Link]
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Singh, P. K., et al. (2021). Acute Acquired Methemoglobinemia Following Nitrobenzene Poisoning. Journal of Medical Society, 35(1), 58-60. Available at: [Link]
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Roberts, S. M. (2014). Aromatic Nitro and Amino Compounds. In Encyclopedia of Toxicology (3rd ed., pp. 285-288). Elsevier. Available at: [Link]
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Li, B., et al. (2018). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 191, 464-471. Available at: [Link]
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Haz-Map. (n.d.). Methemoglobinemia. U.S. National Library of Medicine. Available at: [Link]
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de Souza, R. O. M. A., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(7), 1435-1463. Available at: [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information. Available at: [Link]
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Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Available at: [Link]
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Cronin, M. T. D., et al. (2019). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 38(11), 2416-2426. Available at: [Link]
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Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 646-672. Available at: [Link]
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U.S. Environmental Protection Agency. (1974). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Available at: [Link]
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New Pig Corporation. (n.d.). Is Neutralized Hazwaste Still Hazardous - Expert Advice. Available at: [Link]
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Missouri State University. (2023). Waste Neutralization Guidance. Available at: [Link]
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University of Guelph. (2015). Safe Operating Procedure: Chemical Spills. Available at: [Link]
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ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Available at: [Link]
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University of British Columbia. (n.d.). General Chemical Spill Procedures. Available at: [Link]
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Tennessee State University. (n.d.). Spill Response Procedures. Available at: [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Available at: [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Available at: [Link]
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European Chemicals Agency (ECHA). (n.d.). Registration Dossier. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Dl-mandelic acid, 99+%. Available at: [Link]
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European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1,1-dichloroethylene. Available at: [Link]
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European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Amines, C10-14-tert-alkyl. Available at: [Link]
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European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Diethyl ether. Available at: [Link]
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ResearchGate. (2019). Thermal Decomposition of Aliphatic Nitro-compounds. Available at: [Link]
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Methodological & Application
Application Note: Chiral Resolution of Racemic Compounds Using 4-Nitrophenylglycolic Acid
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Nitrophenylglycolic acid as a chiral resolving agent.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science, particularly in the pharmaceutical industry. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological effects in biological systems.[1] For instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or, in some cases, harmful. This reality necessitates the development of robust methods to separate racemic mixtures (50:50 mixtures of enantiomers) into their pure enantiomeric forms, a process known as chiral resolution.[1][2]
Among the various techniques for chiral resolution, diastereomeric salt formation followed by fractional crystallization remains one of the most practical and scalable methods, especially for chiral acids and amines.[3] This method relies on a chiral resolving agent, an enantiomerically pure compound that reacts with the racemic mixture to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by conventional means like crystallization.[4]
This application note provides a detailed technical guide on the use of this compound (C₈H₇NO₅, M.W. 197.145 g/mol ) as an effective chiral resolving agent.[5][6] Its acidic nature and inherent chirality make it particularly well-suited for the resolution of racemic amines, which are key building blocks in over 40% of pharmaceuticals.[7] We will explore the underlying principles, provide detailed experimental protocols, and discuss methods for analysis and troubleshooting.
Principle of Resolution: Diastereomeric Salt Formation
The core principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.
The Mechanism: When a racemic mixture of a chiral base, such as an amine ((R)-Amine and (S)-Amine), is reacted with a single enantiomer of an acidic resolving agent like (R)-4-Nitrophenylglycolic acid, two diastereomeric salts are formed:
-
(R)-Amine + (R)-4-Nitrophenylglycolic acid → [(R)-Amine H⁺][(R)-Acid⁻] (Salt 1)
-
(S)-Amine + (R)-4-Nitrophenylglycolic acid → [(S)-Amine H⁺][(R)-Acid⁻] (Salt 2)
These two salts, [(R,R)] and [(S,R)], are diastereomers. This distinction is critical because diastereomers possess different crystal lattice energies and solvation properties, leading to different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.[2][4]
Subsequent separation of the solid and liquid phases, followed by a simple acid-base workup, allows for the isolation of the desired enantiomer and the recovery of the resolving agent for reuse.
Caption: Experimental workflow for chiral resolution.
Protocol Details:
-
Solvent Screening (Critical Step): The success of fractional crystallization hinges on finding a solvent where the two diastereomeric salts have a significant solubility difference.
-
In separate small test tubes, attempt to dissolve small quantities of the racemic amine and the resolving agent in various solvents.
-
A good starting point is to use a solvent in which the resulting salts are sparingly soluble at room temperature but dissolve upon heating.
-
Create a table to log observations for different solvents (e.g., ethanol, methanol/water mixtures, ethyl acetate).
-
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (e.g., 10 mmol) in the minimum amount of the chosen hot solvent.
-
In a separate flask, dissolve an equimolar amount of (R)-4-Nitrophenylglycolic acid (10 mmol, 1.97 g) in the minimum amount of the same hot solvent.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the combined solution to cool slowly to room temperature. Cloudiness or precipitation indicates salt formation. Do not rush this step; slow cooling promotes the formation of larger, purer crystals.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator for several hours after it has reached room temperature.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration.
-
Wash the crystals on the filter with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals. At this stage, a small sample can be taken to check for diastereomeric purity if analytical methods are available. For higher purity, the salt can be recrystallized from the same solvent system.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt crystals in a mixture of water and an organic extraction solvent (e.g., 50 mL water and 50 mL DCM).
-
While stirring vigorously, slowly add 2M NaOH solution dropwise until the aqueous layer is basic (pH > 11). This neutralizes the acidic resolving agent, converting it to its water-soluble sodium salt, and liberates the free amine, which will dissolve in the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation of the Final Product:
-
Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining oil or solid is the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent (Optional):
-
Take the aqueous layer from step 4 and cool it in an ice bath.
-
Slowly acidify it with 2M HCl until the pH is ~1-2.
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. It can now be reused.
-
Characterization: Validating Resolution Success
Determining the enantiomeric excess (e.e.) of the product is essential to quantify the effectiveness of the resolution.
Table 1: Analytical Methods for Purity Assessment
| Method | Principle | Key Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. [8][9][10] | The most accurate and widely used method. Requires method development to find a suitable CSP and mobile phase. |
| Polarimetry | Measurement of the rotation of plane-polarized light by the chiral product. The magnitude and direction are compared to the known value of the pure enantiomer. [8] | A rapid but less precise method. Requires a known literature value for the specific rotation of the pure enantiomer and is sensitive to impurities. |
| NMR Spectroscopy | Derivatization with a chiral agent (e.g., Mosher's acid) creates diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and e.e. calculation. [8][11] | A powerful method that does not require chromatographic separation but involves an additional chemical reaction step. |
Calculating Enantiomeric Excess (% e.e.): The e.e. is calculated from the areas of the two enantiomer peaks in a chiral chromatogram: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
A successful resolution should yield an e.e. of >95%, which can often be improved to >99% with a single recrystallization of the diastereomeric salt.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | The diastereomeric salts are too soluble in the chosen solvent. The solution is not saturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution by slowly evaporating some solvent. Try cooling to a lower temperature (e.g., -20 °C). |
| An Oil Precipitates | The melting point of the salt is lower than the temperature of the solution. Impurities are present. | Add a co-solvent to increase solubility slightly and attempt to crystallize again. Try a different solvent system entirely. Ensure starting materials are pure. |
| Low Yield of Salt | The solubilities of the two diastereomeric salts are too similar. Crystallization time was too short. | Screen for a more selective solvent. Allow for a longer crystallization period at a controlled, low temperature. |
| Low Enantiomeric Excess (e.e.) | Poor selectivity during crystallization. Inefficient washing of the collected crystals. | Recrystallize the diastereomeric salt. Ensure the crystals are washed with a minimal amount of cold solvent. Optimize the cooling rate (slower is better). |
Conclusion
This compound is a versatile and effective chiral resolving agent for the separation of racemic bases, particularly amines. The methodology described, centered on the principle of diastereomeric salt formation and fractional crystallization, is a robust, scalable, and economically viable technique crucial for academic research and industrial drug development. The success of any resolution is highly dependent on the empirical process of solvent selection and the careful control of crystallization conditions. When coupled with modern analytical techniques like chiral HPLC, this classical method provides a reliable pathway to obtaining enantiomerically pure compounds.
References
- Caming Pharmaceutical Ltd. This compound CAS 10098-39-2.
- Guidechem. This compound 10098-39-2 wiki.
- Wikipedia. Chiral resolution.
- Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available from: [Link]
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Available from: [Link]
-
Sparaco, R., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. Available from: [Link]
- BenchChem. Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC.
-
PubMed. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available from: [Link]
-
ResearchGate. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available from: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. advanceseng.com [advanceseng.com]
- 5. caming.com [caming.com]
- 6. guidechem.com [guidechem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Synthesis of 4-Nitrophenylglycolic Acid Derivatives: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-nitrophenylglycolic acid, a valuable intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction: The Significance of α-Hydroxy Acids
α-Hydroxy acids, such as this compound, are a pivotal class of organic compounds. Their bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on adjacent carbons, makes them versatile building blocks for the synthesis of more complex molecules. The presence of a nitro group on the phenyl ring further enhances the utility of this compound, serving as a key precursor for the introduction of an amino group or for modifying the electronic properties of the molecule. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, including antibiotics and anticancer drugs.[1]
The synthesis of this compound is typically achieved through a two-step process analogous to the well-established synthesis of mandelic acid. This involves the formation of a cyanohydrin intermediate from the corresponding aldehyde, followed by the hydrolysis of the nitrile group to a carboxylic acid.
Reaction Scheme Overview
The overall synthetic pathway can be summarized as follows:
-
Step 1: Cyanohydrin Formation. 4-Nitrobenzaldehyde is reacted with a cyanide source, typically sodium cyanide, to form 4-nitromandelonitrile. This is a nucleophilic addition to the carbonyl group.
-
Step 2: Hydrolysis. The resulting 4-nitromandelonitrile is then hydrolyzed under acidic conditions to yield this compound.
Mechanistic Insights
Step 1: The Formation of 4-Nitromandelonitrile (A Cyanohydrin)
The formation of the cyanohydrin is a classic example of a nucleophilic addition to a carbonyl group. The reaction is initiated by the attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group at the para position increases the electrophilicity of the carbonyl carbon, facilitating this attack. The reaction is typically carried out in a buffered solution to maintain a slightly acidic pH, which ensures a sufficient concentration of the nucleophilic cyanide ion while also providing a proton source to protonate the intermediate alkoxide.[2][3]
The mechanism proceeds as follows:
-
The cyanide ion attacks the carbonyl carbon of 4-nitrobenzaldehyde.
-
The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
-
This alkoxide is then protonated by a weak acid (like HCN or water) to yield the 4-nitromandelonitrile.
Step 2: Hydrolysis of the Nitrile
The hydrolysis of the nitrile group of 4-nitromandelonitrile to a carboxylic acid is typically performed under strong acidic conditions and with heating.[4][5][6] The mechanism involves the following key steps:
-
Protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack.
-
Attack by a water molecule on the nitrile carbon.
-
A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate.
-
Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium ion.
Detailed Experimental Protocols
Extreme caution must be exercised when handling sodium cyanide as it is a highly toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. An emergency cyanide poisoning treatment kit should be readily available.
Part 1: Synthesis of 4-Nitromandelonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzaldehyde | 151.12 | 15.1 g | 0.1 |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 10.5 g | 0.055 |
| Dichloromethane (CH₂Cl₂) | As needed | ||
| Water (H₂O) | As needed |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.1 g (0.1 mol) of 4-nitrobenzaldehyde in 100 mL of dichloromethane.
-
In a separate beaker, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide and 10.5 g (0.055 mol) of sodium metabisulfite in 50 mL of water.
-
Cool the 4-nitrobenzaldehyde solution in an ice bath to 0-5 °C.
-
Slowly add the aqueous sodium cyanide/sodium metabisulfite solution to the stirred 4-nitrobenzaldehyde solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of dichloromethane.
-
Combine the organic layers and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-nitromandelonitrile as a yellowish solid. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Crude 4-Nitromandelonitrile | 178.14 | From Part 1 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL |
| Water (H₂O) | As needed | |
| Diethyl Ether (Et₂O) | As needed |
Procedure:
-
To the crude 4-nitromandelonitrile in a 250 mL round-bottom flask, add 50 mL of concentrated hydrochloric acid.
-
Caution: This step will generate some hydrogen cyanide gas. Perform this in a well-ventilated fume hood.
-
Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 g of crushed ice.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
Purification: Recrystallization
-
The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of water and ethanol or ethyl acetate.[7][8][9]
-
Dissolve the crude product in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH-OH), and the hydroxyl and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the aromatic carbons.[10][11]
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.[12]
-
Safety and Handling
-
4-Nitrobenzaldehyde: May cause an allergic skin reaction and serious eye irritation. It is harmful to aquatic life with long-lasting effects. Avoid breathing dust and wash skin thoroughly after handling.[13]
-
Sodium Cyanide: Fatal if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. Do not breathe dust and do not get in eyes, on skin, or on clothing.[14]
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate protective equipment in a fume hood.
-
Hydrogen Cyanide (generated in situ): Extremely toxic gas. All steps involving the potential release of HCN must be performed in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By carefully following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably synthesize this important chemical intermediate for its various applications in organic synthesis and drug development. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this synthesis.
References
-
Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 14, 2026, from [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 14, 2026, from [Link]
- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (2019). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]
-
Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). (n.d.). OrgoSolver. Retrieved January 14, 2026, from [Link]
-
This compound CAS 10098-39-2. (n.d.). Watson International. Retrieved January 14, 2026, from [Link]
-
Nucleophilic Addition of HCN - Cyanohydrin Formation. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Cyanohydrin Formation and Reactions. (2024, January 14). YouTube. Retrieved January 14, 2026, from [Link]
-
Hydrolysis of Nitriles. (2021, April 5). YouTube. Retrieved January 14, 2026, from [Link]
-
Nucleophilic Addition of HCN- Cyanohydrin Formation. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
p-NITROPHTHALIC ACID. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 14, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
13C{1H} NMR Data a | Download Table. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. Retrieved January 14, 2026, from [Link]
-
Synthesis of 4-deoxy-4-nitrosialic acid. (2006). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for the Quantification of 4-Nitrophenylglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the quantitative determination of 4-Nitrophenylglycolic acid (4-NPGA). As a key pharmaceutical intermediate and potential biomarker, accurate quantification of 4-NPGA is crucial in various stages of drug development and research.[1][2] This document outlines two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed, step-by-step protocols for sample preparation from biological matrices, instrument setup, and method validation are presented. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction: The Significance of this compound Quantification
This compound (4-NPGA), with the chemical formula C₈H₇NO₅, is an organic compound of increasing interest in the pharmaceutical industry.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Furthermore, its structural similarity to other mandelic acid derivatives suggests its potential as a biomarker for exposure to certain industrial chemicals.[3] Therefore, the development of sensitive, accurate, and reliable analytical methods for the quantification of 4-NPGA in both bulk substances and complex biological matrices is of paramount importance for quality control, pharmacokinetic studies, and toxicological assessments.
This application note is designed to provide researchers and drug development professionals with a comprehensive resource for the quantitative analysis of 4-NPGA. The methodologies described herein are based on established principles of analytical chemistry and have been adapted from validated methods for structurally similar compounds, ensuring a high degree of scientific rigor.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 4-NPGA is fundamental to developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 10098-39-2 | [1] |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| pKa | 2.81 ± 0.10 (Predicted) | Guidechem |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of chromophoric compounds like 4-NPGA. The presence of the nitrophenyl group imparts strong UV absorbance, making this method highly suitable for its detection. The following protocol is adapted from established methods for mandelic acid and its derivatives.[1][4][5]
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The acidic nature of the mobile phase ensures that 4-NPGA, a carboxylic acid, is in its protonated, less polar form, leading to better retention and peak shape.[5] Detection is achieved by monitoring the absorbance of the eluate at a wavelength where 4-NPGA exhibits maximum absorbance. Based on the structure, a wavelength in the range of 260-280 nm is expected to be optimal.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 4-NPGA.
Detailed Protocol: HPLC-UV
3.3.1. Sample Preparation (from Human Plasma)
-
Spiking: To a 1 mL aliquot of human plasma, add the appropriate volume of 4-NPGA standard solution and an internal standard (e.g., 4-chloromandelic acid).
-
Acidification: Add 100 µL of 1M HCl to acidify the sample. This ensures that the carboxylic acid is protonated for efficient extraction.[4]
-
Extraction: Add 5 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3.3.2. HPLC-UV Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) with 0.1% Phosphoric Acid | The acidic mobile phase ensures the analyte is in its non-ionized form for better retention and peak shape.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column providing good separation efficiency. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| UV Detection | 270 nm | Estimated wavelength of maximum absorbance for the nitrophenyl chromophore. |
3.3.3. Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995 over the concentration range |
| Accuracy | 85-115% recovery |
| Precision (Intra- and Inter-day) | RSD ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 4-NPGA in complex biological matrices, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring a specific precursor-to-product ion transition.
Principle of the Method
The sample is first separated using liquid chromatography, similar to the HPLC-UV method. The eluate is then introduced into a mass spectrometer. In the mass spectrometer, the 4-NPGA molecules are ionized (typically by electrospray ionization in negative mode, ESI-), and the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Experimental Workflow: LC-MS/MS Analysis
Sources
Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-Nitrophenylglycolic Acid
Abstract
This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Nitrophenylglycolic acid. This compound is a key intermediate in various synthetic processes and a potential metabolite, making its accurate quantification critical for drug development and quality control. We delve into the rationale behind chromatographic parameter selection, from mobile phase pH control based on the analyte's physicochemical properties to column chemistry and detector settings. The guide provides a step-by-step protocol for analysis and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the generation of accurate and reproducible data.
Introduction and Scientific Rationale
This compound (4-NPGA) is an aromatic carboxylic acid characterized by a polar glycolic acid moiety and a strong chromophore, the nitrophenyl group.[1][2] Its analysis is essential in monitoring reaction kinetics, assessing purity of synthetic intermediates, and in pharmacokinetic studies. The inherent polarity and acidic nature of 4-NPGA present a specific challenge for retention and peak shape in reversed-phase chromatography.[3][4]
The primary objective of this method is to achieve a selective, accurate, and precise quantification of 4-NPGA. The core of the method development strategy revolves around controlling the ionization state of the analyte to ensure reproducible retention and symmetrical peak shapes. 4-NPGA has a predicted pKa of approximately 2.81.[1] In RP-HPLC, operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa ensures that the carboxylic acid group is fully protonated (non-ionized). This non-ionized form is less polar and interacts more effectively with the non-polar stationary phase, leading to increased retention and preventing common issues like peak tailing that arise from interactions with residual silanols on the silica support.[5]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₈H₇NO₅ | - |
| Molecular Weight | 197.14 g/mol | Used for concentration calculations.[1] |
| pKa (predicted) | ~2.81 | Critical. Mobile phase pH must be < 3.0 to suppress ionization.[1] |
| Structure | Aromatic ring with a nitro group | Strong UV absorbance. Ideal for UV detection. |
| Polarity | Polar, hydrophilic | Requires careful mobile phase and column selection to achieve adequate retention in reversed-phase mode.[6][7] |
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The workflow begins with understanding the analytical objective and analyte properties, followed by strategic selection and optimization of chromatographic parameters, and concludes with system suitability testing before formal validation.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol
Materials and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with polar end-capping is recommended to improve peak shape for this polar analyte.
-
Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Preparation of Solutions
-
Mobile Phase Buffer (25 mM Potassium Phosphate, pH 2.7): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.7 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-NPGA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
Chromatographic Conditions
The following conditions were optimized to provide good retention, peak symmetry, and resolution from potential impurities.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase chemistry provides good hydrophobic retention. |
| Mobile Phase A | 25 mM KH₂PO₄ Buffer, pH 2.7 | pH is well below the analyte's pKa (~2.81) to ensure the analyte is in its non-ionized, more retentive form.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity and low viscosity. |
| Gradient | 0-15 min: 20% to 60% B15-17 min: 60% to 20% B17-22 min: 20% B (Re-equilibration) | Gradient elution ensures the analyte is eluted with a good peak shape and the column is cleaned of any less polar components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from injection solvent effects. |
| Detection | UV at 274 nm | The nitrophenyl group provides a strong chromophore. The λmax can be confirmed by running a PDA scan of the analyte peak. |
| Run Time | 22 minutes | Allows for elution of the analyte and re-equilibration of the column. |
System Suitability Testing (SST)
Before running any samples, the system's performance must be verified. Inject the 50 µg/mL standard solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 2 indicates significant tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[8][9]
Caption: Key parameters for analytical method validation per ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector. | No interfering peaks at the retention time of 4-NPGA. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range demonstrated to be linear, accurate, and precise. | Typically 80-120% of the target concentration.[10] |
| Accuracy | Analyze samples spiked with known amounts of 4-NPGA at three levels (e.g., 80%, 100%, 120%). Calculate percent recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., S/N ratio of 10:1). | RSD ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results. | System suitability parameters must be met. Results should not be significantly affected by minor variations. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too high, causing partial ionization. Column has active silanol sites. | Verify and adjust mobile phase pH to be < 3.0. Use a new or polar-endcapped C18 column. |
| Poor Retention | Insufficient organic modifier in the mobile phase. Mobile phase pH is too high. | Decrease the initial percentage of Acetonitrile. Ensure mobile phase pH is correctly prepared and below 3.0. |
| Variable Retention Times | Inadequate column equilibration. Pump malfunction or leak. Column temperature fluctuation. | Ensure at least 10 column volumes for equilibration. Check system pressure and perform pump maintenance. Ensure the column oven is set and stable at 30 °C. |
| Ghost Peaks | Contamination in mobile phase or sample diluent. Carryover from the autosampler. | Use fresh, high-purity solvents. Implement a needle wash step in the autosampler method. |
Conclusion
This application note details a selective, robust, and reliable RP-HPLC method for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, excellent peak shape and reproducible retention are achieved on a standard C18 column. The provided protocol, including system suitability criteria and a comprehensive validation framework based on ICH guidelines, ensures that the method is fit for purpose in a regulated research or quality control environment.
References
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Guo, L., Duan, C., Li, C., & Liu, H. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society, 23, 1144-1150. Available at: [Link]
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Redalyc. (2006). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.org. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Nitrophenylglyoxylic acid (CAS 14922-36-2). Retrieved from Chemeo.com. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline.com. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from helixchrom.com. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. Retrieved from sielc.com. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex.com. Available at: [Link]
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PubChem. (n.d.). 4-Nitrophenylglyoxylic acid. Retrieved from National Center for Biotechnology Information. Available at: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd.com. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbio.com. Available at: [Link]
-
Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from separationscience.com. Available at: [Link]
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Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from agilent.com. Available at: [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 10098-39-2. Retrieved from caming.com. Available at: [Link]
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Hichrom. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Retrieved from hichrom.co.uk. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ich.org. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from ema.europa.eu. Available at: [Link]
-
Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837–847. Available at: [Link]
-
ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from ncbi.nlm.nih.gov. Available at: [Link]
-
LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from anp.se. Available at: [Link]
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Application Notes and Protocols: The Strategic Role of Nitrophenyl-Derivatives in the Synthesis of Chromogenic Cephalosporins for Antibiotic Resistance Detection
Abstract
This technical guide provides an in-depth exploration of the application of nitrophenyl-derivatives, specifically in the synthesis of nitrocefin, a chromogenic cephalosporin critical for the detection of β-lactamase-mediated antibiotic resistance. While 4-nitrophenylglycolic acid serves as a valuable pharmaceutical intermediate, its dinitro-analogue is a key precursor in the synthesis of this vital diagnostic tool.[1] This document will elucidate the chemical rationale, provide detailed synthetic protocols, and discuss the mechanistic basis for the use of nitrophenyl moieties in this context, targeting researchers, scientists, and professionals in drug development and diagnostics.
Introduction: The Imperative for Detecting Antibiotic Resistance
The escalating crisis of antibiotic resistance necessitates the development of rapid and reliable diagnostic tools. β-lactam antibiotics, including penicillins and cephalosporins, form the cornerstone of antibacterial therapy.[2] Their mechanism of action involves the acylation and subsequent irreversible inhibition of penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[2] However, the production of β-lactamase enzymes by resistant bacteria, which hydrolyze the amide bond in the β-lactam ring, is a primary mechanism of resistance that renders these antibiotics ineffective.[3]
Nitrocefin is a chromogenic cephalosporin that provides a rapid and straightforward method for detecting β-lactamase activity.[1][3] Upon enzymatic hydrolysis of its β-lactam ring, nitrocefin undergoes a distinct color change from yellow to red, enabling visual or spectrophotometric quantification of β-lactamase presence.[3] This application note details the synthesis of nitrocefin, highlighting the strategic incorporation of a dinitrophenyl group, a derivative related to this compound, which is fundamental to its chromogenic properties.
Rationale for the Dinitrophenyl Moiety in Nitrocefin
The choice of the 2,4-dinitrophenyl group in the structure of nitrocefin is a deliberate and critical design element that underpins its function as a chromogenic substrate. The rationale can be understood through the following key principles:
-
Electron-Withdrawing Nature: The two nitro groups are potent electron-withdrawing groups.[4] This electronic effect is transmitted through the conjugated system to the β-lactam ring, though the primary effect is on the chromophore.
-
Extended Conjugation and Color Change: The hydrolysis of the β-lactam ring by a β-lactamase induces a significant conformational change in the molecule. This breaks the amide bond and leads to the opening of the β-lactam ring, which in turn alters the electronic structure and the extent of π-electron conjugation within the dinitrophenylvinyl portion of the molecule. This change in the chromophore's electronic environment results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of light, causing the dramatic color change from yellow (λmax ≈ 390 nm) to red (λmax ≈ 486 nm).
-
Substrate Recognition: The overall structure of nitrocefin, including the dinitrophenylvinyl side chain, allows it to be recognized and bound by a wide range of β-lactamase enzymes.
The following diagram illustrates the workflow for the synthesis and application of nitrocefin.
Caption: Workflow for Nitrocefin Synthesis and Application.
Experimental Protocols: A Practical Synthesis of Nitrocefin
The following protocol is a multi-step synthesis adapted from established literature, starting from the readily available 7-aminocephalosporanic acid (7-ACA).[5]
Protocol 1: Synthesis of Nitrocefin
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Thiopheneacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diazodiphenylmethane
-
Tetrahydrofuran (THF)
-
Phosphorus tribromide (PBr₃)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
2,4-Dinitrobenzaldehyde
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Silica gel for column chromatography
Procedure:
Step 1: Preparation of Diphenylmethyl 7-(2-thienylacetamido)-3-acetoxymethyl-3-cephem-4-carboxylate (Compound I)
-
Suspend 7.5 g of 7-ACA in water and cool to 0°C.
-
Add 2 M NaOH solution dropwise until the 7-ACA is completely dissolved and the pH of the solution is 8.
-
Dissolve 6.2 g of thiopheneacetyl chloride in 14 mL of acetone and add it slowly to the 7-ACA solution. Maintain the pH at 8 by the dropwise addition of 2 M and 1 M NaOH solutions.
-
After the addition is complete, add 80 mL of ethyl acetate and acidify the reaction mixture to pH 2.5–3.0 with 1 M HCl solution at 0°C.
-
Separate the organic layer and extract the aqueous layer four times with 80 mL of ethyl acetate each.
-
Combine the organic layers, wash with 100 mL of water and 100 mL of saturated brine, and dry over anhydrous sodium sulfate.
-
Add diazodiphenylmethane to the solution until the color no longer fades, and continue stirring for 30 minutes.
-
Concentrate the reaction solution to dryness under reduced pressure to obtain Compound I as a white product (yield: ~51%).
Step 2: Synthesis of Compound II
-
In a suitable reaction vessel, react Compound I with PBr₃ in tetrahydrofuran to obtain Compound II.
Step 3: Synthesis of Compound III
-
React Compound II with PPh₃ in ethyl acetate to yield Compound III.
Step 4: Synthesis of Compound IV
-
Dissolve 3.38 g of the product from the previous step (Compound III) in 20 mL of dichloromethane and cool to 0°C.
-
Add 0.94 g of 2,4-dinitrobenzaldehyde, followed by the dropwise addition of 2.54 g of a 20% sodium carbonate solution.
-
Stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Neutralize the reaction mixture to a neutral pH with a 10% NaHSO₄ solution.
-
Wash the organic layer once with water and once with saturated brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain Compound IV as a yellow solid (yield: ~70%).
Step 5: Synthesis of Nitrocefin
-
In dichloromethane, react Compound IV with trifluoroacetic acid in the presence of anisole to yield the final product, nitrocefin.
Data Presentation
| Compound | Description | Typical Yield | Key Characterization |
| Compound I | White solid | ~51% | ¹H NMR, Mass Spectrometry |
| Compound IV | Yellow solid | ~70% | ¹H NMR, Mass Spectrometry |
| Nitrocefin | Yellow-orange solid | - | ¹H NMR, UV-Vis Spectroscopy |
Mechanism of Action: The Chromogenic Shift
The functionality of nitrocefin as a β-lactamase indicator is rooted in the hydrolysis of its β-lactam ring. The following diagram illustrates this process.
Caption: Hydrolysis of Nitrocefin by β-Lactamase.
Upon cleavage of the amide bond within the β-lactam ring by a β-lactamase, the resulting rearranged electronic structure of the molecule leads to a significant shift in its absorption spectrum. The extended conjugation between the dinitrophenyl ring and the dihydrothiazine ring system is altered, causing the visible color change.
Conclusion
While this compound is a recognized pharmaceutical intermediate, this application note has demonstrated the pivotal role of a related dinitro-derivative in the synthesis of nitrocefin. Nitrocefin stands as an indispensable tool in the ongoing battle against antibiotic resistance, enabling the rapid and accurate detection of β-lactamase-producing bacteria. The synthetic protocols and mechanistic insights provided herein offer a comprehensive guide for researchers and professionals engaged in the development of diagnostic reagents and the broader field of antibiotic research. The principles of chromogenic substrate design, exemplified by nitrocefin, continue to inspire the development of novel diagnostic assays for a range of enzymatic activities.
References
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Lee, M., Hesek, D., & Mobashery, S. (2005). A practical synthesis of nitrocefin. The Journal of Organic Chemistry, 70(1), 367–369. [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 10098-39-2. Retrieved from [Link]
- Google Patents. (2016). Method for synthesizing nitrocefin. (CN106083894A).
-
Nitrocefin. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
- Blatt, A. H. (Ed.). (1943). Organic Syntheses, Coll. Vol. 2, p. 81.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- O'Callaghan, C. H., Morris, A., Kirby, S. M., & Shingler, A. H. (1972). Novel method for detection of β-lactamases by using a chromogenic cephalosporin substrate. Antimicrobial Agents and Chemotherapy, 1(4), 283–288.
- Sykes, R. B., & Matthew, M. (1976). The β-lactamases of gram-negative bacteria and their role in resistance to β-lactam antibiotics. Journal of Antimicrobial Chemotherapy, 2(2), 115–157.
- Tally, F. P., Goldin, B., & Sullivan, N. E. (1981). Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. Scandinavian Journal of Infectious Diseases Supplementum, 26, 46-53.
- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20.
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
- Fung, H. L. (1983). Pharmacokinetics and pharmacodynamics of organic nitrates. The American Journal of Cardiology, 52(4), 18A–22A.
- Hemphill, A., Mueller, J., & Esposito, M. (2006). Nitazoxanide, a broad-spectrum thiazolide anti-infective agent for the treatment of gastrointestinal infections. Expert Opinion on Pharmacotherapy, 7(7), 953–964.
- Patrick, G. L. (2017). An Introduction to Medicinal Chemistry. Oxford university press.
- Nepali, K., Sharma, S., Sharma, M., Bedi, P. M. S., & Dhar, K. L. (2019). Rational approaches, design strategies, structure activity relationship and mechanistic insights for anticancer hybrids. European Journal of Medicinal Chemistry, 171, 420–460.
- Truong, D. D. (2009). Tolcapone: review of its pharmacology and use in the treatment of Parkinson's disease. Clinical Interventions in Aging, 4, 109–113.
- Tally, F. P., Snydman, D. R., Gorbach, S. L., & Malamy, M. H. (1979). Plasmid-mediated, transferable resistance to clindamycin and erythromycin in Bacteroides fragilis. The Journal of Infectious Diseases, 139(1), 83–88.
- Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149–167.
- Sauvage, E., Duez, C., Herman, R., Kerff, F., Petrella, S., Anderson, J. W., ... & Charlier, P. (2007). Crystal structure of the Bacillus subtilis penicillin-binding protein 4a, and its complex with a peptidoglycan mimetic peptide. Journal of Molecular Biology, 371(2), 528–539.
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Application Notes & Protocols: The Role of 4-Nitrophenylglycolic Acid in Asymmetric Catalysis as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral resolution via diastereomeric salt formation remains a robust and widely implemented strategy for the separation of racemates. This document provides a detailed exploration of the principles behind this technique, using 4-Nitrophenylglycolic acid as a model chiral resolving agent for the separation of racemic amines. While this compound possesses the requisite structural features for this application—a chiral center and an acidic carboxylic acid moiety—it is not widely documented in the scientific literature for this purpose. Therefore, this guide serves as both a theoretical framework and a practical, generalized protocol that researchers can adapt for the resolution of specific racemic bases. The causality behind experimental choices, from solvent selection to the liberation of the enantiomerically enriched amine, is thoroughly discussed to provide a foundational understanding of the technique.
Introduction: The Imperative of Chirality in the Life Sciences
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications in pharmacology and biology. Enantiomers, the pair of mirror-image isomers of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is often a regulatory and safety imperative.
Asymmetric synthesis and chiral resolution are the two primary pathways to obtaining enantiomerically pure compounds. While asymmetric synthesis aims to create a single enantiomer from the outset, chiral resolution separates a pre-existing 50:50 mixture of enantiomers (a racemate).[1] One of the most established and scalable methods of chiral resolution is the formation of diastereomeric salts.[2] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by classical techniques like fractional crystallization.[3]
This application note will focus on the use of a chiral carboxylic acid, exemplified by this compound, as a resolving agent for racemic amines.
This compound: A Potential Chiral Resolving Agent
This compound is a chiral molecule containing a carboxylic acid group and a stereocenter alpha to the aromatic ring. These features make it a suitable candidate for the resolution of racemic bases, such as primary, secondary, and tertiary amines. The acidic proton of the carboxylic acid can react with the basic amine to form a salt. When an enantiomerically pure form of this compound (e.g., (R)- or (S)-4-Nitrophenylglycolic acid) is reacted with a racemic amine ((R/S)-amine), two diastereomeric salts are formed:
-
((R)-4-Nitrophenylglycolate)-((R)-amine)
-
((R)-4-Nitrophenylglycolate)-((S)-amine)
These diastereomeric salts will have different solubilities in a given solvent system, which is the basis for their separation. The nitro group on the phenyl ring is an electron-withdrawing group, which increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted phenylglycolic acid, potentially leading to more stable salt formation.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The entire process is a multi-step workflow designed to isolate one enantiomer from a racemic mixture. The underlying principle is the physical separation of diastereomers, which are temporarily formed and then cleaved.
Caption: Generalized workflow for the chiral resolution of a racemic amine.
Experimental Protocols: A Generalized Approach
The following protocol is a general guideline for the chiral resolution of a racemic primary amine using an enantiomerically pure chiral carboxylic acid like (R)- or (S)-4-Nitrophenylglycolic acid. Optimization of solvent, temperature, and stoichiometry is crucial for each specific amine.
Materials and Reagents
-
Racemic amine
-
Enantiomerically pure (R)- or (S)-4-Nitrophenylglycolic acid
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Aqueous base solution (e.g., 2 M NaOH or KOH)
-
Aqueous acid solution (e.g., 2 M HCl)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or polarimeter)
Step 1: Solvent Screening and Selection
Causality: The choice of solvent is the most critical parameter. The ideal solvent should dissolve both the racemic amine and the resolving agent at an elevated temperature but should allow for the selective crystallization of only one of the two diastereomeric salts upon cooling. A solvent screen is an empirical process to identify the optimal conditions.
Protocol:
-
In a series of small test tubes, dissolve small, equimolar amounts of the racemic amine and the chiral resolving agent in different solvents or solvent mixtures.
-
Heat the solutions gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature, and then if necessary, cool further in an ice bath.
-
Observe which solvent system yields a good crystalline precipitate. The quality of the crystals and the yield are important indicators.
Step 2: Diastereomeric Salt Formation and Fractional Crystallization
Causality: This step leverages the solubility difference between the two diastereomeric salts. By allowing the solution to cool slowly, the less soluble diastereomer will preferentially crystallize, enriching the solid phase in one diastereomer and the mother liquor in the other. The stoichiometry of the resolving agent can be varied; often, using 0.5 equivalents of the resolving agent can be more efficient.
Protocol:
-
In a flask, dissolve the racemic amine (1.0 eq.) and the enantiomerically pure this compound (0.5-1.0 eq.) in the optimal solvent determined from the screening step, using minimal heating to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening step can be beneficial to induce crystallization.
-
Once crystallization has started, allow the mixture to stand undisturbed for several hours, or even overnight, to maximize the crystal growth.
-
Cool the flask in an ice bath for 30-60 minutes to further decrease the solubility of the salt and maximize the yield.
-
Collect the crystals by vacuum filtration, and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Amine
Causality: The isolated diastereomeric salt is a stable ionic compound. To recover the desired amine, the salt must be broken by treatment with a base. The base will deprotonate the ammonium ion of the amine and protonate the carboxylate of the resolving agent, liberating the free amine.
Protocol:
-
Suspend the dried diastereomeric salt crystals in water.
-
Add a 2 M aqueous solution of NaOH or KOH dropwise while stirring until the solution becomes basic (pH > 10, check with pH paper). The solid salt should dissolve as the free amine is liberated.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated free amine with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Step 4: Analysis of Enantiomeric Excess
Causality: It is essential to quantify the success of the resolution. This is done by measuring the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.
Protocol:
-
Prepare a standard solution of the racemic amine.
-
Prepare a solution of the resolved amine product.
-
Analyze both samples by chiral HPLC using a suitable chiral column and mobile phase.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Table 1: Hypothetical Data for a Chiral Resolution Experiment
| Parameter | Value |
| Racemic Amine | 10.0 g |
| (R)-4-Nitrophenylglycolic Acid | 8.1 g (1.0 eq.) |
| Crystallization Solvent | Ethanol |
| Yield of Diastereomeric Salt | 6.5 g |
| Yield of Resolved Amine | 3.8 g (38% of initial racemate) |
| Enantiomeric Excess (ee) | 92% (S)-amine |
Note: This data is illustrative and will vary depending on the specific amine and optimized conditions.
Recovery and Recycling
For a process to be economically viable, the resolving agent should be recoverable. After the liberation of the amine, the aqueous layer contains the sodium salt of this compound. This can be recovered by acidifying the aqueous layer with HCl until the pH is acidic (pH < 2), which will precipitate the this compound. The precipitate can then be collected by filtration, washed with cold water, and dried. The other enantiomer of the amine can also be recovered from the mother liquor from the crystallization step, although it will be in lower enantiomeric purity.
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and enduring technique in asymmetric synthesis. While this compound is not a commonly cited resolving agent, its chemical structure is well-suited for this purpose. The protocols and principles outlined in this document provide a comprehensive guide for researchers to approach the chiral resolution of racemic amines. The key to a successful resolution lies in the systematic and empirical optimization of reaction conditions, particularly the choice of solvent. By understanding the causality behind each step, scientists can effectively design and execute chiral resolution experiments for the generation of enantiomerically pure compounds essential for research and development.
References
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
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Application Notes & Protocols: Experimental Setups for Reactions Involving 4-Nitrophenylglycolic Acid
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on designing and executing chemical reactions with 4-Nitrophenylglycolic acid (4-NPG). As a significant intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and anticancer drugs, a thorough understanding of its reactivity is paramount.[1][2] This guide details protocols for the selective reduction of the nitro group, oxidation of the benzylic alcohol, and esterification of the carboxylic acid. Each protocol is grounded in established chemical principles and includes detailed, step-by-step instructions, safety precautions, and methods for product analysis. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction to this compound
This compound (also known as 4-nitromandelic acid) is an off-white solid organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of approximately 197.15 g/mol .[1][3] Its structure features three key functional groups, which dictate its chemical reactivity:
-
Aromatic Nitro Group (-NO₂): Strongly electron-withdrawing, this group deactivates the aromatic ring towards electrophilic substitution but is readily susceptible to reduction.
-
α-Hydroxy Group (-OH): A secondary alcohol positioned at the benzylic carbon, which can be oxidized to a ketone.
-
Carboxylic Acid Group (-COOH): Undergoes typical reactions such as esterification, amide formation, and reduction.
The strategic manipulation of these functional groups allows 4-NPG to serve as a versatile building block in multi-step organic syntheses.
Critical Safety Precautions
Working with this compound and its reagents requires strict adherence to safety protocols. The compound itself is hazardous, and the reactions described involve potent chemicals.
Hazard Profile of this compound:
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation and serious eye damage.[1][4] May cause an allergic skin reaction.[4]
-
Precautionary Measures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.[4]
-
Avoid breathing dust; handle the solid carefully to prevent aerosolization.[4]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[4]
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store away from strong oxidizing agents and strong bases.[5]
Protocol 1: Selective Reduction of the Nitro Group
This protocol details the conversion of this compound to 4-Aminophenylglycolic acid. The reduction of an aromatic nitro group is a fundamental transformation in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. We will adapt a well-established method using a chemical reducing agent, sodium borohydride (NaBH₄), in the presence of a catalyst, which is a common and effective approach for reducing nitrophenols.[7][8]
Objective: To synthesize 4-Aminophenylglycolic acid. Principle: The nitro group is selectively reduced to a primary amine using a hydride source (NaBH₄). While NaBH₄ alone is often insufficient for nitro group reduction, its reactivity is significantly enhanced by a catalyst (e.g., Au, Pd, or Ni salts), which facilitates the hydride transfer. The reaction progress can be monitored by the disappearance of the yellow color associated with the nitrophenolic chromophore.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound (4-NPG) | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics | Reducing Agent |
| Palladium on Carbon (10% Pd/C) | Catalyst grade | Alfa Aesar | Catalyst |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent |
| Deionized Water (H₂O) | ACS Grade | - | Solvent / Quenching |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | pH adjustment / Work-up |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | VWR | Neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | Drying Agent |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.97 g (10 mmol) of this compound in 40 mL of methanol. The solution will likely have a pale yellow hue.
-
Catalyst Addition: Carefully add ~100 mg of 10% Pd/C catalyst to the solution. Causality Note: Pd/C is a highly efficient heterogeneous catalyst for hydrogenation and reduction reactions. It provides a surface for the reaction to occur, activating both the nitro group and the hydride source.
-
Initiation of Reduction: Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, add 1.51 g (40 mmol) of sodium borohydride in small portions over 20-30 minutes. Causality Note: The portion-wise addition and cooling are critical to control the exothermic reaction and prevent runaway hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Ethyl Acetate:Hexanes with a few drops of acetic acid). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 10 mL) to ensure all product is collected. Safety Note: The Pd/C catalyst can be pyrophoric upon drying. Keep the filter cake wet with water and dispose of it according to institutional guidelines.
-
Work-up and Isolation: a. Transfer the filtrate to a larger flask and slowly add 1 M HCl to quench any unreacted NaBH₄ and neutralize the solution. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Adjust the pH of the remaining aqueous solution to ~7-8 with saturated sodium bicarbonate solution. The product, being an amino acid, may precipitate at its isoelectric point. d. Extract the product with ethyl acetate (3 x 30 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: The crude 4-Aminophenylglycolic acid can be purified by recrystallization from a water/ethanol mixture. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
Workflow Diagram
Caption: Workflow for the Jones oxidation of 4-NPG.
Potential Side Reactions: The Nef Reaction
Researchers should be aware of the Nef reaction, a transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. [9][10]The reaction proceeds by forming a nitronate salt under basic conditions, followed by hydrolysis in strong acid. [11]
-
Relevance to 4-NPG: The carbon bearing the nitro group in 4-NPG is part of the aromatic ring and has no alpha-protons, so the nitro group itself will not undergo a Nef reaction. However, if a synthetic scheme were to involve a derivative where the nitro group is on an aliphatic side chain (e.g., α-nitro-4-carboxyphenylacetic acid), this reaction pathway would become highly relevant. Treating such a compound with a base (like NaOH) followed by strong acid (like H₂SO₄) could convert the nitroalkane moiety into a carbonyl group. [10][11]Awareness of this reaction is crucial for avoiding unintended side products when using strong base/acid combinations in related structures.
References
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- SAFETY DATA SHEET 4-Nitrophenol. (2025). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNFT3elGxZPoYNegqYrXzQS5vCWyHQp_kGx727ZnXpf5cJ5RuQBXfidHDejSuuMpw7pDPVz6STLf_sSZV6r2k_qKTrNsRySJhc1BXghuJftdF_Z4QqX48cg5YaKyM_4oUKB9IcQA6KpFNKsw==]
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- SAFETY DATA SHEET 4-Nitrophenylacetic acid. (2025). Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC128760050&productDescription=4-NITROPHENYLACETIC+ACID%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
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- SAFETY DATA SHEET Acetic acid, 4-nitrophenyl ester. (1996). Thermo Fisher Scientific. [URL: https://www.thermofisher.
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- Seo, E., et al. (2017). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid.Nanoscale Research Letters, 12(1), 7. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5215714/]
- Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. (2017). ResearchGate. [URL: https://www.researchgate.net/publication/312061611_Catalytic_reduction_of_4-nitrophenol_with_gold_nanoparticles_synthesized_by_caffeic_acid]
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- Reflux - Oxidation of Ethanol - Chemistry A-level Practical. (2020). Mumsbury Science. [URL: https://www.youtube.
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The Strategic Utility of 4-Nitrophenylglycolic Acid in the Synthesis of Novel Bioactive Scaffolds
Abstract
4-Nitrophenylglycolic acid, a bifunctional aromatic building block, offers a unique combination of reactive handles that make it an invaluable precursor for the synthesis of a diverse array of novel compounds, particularly in the realm of medicinal chemistry and drug development. The presence of a carboxylic acid, a hydroxyl group, and a nitro-functionalized phenyl ring allows for a variety of chemical transformations. This guide provides an in-depth exploration of the strategic application of this compound, with a focus on the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in numerous therapeutic agents.[1][2][3] Detailed protocols, mechanistic insights, and the rationale behind experimental choices are presented to empower researchers in leveraging this versatile building block for the creation of innovative molecular architectures.
Introduction: The Versatility of a Nitro-Functionalized Building Block
Aromatic nitro compounds are foundational to modern organic synthesis, serving as key intermediates in the production of a wide range of pharmaceuticals.[4][5] The nitro group, often considered a "synthetic chameleon," can be retained, transformed into an array of other functional groups (most notably amines), or used to activate adjacent positions on the aromatic ring for nucleophilic substitution.[6] This inherent reactivity makes nitro-containing molecules like this compound particularly attractive for diversity-oriented synthesis.
This compound possesses three key reactive sites:
-
Carboxylic Acid: Enables the formation of amides, esters, and other acyl derivatives.
-
α-Hydroxyl Group: Can be oxidized to a ketone, esterified, or participate in condensation reactions.
-
4-Nitro Group: A powerful electron-withdrawing group that can be reduced to an amine, providing a crucial entry point for the construction of various heterocyclic systems.[6]
This multiplicity of reactive centers allows for a modular approach to library synthesis and the targeted design of complex molecules. As such, this compound is an ideal starting material for the synthesis of compounds with potential applications as antibiotics, anticancer agents, and other bioactive molecules.[7][8]
Core Application: Synthesis of Quinoxaline Scaffolds
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[9] They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][9] The synthesis of the quinoxaline ring system is a cornerstone of medicinal chemistry, and this compound serves as an excellent precursor for this purpose.
The classical and most direct method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] In the case of this compound, the α-hydroxy acid functionality can be readily oxidized in situ to the corresponding α-keto acid, 4-nitrophenylglyoxylic acid, which then undergoes cyclocondensation with an o-phenylenediamine.
Below is a detailed protocol for a representative synthesis of a 3-(4-nitrophenyl)quinoxalin-2-ol, a key intermediate for further functionalization.
Protocol: Synthesis of 3-(4-nitrophenyl)quinoxalin-2-ol
This protocol details the one-pot synthesis of 3-(4-nitrophenyl)quinoxalin-2-ol from this compound and o-phenylenediamine. The reaction proceeds via an in situ oxidation of the α-hydroxyl group followed by a cyclocondensation reaction.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.97 g (10 mmol) of this compound and 1.08 g (10 mmol) of o-phenylenediamine in 40 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add 5 drops of concentrated hydrochloric acid. The acid catalyzes both the in situ oxidation of the glycolic acid to the glyoxylic acid and the subsequent cyclocondensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(4-nitrophenyl)quinoxalin-2-ol.
-
Characterization: Characterize the final product by melting point, FTIR, and NMR spectroscopy to confirm its structure and purity.
Expected Yield: 75-85%
Rationale for Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.
-
Acid Catalysis: The acidic medium facilitates the dehydration steps in the cyclocondensation and can promote the in situ oxidation of the α-hydroxy acid.
-
TLC Monitoring: Allows for real-time tracking of the reaction progress, ensuring optimal reaction time and preventing the formation of byproducts.
-
Column Chromatography: A standard and effective method for the purification of the final product, ensuring high purity for subsequent applications.
Mechanistic Pathway
The synthesis of 3-(4-nitrophenyl)quinoxalin-2-ol from this compound and o-phenylenediamine proceeds through a cascade of reactions. The following diagram illustrates the proposed mechanistic pathway.
Caption: Proposed reaction pathway for the synthesis of 3-(4-nitrophenyl)quinoxalin-2-ol.
Further Synthetic Transformations and Applications
The synthesized 3-(4-nitrophenyl)quinoxalin-2-ol is a versatile intermediate for the generation of a library of novel compounds. The key functional groups available for further modification are the nitro group and the hydroxyl group of the quinoxalinone ring.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation that opens up a vast chemical space for derivatization.
Protocol: Reduction to 3-(4-aminophenyl)quinoxalin-2-ol
-
Reaction Setup: Dissolve 2.67 g (10 mmol) of 3-(4-nitrophenyl)quinoxalin-2-ol in 50 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Add 0.2 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the 3-(4-aminophenyl)quinoxalin-2-ol.
The resulting amino group can be further functionalized through acylation, sulfonylation, or diazotization followed by Sandmeyer reactions to introduce a wide range of substituents.
Derivatization of the Quinoxalinone Ring
The hydroxyl group of the quinoxalin-2-ol tautomer can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This 2-chloroquinoxaline derivative is then amenable to nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, allowing for the introduction of diverse side chains.
Caption: Synthetic pathways for the derivatization of 3-(4-nitrophenyl)quinoxalin-2-ol.
Summary of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₇NO₅ | 197.14 | Off-white solid |
| 3-(4-Nitrophenyl)quinoxalin-2-ol | C₁₄H₉N₃O₃ | 267.24 | Yellow solid |
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique combination of a carboxylic acid, a hydroxyl group, and a reducible nitro group provides multiple avenues for the construction of complex and diverse molecular architectures. The detailed protocol for the synthesis of a 3-(4-nitrophenyl)quinoxalin-2-ol serves as a practical example of its utility in generating privileged heterocyclic scaffolds relevant to drug discovery. The subsequent transformations highlighted in this guide underscore the potential for creating extensive libraries of novel compounds for biological screening. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound to accelerate the discovery of new therapeutic agents.
References
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Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
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Watson International. (n.d.). This compound CAS 10098-39-2. Retrieved from [Link]
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Caming Pharmaceutical Ltd. (n.d.). This compound CAS 10098-39-2. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrophenylglyoxylic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Nitrophenylglyoxylic acid (CAS 14922-36-2). Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-nitrophthalic acid. Retrieved from [Link]
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Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. Retrieved from [Link]
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Reddy, C. R., et al. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
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Application Notes & Protocols: Enzymatic Reactions Utilizing 4-Nitrophenylglycolate
Introduction: The Principle of Chromogenic Hydrolase Assays
The quantification of enzyme activity is a cornerstone of biochemical research and drug development. For hydrolases such as esterases and lipases, chromogenic substrates provide a simple, robust, and continuous method for monitoring catalytic activity. Assays based on 4-nitrophenyl (pNP) esters are among the most common due to their reliability and ease of use.[1][2] The fundamental principle involves an enzyme-catalyzed cleavage of an ester bond, which liberates the chromophore 4-nitrophenol.[3] Under neutral to alkaline conditions (pH > 7), 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, a distinctively yellow species with a strong absorbance maximum around 405 nm.[1] The rate of color formation is directly proportional to the rate of the enzymatic reaction.[2]
This guide focuses on the use of 4-Nitrophenylglycolate (pNP-Glycolate) , an ester of 4-nitrophenol and glycolic acid. As a substrate with a short-chain, hydrophilic acyl group, pNP-Glycolate is particularly useful for assaying the activity of carboxylesterases and for differentiating them from true lipases, which typically show a preference for long-chain, water-insoluble fatty acid esters.[1][4] The protocols and principles outlined herein are designed for researchers engaged in enzyme characterization, kinetic analysis, and high-throughput screening of potential inhibitors in academic and industrial settings.[5][6][7]
Section 1: Scientific Principles and Mechanistic Causality
A deep understanding of the underlying principles is critical for robust assay design and accurate data interpretation. The choices made in protocol design—from buffer pH to substrate concentration—are dictated by the reaction mechanism and the physicochemical properties of the substrate and product.
The Hydrolytic Reaction and Spectrophotometric Detection
The core of the assay is the enzyme-catalyzed hydrolysis of the ester linkage in pNP-Glycolate. The enzyme's active site facilitates the nucleophilic attack on the ester's carbonyl carbon, leading to the release of glycolic acid and 4-nitrophenol (pNP).
The intensity of the yellow color, and thus the absorbance, is directly proportional to the concentration of the 4-nitrophenolate anion. This relationship is defined by the Beer-Lambert Law (A = εcl) , where:
-
A is the measured absorbance (unitless).
-
ε (epsilon) is the molar extinction coefficient of 4-nitrophenolate at a specific pH and wavelength (approx. 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm).[1]
-
c is the concentration of the product (mol/L).
-
l is the path length of the cuvette or well (cm).
Causality Behind pH Choice: The pKa of 4-nitrophenol is approximately 7.1. Therefore, to ensure complete and stable formation of the colored phenolate ion for maximum sensitivity, assays are typically performed at a pH between 7.5 and 8.5.[8] Performing the assay at a pH far below 7 would result in a significantly weaker signal.
Enzyme Kinetics: Unveiling Enzyme Behavior
This assay is an excellent tool for studying enzyme kinetics.[9][10] By measuring the initial reaction rate (v₀) at various substrate concentrations [S], one can determine key kinetic parameters that define an enzyme's efficiency and its affinity for the substrate.[11][12]
-
Vmax (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vmax is directly proportional to the total enzyme concentration.[13]
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.[13]
These parameters are derived by fitting the experimental data to the Michaelis-Menten equation. This kinetic characterization is crucial for comparing different enzymes, understanding the effect of mutations, and quantifying the potency of inhibitors.
Section 2: Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals. 4-Nitrophenol and its esters are toxic and should be handled with care.
Protocol 1: Standard Assay for Esterase Activity in a 96-Well Plate
This protocol is designed for determining the rate of enzymatic activity at a single, saturating substrate concentration.
Materials and Reagents:
-
4-Nitrophenylglycolate (pNP-Glycolate)
-
Enzyme preparation (purified or crude lysate)
-
Assay Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 8.0.[1][5]
-
Substrate Solvent: Acetonitrile or Dimethyl Sulfoxide (DMSO).[8]
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm, preferably with temperature control.
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve 6.057 g of Tris base in ~900 mL of deionized water. Adjust the pH to 8.0 using 1 M HCl. Bring the final volume to 1 L. Store at 4°C.[5]
-
Substrate Stock Solution (20 mM): Prepare by dissolving the appropriate amount of pNP-Glycolate in the chosen solvent (e.g., 4.26 mg in 1 mL of DMSO). Store at -20°C in small aliquots, protected from light.[8]
-
Enzyme Solution: Prepare a stock solution of the enzyme in cold Assay Buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 5-10 minutes. Prepare serial dilutions for initial range-finding experiments.
Assay Procedure:
-
Plate Setup: Design the plate layout, including wells for blanks, controls, and enzyme samples. A typical setup is shown below.
| Well Type | Reagent 1 (180 µL) | Reagent 2 (20 µL) | Purpose |
| Blank | Assay Buffer | Enzyme Buffer | Measures absorbance of buffer alone. |
| Substrate Control | Substrate Working Sol. | Enzyme Buffer | Measures non-enzymatic (spontaneous) hydrolysis of the substrate.[14] |
| Enzyme Sample | Substrate Working Sol. | Enzyme Solution | Measures total hydrolysis (enzymatic + spontaneous). |
-
Prepare Substrate Working Solution (1 mM): Dilute the 20 mM Substrate Stock Solution 1:20 in Assay Buffer. For example, add 50 µL of stock to 950 µL of buffer. This solution must be prepared fresh. Note: If solubility issues arise, adding a surfactant like Triton X-100 (to 0.1-0.5% v/v) to the assay buffer can help.[8]
-
Reaction Setup: Add 180 µL of the appropriate solution (Assay Buffer or Substrate Working Solution) to each well as per the plate layout.
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.[15]
-
Initiate Reaction: Start the reaction by adding 20 µL of either the Enzyme Solution or Enzyme Buffer to the appropriate wells. Mix gently by pipetting or using an automated plate shaker.
-
Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30 seconds for 10 minutes.
Data Analysis:
-
Plot Absorbance vs. Time for each well.
-
Determine the initial linear rate (ΔAbs/min) from the slope of the curve for each sample.
-
Calculate the corrected enzymatic rate: ΔAbs/min (Corrected) = ΔAbs/min (Enzyme Sample) - ΔAbs/min (Substrate Control) .
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min (Corrected) × V_total) / (ε × l × V_enzyme)
-
V_total: Total reaction volume in the well (e.g., 0.2 mL).
-
ε: Molar extinction coefficient (use 0.018 µmol⁻¹mL⁻¹cm⁻¹ for pNP at pH 8.0).[1]
-
l: Path length in the well (cm, typically provided by the plate manufacturer or calculated).
-
V_enzyme: Volume of enzyme added to the well (e.g., 0.02 mL).
-
One Unit (U) of activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[1]
Protocol 2: Determination of Km and Vmax
This protocol involves measuring reaction rates across a range of substrate concentrations.
Procedure:
-
Follow the setup in Protocol 1, but prepare multiple Substrate Working Solutions with varying final concentrations (e.g., from 0.1 × Km to 10 × Km, if Km is estimated). A typical range might be 0.05 mM to 2 mM.
-
Keep the enzyme concentration constant and low enough that the substrate is not significantly depleted during the measurement period.
-
Initiate the reactions and measure the initial rates (v₀) for each substrate concentration as described above.
-
Plot v₀ (in µmol/min) versus substrate concentration [S] (in mM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs 1/[S]) for visualization, but be aware that non-linear regression provides more accurate parameter estimates.[13]
Section 3: Data Presentation and Troubleshooting
Clear data presentation and an awareness of potential pitfalls are essential for reliable results.
Example Data: Substrate Specificity Profile
Comparing the activity of an enzyme against pNP-Glycolate and other pNP esters can reveal its substrate preference. True lipases show higher activity on longer chains, whereas carboxylesterases prefer shorter chains.[15]
| Substrate | Acyl Chain | Enzyme A (Vmax, U/mg) | Enzyme B (Vmax, U/mg) |
| pNP-Glycolate | C2 (hydroxy) | 150.4 | 12.1 |
| pNP-Acetate | C2 | 125.8 | 8.5 |
| pNP-Butyrate | C4 | 80.2 | 55.7 |
| pNP-Octanoate | C8 | 10.1 | 98.3 |
| pNP-Palmitate | C16 | < 0.5 | 25.6 |
| Enzyme A exhibits characteristics of a carboxylesterase, while Enzyme B behaves as a lipase. |
Troubleshooting Guide
// Nodes Problem [label="Observed Problem", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Potential Cause", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Recommended Solution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// High Blank HighBlank [label="High absorbance in\nSubstrate Control well", fillcolor="#F1F3F4", fontcolor="#202124"]; SpontaneousHydrolysis [label="Spontaneous Hydrolysis\n(High pH / Temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; LowerpH [label="Lower assay pH (e.g., 7.5)\nor temperature. Prepare\nsubstrate solution fresh.", fillcolor="#FFFFFF", fontcolor="#202124"]; ContaminatedSubstrate [label="Substrate stock is\ndegraded (contains free pNP)", fillcolor="#FFFFFF", fontcolor="#202124"]; NewStock [label="Prepare fresh substrate stock\nsolution from solid.", fillcolor="#FFFFFF", fontcolor="#202124"];
// No Reaction NoReaction [label="Reaction rate is zero\nor near zero", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveEnzyme [label="Enzyme is inactive\nor inhibited", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckEnzyme [label="Verify enzyme activity with a\nknown positive control substrate.\nCheck for inhibitors in buffer.", fillcolor="#FFFFFF", fontcolor="#202124"]; WrongpH [label="Assay pH is outside\nenzyme's optimal range", fillcolor="#FFFFFF", fontcolor="#202124"]; pHProfile [label="Perform a pH profile to find\nthe optimal pH for the enzyme.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Non-Linear Rate NonLinear [label="Rate decreases rapidly\nover time (curve flattens)", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstrateDepletion [label="Substrate depletion\n(Enzyme conc. too high)", fillcolor="#FFFFFF", fontcolor="#202124"]; DiluteEnzyme [label="Dilute the enzyme solution\nand re-run the assay.", fillcolor="#FFFFFF", fontcolor="#202124"]; ProductInhibition [label="Product inhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; InitialRate [label="Use only the initial linear\nportion of the curve for\nrate calculation.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Problem -> HighBlank [arrowhead=none]; HighBlank -> SpontaneousHydrolysis -> LowerpH; HighBlank -> ContaminatedSubstrate -> NewStock;
Problem -> NoReaction [arrowhead=none]; NoReaction -> InactiveEnzyme -> CheckEnzyme; NoReaction -> WrongpH -> pHProfile;
Problem -> NonLinear [arrowhead=none]; NonLinear -> SubstrateDepletion -> DiluteEnzyme; NonLinear -> ProductInhibition -> InitialRate; } enddot Figure 2: A troubleshooting flowchart for common issues in pNP-based assays.
References
-
Ciuffreda, P., et al. (2002). Spectrophotometric Assay of Lipase Activity: A New 4-nitrophenyl Ester of a Dialkylglycerol Suitable as a Substrate for Pseudomonas cepacia Lipase. Taylor & Francis Online. Available at: [Link]
-
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. Available at: [Link]
-
López-López, O., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. National Institutes of Health. Available at: [Link]
-
Al-Khudary, R., et al. (2018). Characterisation of a new family of carboxyl esterases with an OsmC domain. Edinburgh Research Explorer. Available at: [Link]
-
Gao, W., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Available at: [Link]
-
Pliego, M. M., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. ResearchGate. Available at: [Link]
-
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?". ResearchGate. Available at: [Link]
-
Chang, R. C., et al. (2021). Substrates commonly used to test for esterase activity. ResearchGate. Available at: [Link]
-
International Union of Biochemistry and Molecular Biology. (1992). Enzyme Kinetics. Queen Mary University of London. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
-
Firestone, R. (n.d.). An introduction to enzyme kinetics. Khan Academy. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. Available at: [Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology. Available at: [Link]
-
Macphee, C. (2004). New advances in drug discovery. PubMed. Available at: [Link]
-
Golebiowski, A., et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New advances in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Khan Academy [khanacademy.org]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. Enzyme Kinetics 4 to 6 [iubmb.qmul.ac.uk]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Nitrophenylglycolic Acid
Introduction
4-Nitrophenylglycolic acid, also known as 4-nitromandelic acid, is a valuable intermediate in the pharmaceutical and fine chemical industries. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to troubleshooting, ensuring a robust and reproducible process.
Section 1: Synthesis Pathway Overview
The most prevalent and reliable method for synthesizing this compound begins with 4-nitrobenzaldehyde. The synthesis is a two-step process:
-
Step 1: Cyanohydrin Formation. 4-nitrobenzaldehyde undergoes a nucleophilic addition reaction with a cyanide salt (e.g., NaCN or KCN) to form the intermediate, 4-nitromandelonitrile. This reaction is reversible and typically performed under mildly acidic or neutral conditions.[1][2]
-
Step 2: Nitrile Hydrolysis. The intermediate cyanohydrin (4-nitromandelonitrile) is then hydrolyzed under strong acidic conditions (e.g., using concentrated HCl) to yield the final product, this compound.[3][4]
Overall Reaction Scheme
The diagram below illustrates the two-step conversion of 4-nitrobenzaldehyde to this compound.
Caption: General synthesis pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical reaction parameters for maximizing yield in the cyanohydrin formation step?
A: The cyanohydrin formation is an equilibrium reaction.[2] Critical parameters include:
-
Temperature: Low temperatures (0-10 °C) are crucial to shift the equilibrium towards the product and minimize side reactions.
-
pH Control: The reaction requires free cyanide ions (CN⁻) as the nucleophile, but also a proton source to form the final cyanohydrin. Operating at a slightly acidic to neutral pH (around 4-6) is a delicate balance. Strongly acidic conditions will protonate all the cyanide to HCN, reducing the nucleophile concentration, while strongly basic conditions can promote unwanted side reactions.[5]
-
Reagent Purity: The purity of 4-nitrobenzaldehyde is paramount. Aldehyde impurities can lead to complex side-product profiles.
Q2: What is a realistic yield to expect for this two-step synthesis?
A: With careful optimization and execution, yields for the overall process can range from 50% to 75%. The hydrolysis step is often the primary source of yield loss if not driven to completion. Published procedures for analogous mandelic acid syntheses report yields in the 50-52% range based on the starting aldehyde.[6]
Q3: Why is my final product discolored?
A: Discoloration, often yellow or brown, typically arises from side reactions involving the aromatic nitro group or impurities from the starting aldehyde. Overheating during the hydrolysis step can lead to decomposition and the formation of colored polymeric materials. The crude product from the initial hydrolysis often appears deeply colored and may require purification.[6]
Section 3: Detailed Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Problem Area 1: Low Conversion of 4-Nitrobenzaldehyde
Q: My TLC analysis shows a significant amount of unreacted 4-nitrobenzaldehyde after the cyanohydrin formation step. What went wrong?
A: This indicates an issue with the forward reaction of the cyanohydrin equilibrium.
-
Causality: The nucleophilic attack by the cyanide ion on the carbonyl carbon is the key step.[7] If the concentration of free CN⁻ is too low or the carbonyl is not sufficiently electrophilic, the reaction will stall.
-
Troubleshooting Steps:
-
Verify pH: Ensure the reaction medium is not too acidic. If you are generating HCN in situ from a salt like NaCN with an acid, slow addition of the acid is critical to maintain a pool of free CN⁻.
-
Check Cyanide Source: Ensure your sodium or potassium cyanide is fresh and has been stored properly. Cyanide salts can degrade over time, especially if exposed to moisture and atmospheric CO₂.
-
Temperature Control: While low temperature is good, ensure the mixture is not frozen, which would hinder reaction kinetics. Maintain a consistent 0-10 °C.
-
Reaction Time: Allow sufficient time for the equilibrium to be established. For aldehydes, this is typically a few hours. Monitor by TLC until the aldehyde spot is minimized.
-
Problem Area 2: Competing Side Reactions
Q: I am observing significant byproducts. What are the likely side reactions and how can I prevent them?
A: With aromatic aldehydes, especially under non-optimal pH conditions, several side reactions can compete with cyanohydrin formation.
-
Benzoin Condensation: This is a common side reaction for aromatic aldehydes in the presence of cyanide, which acts as a catalyst.[2][8]
-
Mechanism: Two molecules of 4-nitrobenzaldehyde condense to form 4,4'-dinitrobenzoin.
-
Prevention: Maintain a slightly acidic pH and low temperature. The benzoin condensation is more favorable under neutral to slightly basic conditions.
-
-
Cannizzaro Reaction: If the pH becomes too basic (e.g., >10), aldehydes lacking an alpha-hydrogen, like 4-nitrobenzaldehyde, can undergo disproportionation.
-
Mechanism: Two molecules of the aldehyde react to form one molecule of the corresponding alcohol (4-nitrobenzyl alcohol) and one molecule of the carboxylic acid (4-nitrobenzoic acid).
-
Prevention: Strictly avoid basic conditions. This is a key reason why the cyanohydrin reaction is not run with a simple solution of NaCN in water without pH control.
-
-
Acetal Formation: The intermediate cyanohydrin can react with another molecule of the aldehyde.[6]
-
Mechanism: The hydroxyl group of the cyanohydrin attacks the carbonyl of a second aldehyde molecule.
-
Prevention: This is minimized by ensuring the cyanohydrin is protonated and by using the crude nitrile immediately in the subsequent hydrolysis step.[6]
-
Problem Area 3: Incomplete Nitrile Hydrolysis
Q: The hydrolysis of my intermediate 4-nitromandelonitrile is extremely slow, or I am isolating the amide intermediate.
A: Nitrile hydrolysis is a demanding reaction that requires harsh conditions to proceed to the carboxylic acid.
-
Causality: The hydrolysis proceeds in two stages: first to the amide (4-nitromandelamide), and then to the carboxylic acid. The second step, hydrolysis of the amide, is often the rate-limiting step and requires vigorous conditions.
-
Troubleshooting Steps:
-
Acid Concentration & Heat: Use concentrated acid (e.g., concentrated HCl) and sufficient heat (reflux).[6] Dilute acids or lower temperatures will often stall the reaction at the amide stage.
-
Reaction Time: This hydrolysis can take several hours (5-6 hours or more).[6] Monitor the reaction (if possible, by quenching an aliquot and analyzing by HPLC or TLC) to ensure completion.
-
Water Content: Ensure sufficient water is present for the hydrolysis. The reaction consumes two equivalents of water per nitrile group. While using concentrated acid, the medium is still aqueous.
-
Problem Area 4: Product Purification
Q: My final product is an impure oil or fails to crystallize properly. How can I effectively purify it?
A: this compound is a solid, but impurities can act as a eutectic, preventing crystallization.
-
Causality: Unreacted starting materials, side products (like 4-nitrobenzoic acid), or residual inorganic salts can interfere with the crystal lattice formation.
-
Purification Protocol:
-
Initial Workup: After hydrolysis, the crude product often contains ammonium chloride (from the nitrile nitrogen).[6] A common procedure is to evaporate the acidic solution, then extract the organic material from the solid residue.
-
Solvent Extraction: Wash the crude solid mixture with a solvent that dissolves the desired product but leaves behind inorganic salts. Benzene has been used for the parent mandelic acid, but a safer alternative like toluene or ethyl acetate should be tested.[6]
-
Recrystallization: The most effective purification method. Water can be a suitable solvent. Dissolve the crude product in hot water, filter out any insoluble impurities, and allow it to cool slowly to obtain pure crystals.[9] Controlling the cooling rate is key to obtaining well-formed crystals.[9]
-
Section 4: Optimized Experimental Protocol
Disclaimer: This protocol involves highly toxic reagents (sodium cyanide) and strong acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Step 1: Synthesis of 4-Nitromandelonitrile
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 15.0 g (0.306 mol) of sodium cyanide in 50 mL of water.
-
Add 31.8 g (0.210 mol) of 4-nitrobenzaldehyde to the cyanide solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
While stirring vigorously, add a saturated solution of sodium bisulfite (approx. 85 mL) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Continue stirring in the ice bath for an additional 2 hours. A layer of oily 4-nitromandelonitrile will separate.
-
Separate the oily layer using a separatory funnel. Extract the aqueous layer once with 50 mL of toluene to recover any dissolved product. Combine the organic layers.
-
Crucial Step: Proceed immediately to the hydrolysis step. The crude nitrile is unstable and should not be stored.[6]
Step 2: Hydrolysis to this compound
-
Place the crude 4-nitromandelonitrile in a 500 mL round-bottom flask.
-
Caution (Fume Hood): Add 150 mL of concentrated hydrochloric acid (37%).
-
Heat the mixture under reflux using a heating mantle for 6 hours. Hydrogen chloride and some HCN gas will evolve, so ensure the reflux condenser is properly vented into a scrubber.
-
After reflux, cool the mixture to room temperature, then chill in an ice bath. The crude product may precipitate along with ammonium chloride.
-
Filter the solid mixture. Concentrate the filtrate by about half on a rotary evaporator to recover a second crop of solids. Combine all solids.
-
Dry the crude solid mixture in a desiccator.
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a 1 L beaker. Add 500 mL of water and heat with stirring until the solid dissolves completely.
-
If the solution is colored, you may add a small amount of activated charcoal and stir for 10 minutes at temperature.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Collect the pure, crystalline this compound by suction filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 50 °C.
-
Expected Yield: ~20.7 g (50% overall). Melting point: 135-138 °C.
Section 5: Data Summary & Expected Outcomes
| Parameter | Condition | Rationale & Expected Outcome |
| Cyanohydrin Temp. | 0-10 °C | Favors product formation in the equilibrium-driven first step; minimizes side reactions. Higher temps reduce yield.[10] |
| pH (Step 1) | ~4-6 | Balances the need for nucleophilic CN⁻ with preventing the Cannizzaro reaction. Too acidic reduces nucleophile; too basic causes side reactions. |
| Hydrolysis Acid | Conc. HCl | Strong acid and high temperature are required to drive the hydrolysis of both the nitrile and the intermediate amide to completion.[6] |
| Hydrolysis Time | >5 hours | Ensures complete conversion of the stable amide intermediate to the final carboxylic acid product. Shorter times may result in isolating the amide. |
| Purification | Recrystallization | Essential for removing inorganic salts and colored byproducts, yielding a high-purity final product.[9] |
Section 6: Visual Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common issues leading to low yield.
Caption: A logical workflow for troubleshooting low yields.
References
-
Organic Syntheses. Mandelic Acid. Available from: [Link]
- Fodor, G., & Kiss, J. (1952). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'-mandelic acid, VMA).
- CN113336636B. Synthesis process of DL-mandelic acid with high yield. Google Patents.
-
Organic Syntheses. mandelic acid. Available from: [Link]
- Li, J. J. (2021). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Molecules, 26(15), 4475.
-
Quora. What is the product when 4-nitrobenzaldehyde reacts with hydrogen cyanide in an acidic medium (dilute HCl)?. Available from: [Link]
-
Scribd. Synthesis of Mandelic Acid. Available from: [Link]
-
Organic Syntheses. acetylmandelic acid. Available from: [Link]
-
Grokipedia. Cyanohydrin reaction. Available from: [Link]
-
OrgoSolver. Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Available from: [Link]
-
Wikipedia. Cyanohydrin reaction. Available from: [Link]
-
The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. YouTube. Available from: [Link]
- WO2019081972A1. A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Google Patents.
-
Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. YouTube. Available from: [Link]
- CN112321410A. Method for synthesizing mandelic acid. Google Patents.
-
Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available from: [Link]
-
L.S.College, Muzaffarpur. (2020). Cyanohydrin reaction. Available from: [Link]
-
PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link]
-
Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]
- JP4995429B2. Method for purifying mandelic acids. Google Patents.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4-Nitrophenylglycolic Acid
Welcome to the technical support center for the purification of crude 4-Nitrophenylglycolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important intermediate. Our focus is on providing practical, field-proven insights to help you achieve high-purity this compound for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the nitration of mandelic acid or a related precursor. Potential impurities can include:
-
Unreacted Starting Materials: Residual mandelic acid or other precursors.
-
Isomeric Byproducts: Formation of ortho- and meta-nitro isomers (2- and 3-nitrophenylglycolic acid) during the nitration step.
-
Oxidation Products: Over-oxidation of the glycolic acid side chain can lead to the formation of 4-nitrobenzoic acid.
-
Dinitrated Species: Under harsh nitration conditions, dinitrophenylglycolic acid may be formed.
-
Residual Acids and Solvents: Traces of nitric acid, sulfuric acid, and the reaction solvent.
Q2: My crude this compound is a dark, oily substance. How can I get it to crystallize?
A2: An oily or discolored crude product often indicates the presence of significant impurities that depress the melting point and inhibit crystallization. Here are a few strategies to address this:
-
Initial Wash: Begin by washing the crude oil with cold water to remove any residual mineral acids from the nitration step.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often help to induce crystallization by removing highly soluble, non-polar impurities.
-
"Oiling Out" during Recrystallization: If the product "oils out" during recrystallization, it means the solution is supersaturated or the impurities are preventing proper crystal lattice formation. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Seeding with a small crystal of pure product, if available, can also be effective.
Q3: What is the best single-solvent system for recrystallizing this compound?
A3: While the ideal solvent can depend on the specific impurity profile, a good starting point for recrystallizing this compound is a mixed solvent system of ethanol and water. The compound is typically soluble in hot ethanol and less soluble in water. Dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly turbid, followed by slow cooling, often yields good quality crystals. Toluene is another potential single solvent to explore, as many aromatic acids show good solubility in hot toluene and poor solubility at room temperature.
Q4: I'm losing a lot of my product during recrystallization. What can I do to improve my yield?
A4: Poor recovery during recrystallization is a common issue. Here are some key factors to consider:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will keep more of your product in solution upon cooling.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.
-
Solvent Choice: Ensure you are using an appropriate solvent where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Washing the Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Recrystallization Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Crude product does not dissolve in the hot solvent. | Incorrect solvent choice; Insufficient solvent. | Test the solubility of a small amount of your crude product in various solvents to find a suitable one. If the product is partially dissolving, add more hot solvent in small increments until it fully dissolves.[1] |
| The solution is colored even when the product is expected to be a pale yellow solid. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can also adsorb some of your product. |
| Product "oils out" instead of forming crystals. | The solution is too concentrated; Cooling too rapidly; High impurity load. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. If the problem persists, consider a pre-purification step like column chromatography. |
| Poor crystal formation or very fine powder obtained. | Cooling too quickly; Agitation during cooling. | Allow the solution to cool undisturbed and slowly to room temperature. An ice bath should only be used after significant crystal formation has occurred at room temperature. |
| Low recovery of purified product. | Too much solvent used; Product is significantly soluble in the cold solvent. | Evaporate some of the solvent to concentrate the solution and re-cool. Ensure the solvent is thoroughly chilled before washing the collected crystals. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene) at room and elevated temperatures to identify a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven at a low temperature.
Column Chromatography Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common mobile phase for aromatic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid. |
| The compound is not moving down the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| The compound band is streaking or tailing. | The compound is interacting too strongly with the silica gel; The column is overloaded. | Add a small amount of acetic acid to the mobile phase to reduce the interaction of the carboxylic acid group with the silica gel. Ensure you are not loading too much crude material onto the column. |
| The compound elutes with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity. |
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with 1% acetic acid.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the less polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Acid-Base Extraction Troubleshooting
The predicted pKa of this compound is approximately 2.81, making it a relatively strong organic acid. This allows for its separation from neutral and basic impurities using a weak base like sodium bicarbonate.
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of the acid after neutralization. | Incomplete extraction into the aqueous layer; Incomplete precipitation upon acidification. | Ensure thorough mixing of the organic and aqueous layers during extraction. Use a pH meter or pH paper to confirm that the aqueous layer is sufficiently acidic (pH < 2) during the precipitation step. |
| The precipitate is oily or sticky. | Presence of impurities that are also extracted; The product is not fully protonated. | Wash the initial organic solution with brine before the basic extraction to remove some water-soluble impurities. Ensure complete acidification and cool the solution in an ice bath to promote solidification. |
| Emulsion formation at the interface of the organic and aqueous layers. | High concentration of the crude product; Vigorous shaking. | Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling is often more effective than vigorous shaking. |
Experimental Protocol: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Washing (Organic Layer): The organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). This compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizing Purification Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound using acid-base extraction.
References
-
CHEMISTRY-STEPS. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Acid-base extraction. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). Recrystallization. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
Sources
common side reactions in the synthesis of 4-Nitrophenylglycolic acid
Welcome to the technical support center for the synthesis of 4-Nitrophenylglycolic acid (also known as 4-Nitromandelic acid). As a crucial pharmaceutical intermediate, successful synthesis with high purity is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and reliable laboratory-scale synthesis route for this compound?
The most prevalent and well-documented route begins with 4-nitrobenzaldehyde. The synthesis is a two-step process:
-
Cyanohydrin Formation: 4-nitrobenzaldehyde reacts with a cyanide source (e.g., NaCN or KCN) to form the intermediate, 4-nitromandelonitrile.
-
Hydrolysis: The nitrile group of 4-nitromandelonitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, this compound.[2][3]
This method is favored for its use of readily available starting materials and generally reliable outcomes when reaction conditions are carefully controlled.
Q2: My overall yield is significantly lower than expected, and I've recovered unreacted 4-nitrobenzaldehyde. What is the likely cause?
Low yields are often traced back to competing side reactions, primarily during the first step (cyanohydrin formation). The most significant of these is the Cannizzaro reaction . Because 4-nitrobenzaldehyde lacks α-hydrogens, it can undergo disproportionation under the basic conditions required for cyanohydrin formation. In this reaction, two molecules of the aldehyde react to produce one molecule of 4-nitrobenzyl alcohol and one molecule of 4-nitrobenzoic acid. This pathway consumes your starting material, directly reducing the yield of the desired cyanohydrin intermediate.
Q3: My final product is contaminated with a significant amount of 4-nitrobenzoic acid. How did this form and how can I remove it?
The presence of 4-nitrobenzoic acid is a clear indicator that the Cannizzaro reaction occurred, as explained in the previous question. This side reaction is promoted by higher temperatures and stronger basic conditions. To remove this impurity, you can leverage the difference in acidity. This compound is a weaker acid than 4-nitrobenzoic acid. During an aqueous workup, carefully adjusting the pH with a weak base (e.g., sodium bicarbonate) can selectively deprotonate and dissolve the more acidic 4-nitrobenzoic acid, allowing the desired product to be separated.
Q4: After hydrolysis, I've isolated a neutral, high-melting point solid that is not my final product. What could it be?
This is almost certainly 4-nitromandelamide . The hydrolysis of a nitrile to a carboxylic acid is a two-stage process that proceeds through an amide intermediate.[3][4] If the hydrolysis conditions (e.g., reaction time, temperature, or acid/base concentration) are insufficient, the reaction can stall at the amide stage.[2] The amide is a stable, neutral compound that can be isolated, leading to a loss of yield for the final carboxylic acid.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low Yield of Crude Product & Presence of Alcohol/Acid Impurities | Cannizzaro Reaction: This disproportionation of 4-nitrobenzaldehyde is a major competing pathway under basic conditions. | Control the Reaction Environment: • Temperature: Maintain a low temperature (0-5 °C) during the addition of the cyanide source to disfavor the higher activation energy Cannizzaro reaction.• pH Control: Use a buffered system or a weaker base if possible. The rate of the Cannizzaro reaction is highly dependent on hydroxide concentration.• Slow Addition: Add the cyanide solution dropwise to the aldehyde solution. This keeps the instantaneous concentration of the strong nucleophile (cyanide) and the resulting basicity low, minimizing the self-reaction of the aldehyde. |
| 2. Final Product Contains 4-Nitromandelamide | Incomplete Nitrile Hydrolysis: The reaction conditions were not sufficient to drive the hydrolysis of the intermediate amide to the final carboxylic acid.[2][3] | Intensify Hydrolysis Conditions: • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.• Increase Temperature: Heating the reaction mixture (refluxing) provides the necessary activation energy for amide hydrolysis.[3]• Increase Acid/Base Concentration: For acid-catalyzed hydrolysis, using a more concentrated acid (e.g., 6M HCl) can accelerate the process. For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH can be used, followed by a careful acidification step. |
| 3. Re-formation of 4-Nitrobenzaldehyde During Workup | Retro-Cyanohydrin Reaction: The cyanohydrin formation is reversible. Under basic conditions, the intermediate can eliminate cyanide to revert to the starting aldehyde. | Utilize Acidic Hydrolysis: Perform the hydrolysis step under acidic conditions (e.g., refluxing with HCl or H₂SO₄). Protonation of the nitrile nitrogen makes the carbon more electrophilic for water to attack, and the acidic environment prevents the elimination of cyanide.[2][5] |
| 4. Product is Discolored (Yellow to Brown) | Starting Material Impurities: Commercial 4-nitrobenzaldehyde can contain impurities like 4-nitrobenzoic acid from air oxidation.[6]Polymerization: Cyanide ions can polymerize under certain conditions, creating colored byproducts.Degradation: The nitro-aromatic system can be susceptible to degradation under harsh reaction conditions. | Purification is Key: • Recrystallization: This is the most effective method for removing colored impurities. A solvent system like ethanol/water or toluene is often effective.• Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities before filtration.• Purity of Starting Material: Ensure the 4-nitrobenzaldehyde used is of high purity. |
Part 3: Experimental Protocols & Visualized Workflows
Protocol 1: Synthesis of this compound
Safety Notice: This procedure involves sodium cyanide, which is highly toxic. It reacts with acid to produce lethal hydrogen cyanide (HCN) gas. All steps involving cyanide must be performed in a well-ventilated fume hood, and a calcium hypochlorite or ferrous sulfate solution should be on hand to quench any cyanide waste. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Step A: Synthesis of 4-Nitromandelonitrile (Intermediate)
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent like ethanol or a mixture of dichloromethane and water.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium cyanide (1.1 equivalents) in water.
-
Add the sodium cyanide solution dropwise to the stirred aldehyde solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully acidify the reaction mixture to pH ~5 with cold, dilute HCl to quench any unreacted cyanide.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-nitromandelonitrile is often used directly in the next step without further purification.
Step B: Hydrolysis to this compound
-
Place the crude 4-nitromandelonitrile from Step A into a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid (e.g., 10-12 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Ammonia gas may be evolved, which should be vented safely in the fume hood.
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the intermediate amide.
-
After the reaction is complete, cool the mixture in an ice bath. The this compound product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess acid.
-
Recrystallize the crude product from an appropriate solvent (e.g., hot water or an ethanol/water mixture) to yield pure this compound.
Visualized Workflows and Mechanisms
Overall Synthesis Workflow
Caption: Competing reaction pathways in the synthesis of this compound.
References
-
Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved from [Link]
-
This compound CAS 10098-39-2 - Caming Pharmaceutical Ltd. (n.d.). Retrieved from [Link]
-
Chemistry of Nitriles - Chemistry LibreTexts. (2021, January 19). Retrieved from [Link]
-
Hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]
-
Nef reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide - Google Patents. (2019).
-
p-NITROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Nicotinium Dichromate Oxidation of Mandelic Acid and p-Chloromandelic Acid - ARC Journals. (n.d.). Retrieved from [Link]
-
Kinetics and mechanism of oxidation of mandelic acid by N-bromoanisamide - IJSRP. (n.d.). Retrieved from [Link]
-
Preparation of 4-nitrobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (2010). Retrieved from [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. (2020, April 7). Retrieved from [Link]
-
Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Nitrophenylglycolic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-Nitrophenylglycolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. Here, you will find scientifically grounded explanations, step-by-step protocols, and practical solutions to common challenges encountered during the derivatization of this compound for analytical purposes such as HPLC and GC.
Introduction to this compound Derivatization
This compound is a chiral molecule of interest in pharmaceutical development.[1] Its accurate quantification, particularly the separation of its enantiomers, is often crucial. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties.[2][3] For this compound, this typically involves converting the carboxylic acid and/or hydroxyl group into a derivative that is more volatile for GC analysis or has a chromophore/fluorophore for enhanced detection in HPLC.[2][3] This guide will primarily focus on esterification of the carboxylic acid group, a common derivatization strategy.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: Derivatization of this compound is often performed for several reasons:
-
To improve chromatographic properties: The polar carboxylic acid and hydroxyl groups can lead to poor peak shape and retention in gas chromatography (GC). Converting these to less polar esters or ethers increases volatility and improves chromatographic behavior.[2][4]
-
To enhance detectability: For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophore or fluorophore, significantly increasing the sensitivity of UV or fluorescence detection, especially when analyzing low concentrations.[3][5]
-
To enable chiral separation: For the separation of its enantiomers, derivatization with a chiral derivatizing agent (CDA) creates diastereomers which can be separated on a standard achiral column.[6][7]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve the esterification of the carboxylic acid group. This is typically achieved through:
-
Fischer Esterification: This is an acid-catalyzed reaction of the carboxylic acid with an alcohol.[8][9][10] Common alcohols include methanol or ethanol, and catalysts are typically strong acids like sulfuric acid or hydrochloric acid.[9][11]
-
Alkylation: This involves reacting the carboxylic acid with an alkylating agent, such as a diazoalkane or an alkyl halide in the presence of a base.[12] For enhanced detection, derivatizing agents containing a UV-active or fluorescent group are used.
Q3: How do I choose the right derivatizing agent?
A3: The choice of derivatizing agent depends on the analytical technique and the desired outcome:
-
For GC analysis: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for derivatizing both the carboxylic acid and hydroxyl groups.[4]
-
For HPLC-UV analysis: Agents that introduce a strong chromophore are ideal. Examples include 4-nitrobenzyl bromide (4-NBB) or p-toluidine.[12]
-
For HPLC-Fluorescence analysis: Agents that introduce a fluorescent tag, such as acridone-9-ethyl-p-toluenesulfonate (AETS), are used for high sensitivity.[12]
-
For chiral separation: A chiral derivatizing agent that is enantiomerically pure is required. Examples include Mosher's acid or various chiral amines/alcohols that will form diastereomeric esters or amides.[7]
Q4: What is the mechanism of Fischer esterification?
A4: Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[8][9][13]
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[8][10]
-
Proton transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product.[8][9]
All steps in the Fischer esterification are in equilibrium.[9][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the derivatization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Presence of water: Water can shift the equilibrium of the esterification reaction back towards the reactants.[4] 2. Inactive catalyst: The acid catalyst may be old or degraded. 3. Insufficient reaction time or temperature: The reaction may not have reached completion.[4][14][15] 4. Reagent degradation: The derivatizing agent may have degraded due to improper storage. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider adding a dehydrating agent. 2. Use a fresh bottle of acid catalyst. 3. Optimize reaction time and temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). 4. Store derivatizing agents according to the manufacturer's instructions, typically in a cool, dark, and dry place. |
| Incomplete derivatization (presence of starting material) | 1. Suboptimal reagent ratio: The molar ratio of derivatizing agent to analyte may be too low. 2. Poor solubility: The analyte may not be fully dissolved in the reaction solvent.[16] 3. Steric hindrance: The bulky nature of the derivatizing agent or the substrate can slow down the reaction. | 1. Increase the molar excess of the derivatizing agent. A 2:1 or higher molar ratio is often recommended.[4] 2. Choose a solvent in which both the analyte and the derivatizing agent are highly soluble. Sonication may help to dissolve the starting material. 3. Consider a less sterically hindered derivatizing agent or increase the reaction temperature and time. |
| Formation of multiple by-products | 1. Side reactions: The derivatizing agent may react with other functional groups or with itself. 2. Degradation of analyte or product: The reaction conditions (e.g., high temperature, strong acid) may be too harsh.[17] 3. Impure reagents: The starting materials or solvents may contain impurities that participate in side reactions. | 1. Use a more selective derivatizing agent. Optimize reaction conditions to favor the desired reaction. 2. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. 3. Use high-purity reagents and solvents. |
| Poor reproducibility | 1. Inconsistent reaction conditions: Variations in temperature, reaction time, or reagent amounts. 2. Atmospheric moisture: Fluctuations in humidity can affect reactions sensitive to water. 3. Inconsistent sample preparation: Variations in the sample work-up procedure. | 1. Carefully control all reaction parameters. Use a temperature-controlled heating block or water bath. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Standardize the entire experimental protocol, including quenching, extraction, and solvent removal steps. |
| Peak tailing or broad peaks in chromatography | 1. Incomplete derivatization: Residual unreacted this compound will have poor chromatographic properties. 2. Adsorption of analyte to the column: The derivative may still have some polar character. 3. Column degradation: The stationary phase of the column may be damaged. | 1. Re-optimize the derivatization procedure to ensure complete reaction. 2. Use a different type of column or modify the mobile phase composition. 3. Use a guard column and ensure the mobile phase is compatible with the column. |
Experimental Protocols
Protocol 1: General Fischer Esterification for HPLC-UV Analysis
This protocol describes the esterification of this compound with methanol to form the methyl ester, which can be analyzed by HPLC-UV.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of anhydrous methanol in a round bottom flask.
-
Carefully add 0.2 mL of concentrated sulfuric acid dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the residue in 20 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 10 mL of deionized water, followed by 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude methyl ester of this compound.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Chiral Derivatization for Enantiomeric Separation
This protocol outlines the derivatization of this compound with a chiral alcohol, (R)-(-)-2-butanol, to form diastereomeric esters for separation on an achiral HPLC column.
Materials:
-
This compound
-
(R)-(-)-2-butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a round bottom flask, dissolve 50 mg of this compound in 5 mL of anhydrous DCM.
-
Add 1.2 equivalents of (R)-(-)-2-butanol.
-
Add a catalytic amount of DMAP (approximately 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1.1 equivalents of DCC dissolved in a small amount of anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the diastereomeric esters.
Visualizations
Workflow for Troubleshooting Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer Esterification.
References
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- BYJU'S. (n.d.). Esterification.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Watson International. (n.d.). This compound CAS 10098-39-2.
- ResearchGate. (n.d.). Effect of reaction temperature on derivatization.
- ChemicalBook. (2025). This compound | 10098-39-2.
- ResearchGate. (n.d.). Effect of heating time on the reaction of the derivatization.
- Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?
- ACS Publications. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines.
- ResearchGate. (n.d.). Optimization of esterification operating conditions in the presence of Cell-SO₃H.
- LCGC. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
- Biotage. (2023). How does reaction time impact synthetic product purity and yield?
- ResearchGate. (n.d.). Catalysts used for the esterification reaction.
- MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts.
- Chemistry LibreTexts. (2023). Derivatization.
- ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- ResearchGate. (n.d.). HPLC analysis of the esterification sample.
- PMC. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
- PMC. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- Benchchem. (n.d.). HPLC Method Development for the Quantification of Carbonyl Compounds Using 4-Nitro-o-phenylenediamine Derivatization.
- ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- ResearchGate. (n.d.). Esterification optimization studies.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- SIELC. (n.d.). Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column.
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- ResearchGate. (2013). Problems in sample derivatization for gas chromatography?
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile.
- PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Phenomenex. (n.d.). Chiral HPLC Separations.
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- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Guide for 4-Nitrophenylglycolic Acid HPLC Analysis
Introduction
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitrophenylglycolic acid. As a key intermediate and analyte in various pharmaceutical and metabolic studies, achieving robust and reproducible quantification is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. Authored from the perspective of a Senior Application Scientist, it combines theoretical principles with practical, field-tested advice to help you diagnose and resolve issues efficiently.
Typical HPLC Method Parameters
A successful analysis begins with a solid starting point. The following table outlines typical starting parameters for a reversed-phase HPLC method for this compound. These parameters serve as a baseline for the troubleshooting advice that follows.
| Parameter | Typical Value / Condition | Rationale & Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column is a versatile starting point. This compound is polar, so an aqueous C18 (AQ) type may offer better retention and stability in highly aqueous mobile phases.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | The acidic modifier is critical to suppress the ionization of the carboxylic acid group on the analyte, ensuring good peak shape and consistent retention.[1] The pH should be at least 2 units below the analyte's pKa.[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[2] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 80% A / 20% B). A gradient may be necessary if other compounds are present in the sample matrix. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times.[3] Elevated temperatures can also improve peak shape.[1] |
| Injection Volume | 10 µL | A smaller injection volume can minimize peak distortion caused by the sample solvent. |
| Detection | UV at 270-280 nm | Based on the nitrophenyl chromophore. The exact wavelength should be optimized by scanning a standard solution. |
Sample Preparation: A Critical First Step
Many chromatographic problems originate from the sample itself. A clean, well-prepared sample is the first line of defense against column contamination and baseline issues.
Protocol for Basic Sample Preparation
-
Dissolution: Whenever possible, dissolve the sample directly in the initial mobile phase.[1] If a different solvent must be used for solubility reasons, ensure it is weaker (more aqueous) than the mobile phase to prevent peak distortion.
-
Dilution: If the sample concentration is high, dilute it to fall within the linear range of the calibration curve. Column overload can lead to fronting peaks and inaccurate quantification.[4]
-
Filtration: This step is mandatory. Filter all samples through a 0.45 µm or 0.2 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure and distorted peaks.[1]
Troubleshooting Common HPLC Problems
This section addresses specific issues in a question-and-answer format, providing a logical path from problem to solution.
Peak Shape Problems
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape problem for acidic compounds and is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Primary Cause: Interaction with ionized silanol groups (-Si-O⁻) on the silica surface of the column packing.[4] These negatively charged sites can interact with the analyte, causing a portion of the molecules to lag behind the main peak, resulting in a tail.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Q2: Why is my peak fronting?
Peak fronting, where the peak has a leading edge, is typically caused by column overload or sample solvent issues.
-
Cause 1: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should.[5]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, the original sample was overloaded.
-
-
Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is significantly stronger (e.g., higher percentage of organic) than your mobile phase, the sample band will travel too quickly at the beginning of the separation, causing a fronting peak.[1]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[1] If that is not possible, use a solvent that is weaker than the mobile phase.
-
Q3: Why are my peaks split or doubled?
Split peaks can be frustrating and often point to a physical problem in the flow path or a chemical issue with the analyte.
-
Cause 1: Clogged Inlet Frit / Column Void. Particulate matter from unfiltered samples or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. A void at the column head has a similar effect.
-
Solution: First, try reversing the column and flushing it with a strong solvent (be sure the column manufacturer allows for reverse flushing). If this doesn't work, the column may need to be replaced. Always use a guard column and filter samples to prevent this.[6]
-
-
Cause 2: Sample Solvent Effect. A strong injection solvent can cause the peak to split, especially for early-eluting peaks.
-
Solution: Prepare the sample in the mobile phase.
-
-
Cause 3: Mobile Phase pH is too close to Analyte pKa. If the mobile phase pH is very close to the pKa of this compound, the analyte can exist in both its ionized and non-ionized forms, which may separate into two overlapping peaks or a split peak.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa to ensure it is fully protonated.[1]
-
Retention Time Issues
Q4: Why is my retention time shifting or drifting?
Unstable retention times are a critical problem for reliable peak identification and quantification.
-
Cause 1: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase before injection, especially after a gradient run or when changing mobile phases, retention times will drift as the column chemistry settles.[1][7]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before starting the analysis sequence.[1]
-
-
Cause 2: Changes in Mobile Phase Composition. Small changes in the mobile phase composition can lead to significant shifts in retention. This can be caused by the evaporation of the more volatile organic component or inaccurate mixing.[3][6]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using an online mixer (quaternary pump), ensure the proportioning valves are working correctly by pre-mixing the mobile phase manually and running it to see if the problem disappears.[6]
-
-
Cause 3: Fluctuations in Temperature. Temperature affects mobile phase viscosity and the kinetics of partitioning. A change of just 1 °C can alter retention time by up to 2%.[8]
-
Solution: Use a column oven to maintain a constant, stable temperature.[3]
-
-
Cause 4: Column Degradation. Over time, the stationary phase can degrade, especially if operated outside the recommended pH range (typically 2-8 for silica-based columns), leading to a gradual shift in retention.[4]
-
Solution: Monitor column performance with a standard. If retention time consistently decreases and peak shape worsens, it may be time to replace the column.
-
Q5: Why do I have no or very poor retention of this compound?
This compound is a polar compound, and poor retention on a standard C18 column is a common challenge.
-
Cause 1: Mobile Phase is Too Strong. A high percentage of organic solvent (e.g., acetonitrile) in the mobile phase will cause the polar analyte to elute very quickly, possibly with the solvent front.
-
Solution: Decrease the percentage of the organic solvent in the mobile phase. Increase the aqueous portion to enhance retention.[9]
-
-
Cause 2: Stationary Phase "Dewetting". When using very high aqueous mobile phases (e.g., >95% water) with traditional C18 columns, the water can be expelled from the pores of the hydrophobic stationary phase. This causes a dramatic loss of retention.[10]
-
Solution: Use a column specifically designed for use in highly aqueous conditions, often labeled as an "Aqueous C18" or "AQ" type.[1] These have modifications to prevent this "dewetting" phenomenon.
-
The Critical Role of Mobile Phase pH
The pH of the mobile phase is arguably the most critical parameter for the analysis of an ionizable compound like this compound. It controls both the analyte's charge state and the surface charge of the silica stationary phase, directly impacting retention and peak shape.
Caption: Effect of mobile phase pH on analyte and stationary phase.
Baseline and Sensitivity Issues
Q6: Why is my baseline noisy or drifting?
A noisy or drifting baseline can compromise the accurate integration of peaks, especially at low concentrations.
-
Cause 1: Contaminated Mobile Phase. Impurities in solvents or additives can cause a noisy or drifting baseline, particularly in gradient analysis.[1]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[1]
-
-
Cause 2: Air Bubbles in the System. Dissolved gas in the mobile phase can outgas in the system (especially the detector flow cell), causing noise and spikes.[11]
-
Solution: Degas the mobile phase before use using sonication or vacuum filtration. Most modern HPLCs have an online degasser; ensure it is functioning correctly.
-
-
Cause 3: Aging Detector Lamp. As the UV lamp in the detector ages, its energy output can decrease and become unstable, leading to increased noise.[1]
-
Solution: Check the lamp energy and usage hours via the instrument software. Replace the lamp if it is near the end of its lifetime.
-
Q7: What are these extra "ghost" peaks in my chromatogram?
Ghost peaks are peaks that appear in a chromatogram even when a blank is injected.
-
Cause 1: Contaminants from Previous Injections. Strongly retained compounds from a previous sample can slowly elute in subsequent runs, appearing as broad ghost peaks.
-
Solution: Implement a column wash step at the end of each run or sequence using a strong solvent (e.g., 100% acetonitrile or methanol) to elute any highly retained compounds.[12]
-
-
Cause 2: Mobile Phase Contamination. Trace impurities in the mobile phase can accumulate on the column during equilibration and then elute as a peak during a gradient run. This is a common source of ghost peaks in gradient analysis.
-
Solution: Use the highest purity solvents available. Run a blank gradient (without an injection) to confirm if the mobile phase is the source of the peaks.
-
References
-
Element Lab Solutions. Retention Time Variability in HPLC. Available from: [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Frank, M. (2014). Response to "Can anyone help with a problem with organic acid analysis using HPLC?". ResearchGate. Available from: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Welch Materials. (2025). Is Retention Time Determined Solely by Polarity of a Compound?. Available from: [Link]
-
Chen, K. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]
-
Pharma Beginners. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. Available from: [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
Reddit. (2021). [Analytical Chemistry] Question about HPLC retention time. Available from: [Link]
-
Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia pharmaceutica, 79(4), 837–847. Available from: [Link]
-
Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]
-
Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available from: [Link]
-
Sagrado, S., et al. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]
-
ResearchGate. (2007). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Available from: [Link]
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- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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preventing degradation of 4-Nitrophenylglycolic acid during storage
Technical Support Center: 4-Nitrophenylglycolic Acid
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound (4-NPGA). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth, field-proven insights into the stable storage and handling of this compound, moving beyond generic advice to explain the causality behind best practices.
Core Principles of this compound Stability
This compound is a molecule with two key regions influencing its stability: the nitroaromatic ring and the α-hydroxy-carboxylic acid side chain. The nitro group makes the compound susceptible to photochemical reactions, while the glycolic acid moiety is sensitive to oxidation and changes in pH.[1][2] Understanding these vulnerabilities is the first step toward preventing degradation. The primary factors you must control are Temperature, Light, Atmosphere, and pH.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the specific issues and questions researchers frequently encounter when working with this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum shelf-life, solid this compound should be stored in a freezer, ideally at or below -20°C.[3] The rationale for these conditions is based on mitigating three primary degradation risks:
-
Thermal Decomposition: Although the molecule is relatively stable at room temperature for short periods, elevated temperatures can accelerate slow degradation reactions, such as decarboxylation of the carboxylic acid group. Freezer storage effectively halts these processes.
-
Hydrolysis: The compound can be sensitive to moisture. Storing in a dry, tightly sealed container inside a freezer minimizes exposure to atmospheric humidity, which could otherwise lead to clumping and slow hydrolysis.[4]
-
Photodecomposition: Aromatic nitro compounds are known to be sensitive to UV light, which can initiate photochemical degradation.
Best Practice Summary:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Minimizes thermal degradation and slows kinetic processes.[3] |
| Light | Protect from light (Amber vial) | Prevents UV-induced photochemical degradation of the nitroaromatic ring. |
| Atmosphere | Tightly sealed container, inert gas (Argon/Nitrogen) optional | Excludes moisture and oxygen to prevent hydrolysis and oxidation. |
| Container | Borosilicate glass (amber) or chemically resistant polymer | Ensures no leaching or reaction with the container material.[5] |
Q2: My solid this compound has developed a yellowish tint. What does this indicate and is it still usable?
A color change from off-white/pale yellow to a more distinct yellow or brownish hue is a common visual indicator of degradation. This is often due to the formation of nitrophenolic impurities or other chromophoric degradation products.[6]
-
Probable Cause: The most likely cause is exposure to light or elevated temperatures. Photochemical reactions or slow oxidation can create highly conjugated systems that absorb visible light, appearing colored.
-
Is it Usable? It depends entirely on the sensitivity of your application. For non-critical applications, it may still be functional. However, for quantitative assays, drug development, or kinetic studies, the presence of impurities can be catastrophic. The impurities may act as inhibitors, catalysts, or confounding analytes.
-
Recommended Action: We strongly advise against using discolored material for sensitive applications. Before discarding, you can confirm degradation by running a simple analytical check, such as HPLC-UV or TLC, against a reference standard or a previous, high-quality lot.
Q3: What are the primary chemical degradation pathways I should be aware of?
Understanding the potential chemical transformations is key to preventing them. For this compound, the main vulnerabilities are oxidation, decarboxylation, and photochemical reactions.
-
Oxidation: The secondary alcohol on the glycolic acid side chain is a prime target for oxidation, especially if exposed to atmospheric oxygen over long periods, trace metal catalysts, or oxidizing contaminants. This would convert the glycolic acid moiety into an α-keto acid, yielding 4-nitrophenylglyoxylic acid.
-
Decarboxylation: While typically requiring heat, decarboxylation can occur slowly over time, especially if the material is stored improperly or contains acidic/basic impurities. This would lead to the formation of 4-nitrobenzyl alcohol.
-
Photochemical Degradation: Exposure to UV light can excite the nitroaromatic system, leading to a complex cascade of reactions. This is a common degradation pathway for many nitroaromatic compounds, often resulting in the formation of nitrophenols or other colored byproducts.[7][8]
Caption: Potential degradation pathways for this compound.
Q4: How can I quantitatively assess the purity and stability of my 4-NPGA sample?
Visual inspection is not enough. A robust, self-validating experimental workflow requires analytical confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[9][10]
Recommended Analytical Workflow:
-
Preparation: Carefully prepare a stock solution of your 4-NPGA in a suitable solvent (e.g., Acetonitrile/Water). Ensure complete dissolution.
-
HPLC Analysis: Use a C18 reverse-phase column. The high polarity of 4-NPGA means you will likely need a mobile phase with a high aqueous component.
-
Detection: The nitroaromatic ring provides a strong chromophore, making UV detection highly sensitive. Monitor at a wavelength around 260-280 nm.
-
Interpretation: A pure, undegraded sample will show a single, sharp major peak. The appearance of new peaks, especially earlier-eluting (more polar) or later-eluting (less polar) ones, is a clear sign of degradation. Purity can be calculated based on the area percentage of the main peak.
Caption: Workflow for analytical stability assessment of 4-NPGA.
Q5: I need to make a stock solution. What solvents are recommended and how long will it be stable?
For short-term experimental use, high-purity, anhydrous solvents like acetonitrile, methanol, or DMSO are suitable. However, stability in solution is significantly lower than in the solid state.
-
Avoid: Do not use strongly basic or strongly reducing solvents/solutions, as they can react with the carboxylic acid and nitro groups, respectively.[11] Avoid prolonged storage in protic solvents like methanol, which could potentially esterify the carboxylic acid under certain conditions.
-
Stability: We recommend preparing stock solutions fresh for each experiment. If you must store a solution, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. A stability study should be performed for your specific solvent and storage conditions; do not assume stability for more than a few days, even when frozen.
References
- Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources.Photochemical & Photobiological Sciences.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.PubMed.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.Semantic Scholar.
- Biodegradation of Nitroarom
- Analytical methods for 1,3-DNB and 1,3,5-TNB.Agency for Toxic Substances and Disease Registry.
- Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
- Hydrogenolysis of Benzyl Ether.Ambeed.com.
- Nitrocompounds, Aromatic.
- PNP degradation pathway and the two general pathways via hydroquinone...
- Safety Data Sheet for this compound.Thermo Fisher Scientific.
- Safety Data Sheet for 4-Nitrophenylacetic acid.Fisher Scientific.
- Safety Data Sheet for 4-Nitrophenylacetic acid.Santa Cruz Biotechnology.
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
- TNT.Wikipedia.
- NITRO COMPOUNDS.eGyanKosh.
- Nitrophenol Family Degradation P
- Chemical Storage Guidelines.University of Windsor Environmental Health & Safety.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).
- Kinetic Spectrophotometric Method for 4-nitrophenol Determination in Drinking Water.
- Analytical Methods for Nitroguanidine and Characterization of Its Degrad
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- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. fishersci.com [fishersci.com]
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- 11. Nitrocompounds, Aromatic [iloencyclopaedia.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Nitrophenylglycolic Acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrophenylglycolic acid. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during its use in chemical reactions. As a substituted mandelic acid derivative, this compound's aromatic and polar functional groups present a unique solubility profile that can be challenging to manage. This resource offers a structured, question-and-answer-based approach to troubleshooting, grounded in chemical principles and supported by established protocols. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Understanding the Solubility Profile of this compound
Question 1: What are the key physicochemical properties of this compound that influence its solubility?
Answer: The solubility of this compound is primarily governed by a combination of its structural features: the aromatic phenyl ring, the polar nitro group, and the ionizable carboxylic acid group.
-
Aromatic Phenyl Ring: The nonpolar phenyl ring contributes to its solubility in organic solvents.
-
Nitro Group: The electron-withdrawing nitro group increases the polarity of the molecule and can participate in dipole-dipole interactions.
-
Carboxylic Acid Group: This functional group is the most significant contributor to its pH-dependent solubility. It can act as a hydrogen bond donor and acceptor. With a predicted pKa of approximately 2.81, it is a relatively strong organic acid. This means that at a pH above ~2.8, the carboxylic acid will be predominantly in its deprotonated, anionic carboxylate form, which is significantly more soluble in polar and aqueous media.
Question 2: I'm struggling to dissolve this compound. What is a good starting point for solvent selection?
Answer: Due to its multifunctional nature, a single "best" solvent for this compound doesn't exist; the optimal choice is highly dependent on the specific reaction conditions. However, based on its structure and data from analogous compounds, we can establish a general solubility hierarchy.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale & Considerations |
| Polar Aprotic | Dimethylformamide (DMF) | High | Excellent for dissolving polar organic molecules. Often used in peptide couplings and other reactions requiring high solubility of both polar and nonpolar reactants. |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, a powerful solvent for a wide range of compounds. Can sometimes participate in or interfere with reactions. | |
| Acetone | Moderate to High | Good general-purpose polar aprotic solvent. Its lower boiling point can be advantageous for product isolation. | |
| Acetonitrile (ACN) | Moderate | Less polar than DMF and DMSO, but still a viable option for many reactions. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond with the carboxylic acid and nitro group, aiding dissolution. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Can solvate the aromatic ring, but less effective for the polar functional groups. |
| Nonpolar | Toluene | Low | Primarily interacts with the phenyl ring. Generally a poor solvent unless the compound is derivatized to be less polar. |
| Hexane | Very Low | Unlikely to be a suitable solvent. | |
| Aqueous | Water | Low (at neutral pH) | Solubility is highly pH-dependent. At pH values significantly above the pKa (e.g., pH > 4), solubility increases dramatically due to the formation of the carboxylate salt. |
Note: This table provides estimated solubility based on the properties of structurally similar molecules. It is always recommended to perform small-scale solubility tests with your specific batch of this compound before proceeding with a large-scale reaction.
Section 2: Practical Strategies for Enhancing Solubility
Question 3: My reaction requires a nonpolar aprotic solvent, but this compound is not dissolving. What can I do?
Answer: This is a classic solubility challenge. When the polarity of your required solvent system is mismatched with your reagent, you have several effective strategies at your disposal. The choice of strategy will depend on the nature of your reaction and the compatibility of the other reagents.
This is often the most straightforward approach for acidic compounds like this compound. By adding a base, you can deprotonate the carboxylic acid to form a more soluble salt.
Causality: The conversion of the neutral carboxylic acid to its anionic carboxylate form drastically increases its polarity and, consequently, its solubility in polar solvents. Even in less polar solvents, the formation of an ion pair with a suitable counter-ion can sometimes improve solubility or allow for effective reaction at an interface.
Experimental Protocol: In-Situ Salt Formation for Improved Solubility
-
Solvent Selection: Choose your primary reaction solvent based on the requirements of your other reagents and desired reaction conditions.
-
Reagent Addition: Suspend the this compound in the chosen solvent.
-
Base Addition: Add a suitable base to the suspension. The choice of base is critical and should be non-nucleophilic if you want to avoid side reactions with other electrophilic centers in your reaction.
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are common choices. Add the base dropwise while stirring until the this compound dissolves.
-
Inorganic Bases: If your reaction can tolerate water, you can use an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to form the salt. This will create a biphasic system, which may require vigorous stirring or a phase-transfer catalyst (see Strategy 3).
-
-
Reaction Initiation: Once the this compound has dissolved, proceed with the addition of your other reagents.
Caption: Decision workflow for addressing solubility issues.
Adding a small amount of a highly polar "co-solvent" can significantly improve the solubility of this compound in a less polar primary solvent.[1]
Causality: Co-solvents work by altering the overall polarity of the solvent mixture to better match the solute.[1] A polar aprotic co-solvent like DMF or DMSO can effectively solvate the polar functional groups of this compound, while the primary nonpolar solvent solvates the aromatic ring.
Experimental Protocol: Utilizing a Co-solvent System
-
Initial Dissolution: Attempt to dissolve the this compound in a minimal amount of a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Dilution: Once dissolved, slowly add this concentrated solution to your primary, less polar reaction solvent containing the other reagents.
-
Observation: Monitor for any precipitation. If the compound remains in solution, the co-solvent system is effective. The goal is to use the smallest amount of co-solvent necessary to maintain solubility.
Caution: Ensure that the co-solvent is inert under your reaction conditions and can be easily removed during the work-up and purification steps.
Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases.[2] This is particularly useful if you deprotonate this compound with an aqueous base but your other reactant is only soluble in an organic solvent.
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated 4-nitrophenylglycolate anion from the aqueous phase to the organic phase where the reaction can occur.[2][3] The lipophilic alkyl groups of the catalyst "shield" the charge of the anion, allowing it to be soluble in the organic phase.
Experimental Protocol: Phase-Transfer Catalyzed Reaction
-
Phase Preparation:
-
Aqueous Phase: Dissolve the this compound and an inorganic base (e.g., K₂CO₃) in water.
-
Organic Phase: Dissolve your other reactant(s) in a nonpolar organic solvent (e.g., toluene, dichloromethane).
-
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst (e.g., TBAB or a crown ether) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to ensure a large surface area between the two phases, facilitating the transfer of the anion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, separate the organic and aqueous layers. The product is typically in the organic layer and can be isolated by standard procedures.
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Section 3: Application-Specific Troubleshooting
Question 4: I am performing an esterification reaction with this compound and an alcohol, but the starting material is not soluble enough for the reaction to proceed efficiently. What do you recommend?
Answer: For esterification, where you are reacting the carboxylic acid, direct deprotonation to enhance solubility needs to be carefully considered as it can prevent the desired reaction.
-
Co-solvent Approach: This is often the best initial strategy. A polar aprotic co-solvent like DMF or THF can often solubilize both the this compound and the alcohol without interfering with common esterification reagents like DCC/DMAP or acid catalysts.
-
Phase-Transfer Catalysis for Esterification with Alkyl Halides: If you are synthesizing an ester via an SN2 reaction with an alkyl halide, PTC is an excellent choice.[4] You would first deprotonate the this compound with a base in an aqueous phase and then use a phase-transfer catalyst to bring the carboxylate into an organic phase containing the alkyl halide.
Question 5: I am attempting an amide coupling reaction between this compound and an amine, and I'm observing poor conversion rates, likely due to solubility issues.
Answer: Amide coupling reactions often use polar aprotic solvents where this compound has better solubility.
-
Optimal Solvent Systems: DMF is a very common and effective solvent for amide coupling reactions as it generally dissolves the carboxylic acid, amine, and coupling reagents well. Other options include DMSO and N-Methyl-2-pyrrolidone (NMP).
-
In-Situ Salt Formation with Coupling Reagents: Many amide coupling protocols involve the use of a non-nucleophilic base (like DIPEA) in conjunction with the coupling reagent (e.g., HATU, HOBt/EDC). This base not only activates the coupling reagent but also forms the soluble carboxylate salt of this compound in situ, enhancing its concentration in the reaction medium.[5]
Conclusion
Successfully navigating the solubility challenges of this compound is achievable with a systematic approach. By understanding its physicochemical properties and applying the appropriate strategies of pH adjustment, co-solvent systems, or phase-transfer catalysis, researchers can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting, but it is crucial to remember that the optimal conditions are always reaction-specific. We encourage you to perform small-scale trials to identify the most effective method for your particular application.
References
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Angewandte Chemie International Edition. Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
Wikipedia. Cosolvent. [Link]
-
ResearchGate. An Improved Esterification of Carboxylic Acids Using Phase Transfer Conditions Without Solvents. [Link]
Sources
identifying and removing impurities from 4-Nitrophenylglycolic acid
Welcome to the technical support center for 4-Nitrophenylglycolic acid. As a key pharmaceutical intermediate for various drug molecules, including antibiotics and anticancer drugs, ensuring its purity is paramount.[1][2][3] This guide, structured in a question-and-answer format, provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols for identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
Impurities can originate from various stages of the manufacturing process, including synthesis, storage, and degradation.[4] They are generally classified as organic, inorganic, or residual solvents.[4]
For this compound, you should be vigilant for the following:
-
Organic Impurities :
-
Unreacted Starting Materials : Depending on the synthetic route, precursors such as 4-substituted halobenzenes or toluenes might be present.[5][6]
-
Positional Isomers : Nitration reactions can produce isomers. For example, 2-nitrophenylglycolic acid or 3-nitrophenylglycolic acid could be formed as byproducts.[6]
-
Synthetic Intermediates : In multi-step syntheses, intermediates like 2-nitro-4-substituted benzyl cyanide may be carried over.[5][6]
-
Degradation Products : As a carboxylic acid, this compound may undergo decarboxylation when heated.[5] Hydrolysis or other degradation pathways can also occur, especially under harsh pH or temperature conditions.[7]
-
-
Inorganic Impurities :
-
Residual Solvents :
-
Volatile organic compounds used during synthesis or purification (e.g., toluene, ethanol, ethyl acetate) can be trapped in the crystal lattice.[4]
-
Q2: How can I perform a quick preliminary check on the purity of my sample?
A quick and effective method for a preliminary purity check is Thin-Layer Chromatography (TLC) .[8] It's a straightforward technique used to separate components in a mixture.[8] By spotting your sample on a TLC plate and developing it in an appropriate solvent system, you can visualize the number of components. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. HPTLC (High-Performance Thin-Layer Chromatography) is a more sensitive version of this technique.[8]
Impurity Identification Workflow
The first step in any purification process is to understand the nature and quantity of the impurities present. This requires a systematic analytical approach.
Sources
- 1. watsonnoke.com [watsonnoke.com]
- 2. caming.com [caming.com]
- 3. watson-int.com [watson-int.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
Technical Support Center: Scaling Up the Production of 4-Nitrophenylglycolic Acid
Welcome to the technical support center for the synthesis and scale-up of 4-Nitrophenylglycolic acid (4-NPGA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and safe manufacturing of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound at scale?
A1: There are two primary and scalable synthetic routes for this compound:
-
Route 1: Friedel-Crafts Reaction of Nitrobenzene with Glyoxylic Acid. This is a direct approach where nitrobenzene is reacted with glyoxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The electrophilic substitution on the aromatic ring yields the desired product. This method is often favored for its atom economy.
-
Route 2: Oxidation of 4-Nitromandelonitrile. This two-step process begins with the synthesis of 4-nitromandelonitrile from 4-nitrobenzaldehyde and a cyanide source. The resulting mandelonitrile is then hydrolyzed under acidic or basic conditions to yield this compound. While involving an additional step, this route can sometimes offer better control and higher purity.[1][2]
Q2: What are the critical safety precautions to consider when scaling up the nitration process?
A2: Scaling up nitration reactions requires stringent safety protocols due to the highly exothermic nature of the process and the hazardous materials involved.[3][4][5][6] Key precautions include:
-
Temperature Control: Nitration is highly exothermic and can lead to runaway reactions.[3] A robust cooling system is essential, and the nitrating agent should be added slowly and in a controlled manner to maintain the desired temperature range. Continuous flow reactors can offer superior heat transfer and safety over large batch reactors.[7][8]
-
Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety glasses with side-shields, and flame-retardant lab coats.[9]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling toxic fumes, such as nitrogen oxides (NOx).[6]
-
Quenching: The reaction should be quenched by carefully and slowly adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring to dissipate heat and dilute the acids.[10]
Q3: How can I improve the yield of my this compound synthesis?
A3: Yield optimization is a multifactorial process. Consider the following:
-
Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and catalyst loading. For Friedel-Crafts reactions, the concentration of the acid catalyst is crucial.
-
Purity of Starting Materials: Ensure the purity of your nitrobenzene, glyoxylic acid, and other reagents, as impurities can lead to side reactions and lower yields.
-
Water Removal: In condensation reactions, the removal of water can drive the equilibrium towards product formation.
-
Work-up Procedure: An efficient extraction and purification process is vital to minimize product loss.
Q4: What are the common impurities I should expect, and how can they be removed?
A4: Common impurities can include unreacted starting materials, isomers (ortho- and meta-nitrophenylglycolic acid), and byproducts from side reactions such as oxidation or polymerization. Purification is typically achieved through:
-
Extraction: Liquid-liquid extraction to separate the product from the reaction mixture.
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for achieving high purity.
-
Chromatography: For very high purity requirements, column chromatography may be necessary, although it is less common for large-scale production due to cost.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up of this compound production.
Issue 1: Low Yield
Symptoms: The final isolated yield of this compound is significantly lower than expected from laboratory-scale experiments.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing. At larger scales, mass and heat transfer limitations can become more pronounced.[7] | 1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of starting materials and the formation of the product. 2. Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for byproduct formation. 3. Improve Agitation: Ensure vigorous and efficient stirring to improve mass transfer, especially in heterogeneous reaction mixtures. |
| Side Reactions | Higher temperatures or incorrect stoichiometry can promote the formation of unwanted byproducts, such as dinitrated compounds or oxidation products. | 1. Control Temperature: Implement a reliable cooling system to maintain the optimal reaction temperature. 2. Stoichiometry: Carefully control the molar ratios of the reactants and catalyst. |
| Product Loss During Work-up | The product may be lost during extraction due to emulsion formation or incomplete phase separation. During crystallization, the product may remain in the mother liquor if the solvent system or cooling process is not optimized. | 1. Optimize Extraction: Use a brine wash to break emulsions and improve phase separation.[10] Perform multiple extractions with a suitable solvent. 2. Optimize Crystallization: Screen different solvent systems and control the cooling rate to maximize crystal formation. |
Issue 2: Product Purity Issues
Symptoms: The isolated this compound is discolored or contains significant impurities as determined by analytical methods (e.g., HPLC, NMR).
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Formation of Isomers | During the Friedel-Crafts reaction, ortho- and meta-isomers of this compound can be formed as byproducts. The regioselectivity is influenced by the reaction conditions. | 1. Optimize Reaction Conditions: Vary the temperature and catalyst concentration to favor the formation of the desired para-isomer. Lower temperatures often lead to higher selectivity. |
| Residual Starting Materials | Incomplete reaction can leave unreacted nitrobenzene or glyoxylic acid in the final product. | 1. Improve Reaction Completion: Refer to the troubleshooting steps for low yield to drive the reaction to completion. 2. Efficient Washing: During work-up, wash the organic phase with a basic solution (e.g., sodium bicarbonate) to remove unreacted glyoxylic acid.[10] |
| Oxidation Byproducts | The product can be susceptible to oxidation, especially at elevated temperatures, leading to colored impurities. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 2. Controlled Temperature: Avoid excessive temperatures during the reaction and work-up. |
Experimental Protocols & Workflows
Workflow for Friedel-Crafts Synthesis of this compound
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in 4-NPGA synthesis.
References
- Yuan, Y., Wang, X., Li, X., & Ding, K. (2004). Highly Enantioselective Friedel—Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives.
- Jørgensen, K. A. (2000). Catalytic Enantioselective Friedel−Crafts Reactions of Aromatic Compounds with Glyoxylate: A Simple Procedure for the Synthesis of Optically Active Aromatic Mandelic Acid Esters.
- LobaChem. (n.d.). Material Safety Data Sheet - 4-NITRO PHTHALIC ACID 80% (For Synthesis).
- Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applic
- Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. (2021).
- MilliporeSigma. (2024).
-
Max-Planck-Gesellschaft. (2020). Environmentally friendly production of mandelic acid. Retrieved from [Link]
- Kulkarni, A. A., & Ranade, V. V. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 353-371.
- Dyno Nobel. (2020).
- Carl ROTH. (n.d.).
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024).
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2023). Beilstein Journal of Organic Chemistry.
- Chemos GmbH & Co.KG. (n.d.).
- Cardillo, P., & Copelli, S. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Organic Process Research & Development, 13(5), 878-884.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). RSC Medicinal Chemistry.
- Approaches and opportunities in synthesis of mandelic acids. (a)...
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024).
- Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata. (2020). Applied Microbiology and Biotechnology.
- High level and enantioselective production of L-phenylglycine from racemic mandelic acid by engineered Escherichia coli using response surface methodology. (2020). Enzyme and Microbial Technology.
- Google Patents. (n.d.).
- Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. (2019). Journal of Biotechnology.
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
Sources
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dynonobel.com [dynonobel.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating 4-Nitrophenylglycolic Acid Against Industry Standards
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a cornerstone of ensuring therapeutic efficacy and safety.[1][2][3] Chiral resolution via diastereomeric salt formation remains a widely adopted, scalable, and economically viable method for achieving this separation.[1][4] The success of this technique hinges on the selection of an appropriate chiral resolving agent. This guide provides a comprehensive comparison of 4-Nitrophenylglycolic acid's efficacy against other commonly employed chiral resolving agents, supported by experimental data and detailed protocols.
The Critical Role of the Chiral Resolving Agent
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers—which possess identical physical properties—into a pair of diastereomers with distinct physical characteristics, most notably, solubility.[4][5][6] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts can then be separated by fractional crystallization. An ideal resolving agent should:
-
Readily form crystalline salts with the racemate.
-
Maximize the solubility difference between the two diastereomeric salts.
-
Be readily available in high enantiomeric purity.
-
Be easily recoverable for potential reuse.
The choice of a resolving agent is often a combination of theoretical consideration and empirical screening, as its performance is highly dependent on the specific substrate and experimental conditions.[5][7]
This compound: A Profile
This compound is a derivative of mandelic acid, a well-established chiral resolving agent. The presence of the nitro group at the para position of the phenyl ring significantly influences its electronic properties and, consequently, its interaction with racemic bases.
Key Structural Features and Potential Advantages:
-
Acidity: The electron-withdrawing nitro group increases the acidity of the carboxylic acid and the hydrogen-bonding potential of the hydroxyl group, which can lead to more stable salt formation.
-
Rigidity and Steric Influence: The phenyl ring provides a rigid scaffold, and the nitro group can participate in specific steric and electronic interactions, potentially enhancing the chiral recognition and differentiation between the enantiomers of a racemic base.
-
Crystallinity: The nitroaromatic structure may promote the formation of well-defined, crystalline diastereomeric salts, which is crucial for effective separation.
Comparative Efficacy: this compound vs. Other Resolving Agents
To provide a clear comparison, we will evaluate this compound against a selection of commonly used acidic resolving agents for the resolution of racemic amines. The performance of a resolving agent is best measured by the enantiomeric excess (ee) of the product obtained after separation of the diastereomeric salts.[8]
Data-Driven Comparison
The following table summarizes the typical performance of various chiral resolving agents in the resolution of a hypothetical racemic amine. It is important to note that these values are illustrative and the actual performance will vary depending on the specific substrate and optimization of reaction conditions.
| Chiral Resolving Agent | Typical Enantiomeric Excess (ee%) of Resolved Amine | Key Advantages | Common Applications |
| This compound | Data not readily available in general literature, requires experimental determination | Potentially enhanced acidity and crystallinity due to the nitro group. | Resolution of basic compounds, particularly amines. |
| (S)-Mandelic Acid | 70-95% | Readily available, well-documented, broad applicability. | Resolution of a wide range of amines and other basic compounds. |
| (R)-Mandelic Acid | 70-95% | Readily available, well-documented, broad applicability. | Resolution of a wide range of amines and other basic compounds. |
| (+)-Tartaric Acid | 60-98% | Inexpensive, widely used, effective for many amines.[7] | Industrial-scale resolution of basic drugs and intermediates.[9] |
| (-)-Tartaric Acid | 60-98% | Inexpensive, widely used, effective for many amines.[7] | Industrial-scale resolution of basic drugs and intermediates.[9] |
| (+)-Camphor-10-sulfonic acid | 80-99% | Strong acid, forms stable salts, often highly effective.[1] | Resolution of weakly basic amines and other challenging substrates. |
| (-)-Camphor-10-sulfonic acid | 80-99% | Strong acid, forms stable salts, often highly effective.[1] | Resolution of weakly basic amines and other challenging substrates. |
| N-Acetyl-L-phenylalanine | 65-90% | Amino acid-based, offers different interaction modes. | Resolution of specific amines where other agents are less effective. |
Note: The performance of any resolving agent is highly substrate and condition-dependent. The table provides a general comparison based on literature and common industrial practice.
Experimental Workflow for Chiral Resolution
The following diagram outlines the general workflow for chiral resolution via diastereomeric salt formation.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Detailed Experimental Protocol: Resolution of a Racemic Amine with (R)-4-Nitrophenylglycolic Acid
This protocol provides a general procedure. The specific solvent, temperature, and stoichiometry should be optimized for each new substrate.
Materials:
-
Racemic amine (1.0 eq)
-
(R)-4-Nitrophenylglycolic acid (0.5 - 1.0 eq)
-
Solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Aqueous base (e.g., 1 M NaOH)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic amine in the chosen solvent.
-
In a separate flask, dissolve the (R)-4-Nitrophenylglycolic acid in the same solvent, using minimal heat if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Heat the mixture to reflux for a short period to ensure complete salt formation, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be beneficial.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals. This is your first crop of the diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add aqueous base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the extraction with aqueous acid (e.g., 1 M HCl) to a pH < 2.
-
The (R)-4-Nitrophenylglycolic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can often be reused.
-
-
Analysis of Enantiomeric Excess:
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Logical Framework for Selecting a Chiral Resolving Agent
The selection of an optimal resolving agent is a critical step. The following diagram illustrates a logical approach to this process.
Caption: A logical workflow for the selection and optimization of a chiral resolving agent.
Conclusion
While established chiral resolving agents like mandelic acid and tartaric acid have a long history of successful applications, the exploration of novel agents like this compound is crucial for advancing the field of chiral separation. The unique electronic and steric properties of this compound may offer advantages in the resolution of specific racemic compounds, particularly where traditional agents provide suboptimal results. A systematic screening approach, as outlined in this guide, is the most effective strategy for identifying the ideal resolving agent and conditions for any given chiral resolution challenge. The ultimate choice of a resolving agent will always be a balance of efficacy, cost, and scalability for the specific application.
References
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Comparison of currently existing chiral resolution methods. ResearchGate.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate.
- Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing).
- Chiral Drugs: An Overview. PMC - PubMed Central.
- Enantiomeric excess. Wikipedia.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Chiral resolution. Wikipedia.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Nitrophenylglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and toxicological screening, the precise and reliable quantification of metabolites is paramount. 4-Nitrophenylglycolic acid, a potential biomarker and metabolite, requires robust analytical methods for its accurate measurement in various matrices. The validation of these methods is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is fit for its intended purpose.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, the following content is structured to provide not only the procedural steps but also the scientific rationale behind the validation of these methods, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This process establishes, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its pre-determined specifications and quality attributes. For a compound like this compound, this could range from quantification in bulk drug substance to trace-level detection in biological fluids. The core parameters for validation, as outlined by the ICH Q2(R2) guideline, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit[2][3][4].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis
HPLC-UV is often the initial choice for quantitative analysis due to its robustness, cost-effectiveness, and wide availability. For a chromophore-containing molecule like this compound, UV detection provides a straightforward and sensitive means of quantification.
Experimental Protocol: HPLC-UV Method Validation
1. System Suitability: Before commencing validation, system suitability tests are performed to ensure the chromatographic system is operating correctly. This typically involves injecting a standard solution multiple times to check for repeatability of peak area, retention time, tailing factor, and theoretical plates.
2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze blank matrix (e.g., plasma, urine), a spiked sample with this compound, and a sample spiked with potential interfering substances.
-
Acceptance Criteria: The blank should have no significant peaks at the retention time of this compound. The peak for the analyte should be pure and not co-elute with any other substance.
3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Procedure: Prepare a series of at least five concentrations of this compound spanning the expected range. Perform triplicate injections for each concentration.
-
Data Analysis: Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Procedure: Analyze samples of a known concentration (e.g., quality control samples at low, medium, and high concentrations) in triplicate.
-
Data Analysis: Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, with different analysts or instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices at low concentrations, LC-MS/MS is the method of choice. Its ability to provide structural information through fragmentation patterns makes it highly specific.
Experimental Protocol: LC-MS/MS Method Validation
The validation parameters for LC-MS/MS are similar to those for HPLC-UV, with some additional considerations, particularly concerning matrix effects. The FDA's Bioanalytical Method Validation Guidance for Industry provides a comprehensive framework[5][6][7].
1. Specificity and Selectivity: In LC-MS/MS, specificity is enhanced by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Procedure: Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.
2. Linearity, Range, Accuracy, and Precision: The procedures are similar to HPLC-UV, but the acceptance criteria can be wider, especially for bioanalytical methods.
-
Acceptance Criteria (Bioanalytical):
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The RSD should be ≤ 15% (≤ 20% at the LLOQ).
-
3. Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.
-
Procedure: Compare the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.
-
Acceptance Criteria: The matrix factor should be consistent, with an RSD of ≤ 15%.
4. Recovery: Recovery is the efficiency of the extraction procedure.
-
Procedure: Compare the peak response of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Acceptance Criteria: Recovery should be consistent and reproducible, though it does not need to be 100%.
5. Stability: The stability of this compound in the biological matrix must be evaluated under various conditions.
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for a specified period.
-
Long-Term Stability: Determine stability at the intended storage temperature over a longer duration.
-
Stock Solution Stability: Assess the stability of the stock solutions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile or Derivatized Analytes
GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.
Experimental Protocol: GC-MS Method Validation
The validation of a GC-MS method follows similar principles to LC-MS/MS, with a strong emphasis on the reproducibility of the derivatization step.
1. Derivatization Efficiency and Reproducibility: The derivatization reaction must be consistent and high-yielding.
-
Procedure: Evaluate the efficiency of the derivatization reaction under different conditions (e.g., temperature, time, reagent concentration). Assess the reproducibility of the derivatization by preparing and analyzing multiple derivatized samples.
2. Specificity: Specificity is demonstrated by the unique retention time and the mass spectrum of the derivatized analyte.
-
Procedure: Analyze blank matrix and spiked samples. The mass spectrum of the analyte in the sample should match that of a reference standard.
3. Linearity, Range, Accuracy, and Precision: The procedures and acceptance criteria are analogous to those for LC-MS/MS.
4. Robustness: In addition to the typical chromatographic parameters, the robustness of the derivatization step should be evaluated by introducing small variations in the reaction conditions.
Comparative Performance Data
The following tables provide a summary of typical performance characteristics for the three analytical techniques, based on data from validated methods for structurally similar compounds such as nitrophenols and other organic acids.
Table 1: Comparison of HPLC-UV, LC-MS/MS, and GC-MS for the Analysis of this compound
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Specificity | Moderate to High | Very High | Very High |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Range | µg/mL to mg/mL | pg/mL to µg/mL | pg/mL to µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| LOD/LOQ | ng/mL to µg/mL | pg/mL to ng/mL | pg/mL to ng/mL |
| Throughput | High | High | Moderate |
| Cost per Sample | Low | High | Moderate |
| Sample Preparation | Simple | Moderate to Complex | Complex (derivatization) |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for the different analytical techniques.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.
Conclusion: Selecting the Appropriate Method
The choice of analytical method for this compound depends critically on the intended application.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and quantification in simpler matrices where high sensitivity is not a primary requirement.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies, trace-level impurity analysis, and applications involving complex sample matrices.
-
GC-MS provides a viable alternative, particularly if the laboratory has existing expertise and instrumentation. The requirement for derivatization adds a layer of complexity to the sample preparation but can yield excellent sensitivity and selectivity.
Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is the foundation for generating reliable and defensible data in any research, development, or quality control setting.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
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U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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Almasi, A., Fischer, E., & Perjesi, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia pharmaceutica, 79(4), 837–847. [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. [Link]
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Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
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A Comparative Analysis of Synthetic Pathways to 4-Nitrophenylglycolic Acid for Pharmaceutical Research and Development
Abstract
4-Nitrophenylglycolic acid, also known as 4-nitromandelic acid, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its α-hydroxy carboxylic acid structure, combined with the presence of a nitro group on the aromatic ring, makes it a versatile building block for drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, supported by performance data, to assist researchers in selecting the most suitable method for their specific applications.
Introduction
The strategic importance of this compound (CAS No. 10098-39-2) lies in its utility as a precursor for various pharmacologically active molecules.[1] The molecule, with the chemical formula C₈H₇NO₅, possesses a chiral center, adding to its significance in the synthesis of stereospecific drugs. This guide will explore the most common and practical synthetic strategies, focusing on reaction efficiency, scalability, safety, and the purity of the final product. We will delve into the mechanistic underpinnings of each route and provide detailed, actionable protocols for their implementation in a laboratory setting.
Synthetic Route 1: Two-Step Synthesis from 4-Nitrobenzaldehyde via Cyanohydrin Intermediate
This is the most widely recognized and frequently employed method for the laboratory-scale synthesis of this compound. The pathway involves two distinct steps: the formation of a cyanohydrin intermediate, 4-nitromandelonitrile, from 4-nitrobenzaldehyde, followed by the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of this compound from 4-nitrobenzaldehyde.
Step 1: Synthesis of 4-Nitromandelonitrile
Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The presence of a strong electron-withdrawing nitro group at the para position enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the cyanide nucleophile. The reaction is typically carried out in the presence of a weak acid to protonate the initially formed alkoxide ion.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of diethyl ether and water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
The solution is cooled in an ice bath to 0-5 °C.
-
A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equivalents) in water is added dropwise to the cooled aldehyde solution over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
Following the addition of the cyanide solution, a weak acid, such as acetic acid or a solution of sodium bisulfite, is slowly added to the reaction mixture to facilitate the formation of the cyanohydrin.
-
The reaction is stirred for an additional 2-4 hours at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-nitromandelonitrile.
Step 2: Hydrolysis of 4-Nitromandelonitrile to this compound
Mechanistic Insight: The nitrile group of 4-nitromandelonitrile is hydrolyzed under acidic conditions. The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium ion.
Experimental Protocol:
-
The crude 4-nitromandelonitrile from the previous step is placed in a round-bottom flask equipped with a reflux condenser.
-
A solution of a strong acid, typically concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water, is added to the nitrile.
-
The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The reaction progress can be monitored by observing the dissolution of the nitrile and the evolution of ammonia (if a basic workup is performed later).
-
After several hours of reflux (typically 4-8 hours), the reaction mixture is cooled to room temperature.
-
The cooled solution is then carefully poured over crushed ice, which often results in the precipitation of the crude this compound.
-
The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
Synthetic Route 2: Direct Oxidation of 4-Nitrotoluene Derivatives
While the direct oxidation of the methyl group of 4-nitrotoluene typically yields 4-nitrobenzoic acid, modifications to this approach or the use of specific starting materials can theoretically lead to this compound. However, this route is less common and generally considered more challenging due to the difficulty in selectively oxidizing the methyl group to a hydroxymethyl group and then to a carboxylic acid without over-oxidation or side reactions.
One potential, though less documented, pathway could involve the controlled oxidation of a pre-functionalized 4-nitrotoluene derivative. For instance, the oxidation of 4-nitroethylbenzene could potentially be directed to form the desired product, but this would require highly selective oxidizing agents and carefully controlled reaction conditions to avoid cleavage of the C-C bond or oxidation to the ketone.
Due to the lack of well-established and reproducible experimental data for a direct, high-yielding synthesis from 4-nitrotoluene derivatives, this route is currently considered less practical for routine laboratory preparation compared to the cyanohydrin method.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Cyanohydrin Method | Route 2: Direct Oxidation |
| Starting Material | 4-Nitrobenzaldehyde | 4-Nitrotoluene Derivatives |
| Number of Steps | 2 | 1 (theoretically) |
| Typical Overall Yield | Moderate to Good (50-70%) | Generally Low and Variable |
| Scalability | Readily scalable | Challenging to scale up |
| Reagent Toxicity | High (use of cyanide salts) | Varies with oxidizing agent |
| Reaction Conditions | Moderate temperatures | Often requires harsh conditions |
| Purity of Product | Good, with purification | Often a mixture of products |
| Experimental Reliability | Well-established and reliable | Less documented and less reliable |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10098-39-2[1][2] |
| Molecular Formula | C₈H₇NO₅[1][2] |
| Molecular Weight | 197.15 g/mol [1] |
| Appearance | Off-white solid[1] |
| Melting Point | 159-161 °C |
| Solubility | Soluble in hot water, ethanol, and ether |
Conclusion and Recommendations
Based on the comparative analysis, the two-step synthesis from 4-nitrobenzaldehyde via a cyanohydrin intermediate (Route 1) is the most reliable and well-documented method for the preparation of this compound. While this route involves the use of highly toxic cyanide salts, requiring stringent safety precautions, it offers good yields and a relatively pure product after recrystallization.
The direct oxidation of 4-nitrotoluene derivatives (Route 2) remains a less viable option due to challenges in controlling the oxidation state and a lack of established, high-yielding protocols.
For researchers and drug development professionals, Route 1 is the recommended pathway for obtaining this compound for further synthetic applications. It is crucial to have extensive safety measures in place when handling cyanides, including working in a certified fume hood and having an appropriate cyanide antidote kit readily available.
References
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Caming Pharmaceutical Ltd. This compound CAS 10098-39-2. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Nitrophenylglycolic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, technical comparison for assessing the purity of synthesized 4-Nitrophenylglycolic acid against a well-characterized standard. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure a robust and self-validating purity assessment.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a chiral center and a nitroaromatic ring, necessitates a multi-faceted analytical approach to ensure not only chemical purity but also to identify potential isomeric and process-related impurities.
The Synthetic Landscape: Anticipating Potential Impurities
A common synthetic route to this compound involves the hydrolysis of its corresponding nitrile, which can be synthesized from 4-nitrobenzaldehyde. Understanding this pathway is crucial as it informs the potential impurity profile.
Sources
A Comparative Guide to the Biological Activity of 4-Nitrophenylglycolic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of small molecules is paramount. This guide provides an in-depth technical comparison of the biological activity of 4-Nitrophenylglycolic acid and its structural analogs. By examining the subtle yet significant impact of substituent placement and side-chain modifications, we aim to elucidate the causality behind their varying biological effects and provide a framework for future research and development.
Introduction: The Significance of Nitroaromatic Compounds
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a cornerstone in medicinal chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic properties, polarity, and potential for biological interactions.[1][2][3][4] This class of compounds exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic effects.[1][3][4] The biological activity of these molecules is often attributed to the redox cycling of the nitro group, which can lead to the generation of reactive oxygen species and subsequent cellular damage in target organisms.[1][3] this compound, with its chiral center and both a carboxylic acid and a hydroxyl group on the side chain, presents a particularly interesting scaffold for exploring these activities.
Comparative Biological Activities: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the available data on the biological activities of this compound and a curated set of its structural analogs. It is important to note that this data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Structure | Biological Activity | Assay Type | Target Organism/Cell Line | IC50 / MIC (µM) | Reference |
| This compound | Data Not Available | - | - | - | - | |
| 2-Nitrophenylglycolic acid | Data Not Available | - | - | - | - | |
| 3-Nitrophenylglycolic acid | Data Not Available | - | - | - | - | |
| 4-Nitrophenylacetic acid | Antibacterial | Broth Microdilution | Staphylococcus aureus | >1000 | [5] | |
| Cytotoxicity | MTT Assay | Human Keratinocytes | >65.6 | [5] | ||
| Phenylglycolic acid (Mandelic Acid) | Antimicrobial | Various | Various Bacteria & Fungi | Varies | ||
| 4-Hydroxyphenylglycolic acid | Modulator of GPCRs | In vitro assays | - | - |
Note: The lack of direct experimental data for this compound and its positional isomers highlights a significant research gap. The data for its analogs provides a preliminary basis for hypothesizing its potential activities.
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrophenylalkanoic acids is intrinsically linked to their chemical structure. Key structural features that influence their activity include:
-
Position of the Nitro Group: The placement of the electron-withdrawing nitro group on the phenyl ring can significantly impact the molecule's electronic distribution and its interaction with biological targets. While direct comparative data is lacking for the glycolic acid analogs, studies on other nitrophenols suggest that the para-position often confers distinct biological properties.
-
Nature of the Alkanoic Acid Side Chain: The presence and arrangement of functional groups on the side chain are critical. The hydroxyl group in the glycolic acid moiety introduces a chiral center and potential for hydrogen bonding, which can influence receptor binding and biological activity. Comparing this compound with 4-Nitrophenylacetic acid (lacking the hydroxyl group) would reveal the importance of this functional group.
-
Substitution on the Phenyl Ring: The presence of the nitro group itself is a major determinant of activity. A comparison with the non-nitrated Phenylglycolic acid (mandelic acid) and the hydroxyl-substituted 4-Hydroxyphenylglycolic acid helps to delineate the specific contribution of the nitro moiety to the overall biological profile.
Caption: Hypothetical Structure-Activity Relationship of this compound and its Analogs.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6][7][8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Protocol:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activity of this compound and its analogs. While the available data for some of these compounds is limited, the structure-activity relationships of related nitroaromatic and phenolic compounds offer valuable insights. The provided experimental protocols serve as a foundation for researchers to conduct further investigations and fill the existing knowledge gaps.
Future research should focus on the systematic evaluation of this compound and its positional isomers to precisely determine the impact of the nitro group's location. Furthermore, a direct comparison with analogs featuring modified side chains and different phenyl substituents will provide a more complete picture of the structure-activity landscape. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]
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ChemBK. (2024). 4-Hydroxyphenylglycolic acid. Retrieved from [Link]
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- Fartasch, M., Teal, J., & Menon, G. K. (1997). Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evaluation of the epidermal barrier.
- National Center for Biotechnology Information. (n.d.). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites.
- MDPI. (n.d.).
- Kim, S. J., Park, J. H., Kim, D. H., Lee, M. W., & Sung, J. H. (2013). Biological effects of glycolic acid on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 4-Hydroxyphenylacetaldehyde and Its Metabolites, Tyrosol and 4- Hydroxyphenylacetic Acid.
- ResearchGate. (2015). Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria.
- National Center for Biotechnology Information. (n.d.). Pharmacological effects of gallic acid in health and diseases: A mechanistic review.
- ResearchGate. (2024). Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Nitrophenylglycolic Acid from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides an in-depth comparison of 4-Nitrophenylglycolic acid from different commercial suppliers, employing a rigorous spectroscopic analysis workflow. By establishing a theoretical "gold standard" through computational chemistry, we can objectively evaluate the quality of commercially available products, ensuring the reliability and reproducibility of your research.
Introduction: The Critical Role of Raw Material Quality
This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Impurities or structural inconsistencies in this starting material can have a cascading effect on reaction yields, downstream purification processes, and the safety and efficacy of the final product. Therefore, a robust analytical methodology to qualify incoming materials from different suppliers is not just a matter of good practice, but a necessity for regulatory compliance and successful research outcomes.
This guide will walk you through a comprehensive spectroscopic workflow to assess the quality of this compound. We will leverage the power of computational chemistry to generate a theoretical spectroscopic profile, which will serve as our benchmark for purity and structural integrity.
The "Gold Standard": A Computationally Derived Spectroscopic Profile
In the absence of a certified reference standard, computational chemistry offers a powerful alternative for establishing a theoretical benchmark. Using Density Functional Theory (DFT) for NMR and FT-IR, and Time-Dependent DFT (TD-DFT) for UV-Vis spectroscopy, we can predict the spectral characteristics of a pure, idealized this compound molecule.
Computational Methodology Workflow
Caption: Workflow for generating theoretical spectroscopic data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values represent the theoretical benchmark for a pure sample.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS
| Proton | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~11-13 |
| Methine (-CHOH) | ~5.5 |
| Aromatic (ortho to NO₂) | ~8.2 |
| Aromatic (meta to NO₂) | ~7.7 |
| Hydroxyl (-OH) | ~6.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (C-H, ortho to NO₂) | ~124 |
| Aromatic (C-H, meta to NO₂) | ~130 |
| Aromatic (C-CHOH) | ~145 |
| Methine (C-OH) | ~75 |
Table 3: Key Predicted FT-IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| N-O (Nitro group) | 1500-1550 (asymmetric) | Stretching |
| N-O (Nitro group) | 1335-1365 (symmetric) | Stretching |
| C-O (Alcohol/Acid) | 1210-1320 | Stretching |
Table 4: Predicted UV-Vis Absorption Maximum (λmax)
| Solvent | Predicted λmax (nm) |
| Methanol | ~270-280 |
Experimental Design for Supplier Comparison
To objectively compare the quality of this compound from different suppliers, a standardized experimental protocol is essential.
Experimental Workflow
Caption: A standardized workflow for the spectroscopic comparison of this compound from different suppliers.
Detailed Experimental Protocols
1. Sample Preparation:
-
For each supplier, accurately weigh 10 mg of this compound.
-
For NMR: Dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
For FT-IR: Prepare a KBr pellet or use a diamond ATR accessory for solid-state analysis.
-
For UV-Vis: Prepare a stock solution of 1 mg/mL in spectroscopic grade methanol. Further dilute to an appropriate concentration for analysis (e.g., 0.01 mg/mL).
2. ¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters for ¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 30°
-
-
Parameters for ¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Proton decoupled
-
3. FT-IR Spectroscopy:
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
4. UV-Vis Spectroscopy:
-
Instrument: UV-Vis Spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
Solvent: Methanol (used as blank)
-
Data Interpretation and Supplier Comparison
The experimental data obtained for each supplier should be meticulously compared against the predicted "gold standard" spectra.
¹H and ¹³C NMR Analysis:
-
Chemical Shift Comparison: Do the chemical shifts of the major peaks in the experimental spectra align with the predicted values? Significant deviations may indicate the presence of impurities or a different chemical entity.
-
Impurity Identification: Look for additional peaks in the spectra that are not present in the predicted data. The integration of these peaks in the ¹H NMR can be used to quantify the level of impurities.
FT-IR Analysis:
-
Functional Group Confirmation: Verify the presence of the key functional groups (O-H, C=O, N-O, etc.) by comparing the experimental absorption bands with the predicted wavenumbers.
-
Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) is unique to each molecule. Any significant differences in this region between suppliers could indicate variations in polymorphic form or the presence of impurities.
UV-Vis Analysis:
-
λmax Comparison: Does the wavelength of maximum absorbance (λmax) in the experimental spectrum match the predicted value? A shift in λmax could suggest the presence of chromophoric impurities.
-
Molar Absorptivity: While not predicted here, calculating the molar absorptivity for each supplier's sample can provide an indication of purity. Lower values may suggest the presence of non-absorbing impurities.
Conclusion and Recommendations
By following this comprehensive spectroscopic analysis guide, researchers and drug development professionals can make informed decisions when selecting a supplier for this compound. The use of a computationally derived "gold standard" provides an objective and reliable benchmark for assessing purity and structural integrity. It is recommended to perform this analysis on every new batch of starting material to ensure consistent quality and to mitigate risks in the research and development pipeline. This rigorous approach to quality control is a cornerstone of scientific integrity and will ultimately contribute to the development of safer and more effective medicines.
References
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Gaussian 16, Revision C.01 , Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
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Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98, 5648–5652. [Link]
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Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988 , 37, 785–789. [Link]
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Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. A comparison of models for calculating nuclear magnetic resonance shielding tensors. J. Chem. Phys.1996 , 104, 5497–5509. [Link]
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Yanai, T.; Tew, D. P.; Handy, N. C. A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chem. Phys. Lett.2004 , 393, 51-57. [Link]
A Comparative Guide to the Performance of 4-Nitrophenylglycolic Acid in Diverse Reaction Media
For researchers, medicinal chemists, and professionals in drug development, the choice of reaction medium is a critical decision that dictates the success of a synthetic pathway and the purity of the final product. This guide provides an in-depth analysis of 4-Nitrophenylglycolic acid, a versatile building block, and examines its performance across various reaction media. We will explore the causality behind its reactivity, stability, and solubility, offering a comparative perspective against common alternatives and providing validated experimental protocols for your own laboratory investigations.
Introduction to this compound: A Molecule of Interest
This compound, with its chiral center and electronically distinct functionalities, is a valuable intermediate in organic synthesis. Its structure combines an α-hydroxy carboxylic acid moiety with a phenyl ring bearing a potent electron-withdrawing nitro group in the para position. This unique combination makes it a precursor for various pharmaceuticals and fine chemicals. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the glycolic acid side chain offers sites for esterification, amidation, or oxidation.
Understanding how this molecule behaves in different solvents is paramount to harnessing its synthetic potential. The solvent does not merely act as a passive medium; it actively influences reaction rates, mechanisms, and equilibrium positions.
The Critical Role of the Reaction Medium: Theoretical Framework
The performance of this compound is fundamentally tied to the properties of the solvent, primarily its polarity and its ability to form hydrogen bonds. Solvents are broadly classified into three categories that dictate their interaction with solutes:
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are highly effective at solvating charged species, particularly anions (nucleophiles) and cations (carbocations). While this stabilizes ions, the strong solvation of nucleophiles can form a "solvent cage," hindering their ability to participate in reactions like the S(_N)2 mechanism.[1]
-
Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile). These solvents have large dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors. Consequently, they solvate cations well but leave anions relatively "naked" and highly reactive.[1] This characteristic often leads to dramatic rate accelerations in reactions involving anionic nucleophiles.[2][3]
-
Nonpolar Solvents: (e.g., Hexane, Toluene). These solvents have low dielectric constants and are unable to stabilize charged species. Reactions involving polar or charged reactants are typically very slow in these media.
The following diagram illustrates the fundamental influence of solvent choice on a nucleophilic substitution reaction.
Caption: Solvent effect on nucleophile reactivity.
Performance Profile of this compound
While specific kinetic data for this compound is not extensively published, we can construct a robust performance profile based on established chemical principles and data from closely related analogues, such as 4-nitrophenol and other aromatic carboxylic acids.[4][5]
Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. Its polar carboxylic acid and nitro groups suggest good solubility in polar solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and nitro groups can hydrogen bond with the solvent. Solubility in water is enhanced at basic pH due to deprotonation to the carboxylate. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the molecule facilitate dissolution.[5] |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Very Low | The high polarity of the molecule is incompatible with the nonpolar nature of the solvent. Dichloromethane may show slightly higher solubility than alkanes.[4] |
Reactivity in Nucleophilic Substitution
A common transformation of α-hydroxy acids involves the substitution of the hydroxyl group. The reactivity in such reactions is highly solvent-dependent. For an S(_N)2 reaction with an anionic nucleophile (e.g., azide, cyanide), we can predict the following performance trend:
DMSO > DMF > Acetonitrile >> Methanol > Water
-
In Polar Aprotic Solvents (DMSO, DMF): Reaction rates are expected to be significantly higher. The solvent does not form a strong hydrogen-bonding cage around the anionic nucleophile, leaving it highly reactive. Kinetic studies on similar p-nitrophenyl esters show rate enhancements of several orders of magnitude when switching from aqueous media to DMSO-rich mixtures.[2][3]
-
In Polar Protic Solvents (Methanol, Water): Reaction rates will be considerably slower. The nucleophile is heavily solvated by hydrogen bonds, reducing its effective concentration and nucleophilicity.[1]
Stability Profile
The stability of this compound is influenced by pH and temperature.
-
Thermal Stability: Based on data from related aromatic acids like gallic acid, this compound is expected to be thermally stable up to temperatures well above 150°C.[6] Decomposition at higher temperatures would likely involve decarboxylation and reactions of the nitro group. The presence of acidic or basic impurities can significantly lower the decomposition temperature.[7]
-
pH Stability: The molecule is most stable at neutral to moderately acidic pH. In strongly basic conditions, base-catalyzed degradation pathways may become accessible. In strongly acidic and high-temperature aqueous conditions, acid-catalyzed hydrolysis or dehydration could occur. Stability should always be confirmed experimentally under specific reaction conditions, for which a stability-indicating HPLC method is essential.[8]
Comparative Analysis: this compound vs. Alternatives
The performance of this compound is best understood in the context of its structural analogues. Mandelic acid and Glycolic acid are two common α-hydroxy acids used in synthesis.
| Feature | Glycolic Acid | Mandelic Acid | This compound |
| Structure | |||
| Key Structural Difference | Aliphatic side chain | Phenyl ring | Phenyl ring with p-nitro group |
| Acidity (pKa) | ~3.83 | ~3.41 | Lower (~3.1-3.3, Estimated) |
| Reactivity of -OH Group | Standard aliphatic secondary alcohol | Benzylic alcohol, more reactive | Benzylic alcohol, activated by electron-withdrawing group |
| Key Advantage | Simple, inexpensive | Lipophilic, good for skin applications[9][10] | Electron-withdrawing group activates the ring for nucleophilic aromatic substitution and the benzylic position. Nitro group is a versatile synthetic handle. |
| Key Disadvantage | Less complex, fewer handles for modification | Lacks strong electronic activation | Higher molecular weight, potential for side reactions involving the nitro group. |
Expert Insights: The electron-withdrawing nitro group in this compound significantly lowers the pKa of the carboxylic acid compared to mandelic acid, making it a stronger acid. This electronic effect also makes the benzylic proton more acidic and can influence the reactivity of the adjacent hydroxyl group, potentially making it a better leaving group after protonation.
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for evaluating the performance of this compound in your own research.
General Workflow for Solvent Screening
The following diagram outlines a logical workflow for selecting an optimal reaction medium.
Caption: General workflow for reaction solvent screening.
Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol is designed to measure the rate of a reaction where the chromophore of this compound or a product changes upon reaction. The para-nitro-substituted aromatic ring provides a strong UV-Vis absorbance that is sensitive to its chemical environment, making this technique highly suitable.[11][12][13]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen reaction solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of the nucleophile (e.g., sodium azide) in the same solvent.
-
-
Instrument Setup:
-
Set a temperature-controlled UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ(_max)) of the expected product or reactant to be monitored. For nitrophenolate-type species, this is often around 400 nm.[12] Perform a full spectral scan initially to determine the optimal wavelength.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Pipette 2.7 mL of the chosen solvent into a quartz cuvette and place it in the spectrophotometer to blank the instrument.
-
Add 0.3 mL of the 10 mM this compound stock solution to the cuvette. The total volume is 3.0 mL, and the starting concentration is 1.0 mM.
-
Initiate the reaction by adding a small volume (e.g., 30 µL) of the concentrated nucleophile stock solution to achieve pseudo-first-order conditions (at least 10-fold excess of nucleophile).
-
Immediately start recording the absorbance at the chosen wavelength over time. Collect data points every 30-60 seconds for a duration of at least 3-5 half-lives.
-
-
Data Analysis:
-
Plot the natural logarithm of (A(∞) - A(_t)) versus time, where A(_t) is the absorbance at time t and A(∞) is the absorbance at the reaction's completion.
-
The slope of the resulting linear plot will be -k(_obs), where k(_obs) is the observed pseudo-first-order rate constant.
-
Repeat the experiment with different concentrations of the nucleophile to determine the second-order rate constant (k(_2)).
-
Protocol: Stability Assessment by HPLC
This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time under stressed conditions (e.g., elevated temperature, acidic/basic pH).
-
Preparation of Samples:
-
Prepare a 1 mg/mL solution of this compound in the test medium (e.g., a buffer of specific pH in a water/acetonitrile mixture).
-
Divide the solution into several vials. Keep one vial at 4°C as the T=0 reference. Place other vials under stress conditions (e.g., in a 60°C oven).
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Phosphoric Acid in Water) and Solvent B (Acetonitrile). A typical gradient might be 10-90% B over 15 minutes. This method is adaptable for other aromatic acids.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (where the nitroaromatic structure strongly absorbs).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a stressed sample vial, allow it to cool to room temperature, and inject it onto the HPLC system.
-
Quantify the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining relative to the T=0 sample. The appearance of new peaks indicates degradation products. A valid stability-indicating method must show baseline separation between the parent compound and all degradation products.[8]
-
Conclusion and Recommendations
This compound is a potent synthetic intermediate whose performance is inextricably linked to the choice of reaction medium. This guide establishes a clear framework for understanding and predicting its behavior.
-
For Reactivity: In reactions involving anionic nucleophiles, polar aprotic solvents such as DMSO and DMF are strongly recommended to maximize reaction rates.
-
For Solubility: Polar aprotic solvents also offer the best general solubility, making them ideal for achieving homogeneous reaction conditions at higher concentrations.
-
For Stability: The compound exhibits good thermal stability, but its stability profile under specific pH and temperature conditions should always be verified using a validated HPLC method.
By leveraging the theoretical principles and practical protocols outlined here, researchers can make informed decisions, accelerating method development and achieving more efficient and robust synthetic outcomes.
References
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Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]
-
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
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ResearchGate. Summary of kinetic and acidity data in methanol. Available from: [Link]
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SIELC Technologies. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]
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Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
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Fang, C., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4988. Available from: [Link]
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ResearchGate. UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4. Available from: [Link]
-
Garg, V. K., et al. (2018). Comparative Study of 35% Glycolic Acid, 20% Salicylic–10% Mandelic Acid, and Phytic Acid Combination Peels in the Treatment of Active Acne and Postacne Pigmentation. Journal of Cutaneous and Aesthetic Surgery, 11(4), 204–211. Available from: [Link]
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ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. Available from: [Link]
-
The Eco Well. (2024). Mandelic Acid - Should You Choose It Over Salicylic Acid or Glycolic Acid?. Available from: [Link]
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PURC Organics. (2023). Mandelic Acid Or Glycolic Acid - Which Is Right For Your Skin?. Available from: [Link]
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Pinto, A., et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. Cosmetics, 11(1), 1. Available from: [Link]
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ResearchGate. Plots of log k vs. mol % DMSO for the reactions of 1a with m-ClPhO- and BHA- in DMSO-H2O mixtures of varying compositions at 25.0 ± 0.1 °C. Available from: [Link]
-
ResearchGate. Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available from: [Link]
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Egbosiuba, T. C., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Xenobiotics, 14(4), 1339-1357. Available from: [Link]
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ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. Available from: [Link]
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ResearchGate. Effect of Acid Concentration on Thermal Stability of nitrocellulose (NC) for Civil Use. Available from: [Link]
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Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
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Qian, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 26(1), 24. Available from: [Link]
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Sarkar, R., et al. (2016). Comparative Evaluation of Efficacy and Tolerability of Glycolic Acid, Salicylic Mandelic Acid, and Phytic Acid Combination Peels in Melasma. Dermatologic Surgery, 42(3), 384-391. Available from: [Link]
-
ResearchGate. Plots of log k vs. mol % DMSO for the reactions of 1a with MBHA- and M2BHA- in DMSO-H2O mixtures of varying compositions at 25.0 ± 0.1 °C. Available from: [Link]
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A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis of 4-Nitrophenylglycolic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inactive or, in some cases, harmful. This guide provides an in-depth technical analysis of chiral resolution, focusing on the use of acidic resolving agents. We will conduct a cost-benefit analysis of the lesser-known 4-Nitrophenylglycolic acid in comparison to widely used, industrially relevant alternatives: tartaric acid, mandelic acid, and camphorsulfonic acid.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and still widely practiced method for separating enantiomers is through the formation of diastereomeric salts.[1][2] This technique leverages the fact that while enantiomers (R and S forms of a compound) have identical physical properties, diastereomers do not. By reacting a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, two diastereomeric salts are formed: (R-amine)-(R'-acid) and (S-amine)-(R'-acid). These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.[3] The less soluble diastereomer crystallizes from the solution, is isolated, and then the resolved amine is liberated by treatment with a base.
The Workhorses of Chiral Resolution: A Data-Driven Comparison
The choice of a resolving agent is critical and often empirical, depending on the specific properties of the racemic mixture and the desired enantiomer.[1][4] An ideal resolving agent should be readily available, inexpensive, and form diastereomeric salts with a significant difference in solubility to ensure high yield and enantiomeric excess (e.e.) of the target enantiomer.
Let's consider a common scenario in synthetic chemistry: the resolution of racemic 1-phenylethylamine. This amine is a versatile chiral building block in many pharmaceutical syntheses.
Case Study: Resolution of (±)-1-Phenylethylamine
We will compare the efficacy of three widely used chiral resolving agents for this separation.
1. Tartaric Acid: A naturally occurring dicarboxylic acid, it is one of the most common and cost-effective resolving agents.[3][5]
2. Mandelic Acid: An alpha-hydroxy acid that is also frequently employed for the resolution of amines.
3. Camphorsulfonic Acid: A strong organic acid derived from camphor, known for its ability to form crystalline salts.[3]
The following table summarizes typical experimental results for the resolution of (±)-1-phenylethylamine with these agents.
| Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | High | >85% | [6] |
| (R)-Mandelic Acid | (±)-1-Phenylethylamine | Methanol | Good | High | [7] |
| (1S)-(+)-10-Camphorsulfonic Acid | Various amines | Various | Typically high | >90% | [8] |
As the data suggests, all three common resolving agents can effectively resolve racemic 1-phenylethylamine, with the choice often depending on the desired purity, yield, and cost considerations for a specific industrial process.
This compound: A Niche Alternative?
This compound is a chiral carboxylic acid that is less commonly used as a resolving agent compared to the aforementioned alternatives. Information on its specific applications and performance in chiral resolution is not as widespread in the scientific literature. However, its structural features suggest it could be a valuable tool in certain contexts.
Structural Considerations:
-
Acidity: The presence of the nitro group, an electron-withdrawing group, increases the acidity of the carboxylic acid compared to mandelic acid. This could influence the stability and solubility of the resulting diastereomeric salts.
-
Aromatic System: The nitrophenyl ring provides a rigid and electronically distinct moiety that can engage in π-π stacking interactions within the crystal lattice of the diastereomeric salt, potentially leading to better chiral discrimination for certain amines.
Potential Advantages:
-
Enhanced Discrimination: For racemic amines where common resolving agents fail to provide adequate separation, the unique electronic and steric properties of this compound might offer a solution.
-
Alternative Crystallization Properties: The different salt-forming characteristics could lead to more favorable crystallization kinetics or thermodynamics in specific solvent systems.
Potential Disadvantages:
-
Cost and Availability: As a more specialized chemical, this compound is likely to be more expensive and less readily available in bulk quantities compared to tartaric or mandelic acid. While direct pricing is not always publicly listed for such compounds, its synthesis is more complex than that of the common alternatives, which would be reflected in its cost.
-
Lack of Established Protocols: The limited published data means that researchers would likely need to invest more time in optimizing the resolution conditions (solvent, temperature, stoichiometry).
Experimental Protocols
General Workflow for Chiral Resolution of an Amine
The following diagram illustrates the typical workflow for the chiral resolution of a racemic amine using a chiral acid.
Caption: General workflow for chiral resolution of a racemic amine.
Detailed Protocol for the Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol is a representative example of a classical chiral resolution.[5]
-
Dissolution of Resolving Agent: In a suitable flask, dissolve one equivalent of (+)-tartaric acid in an appropriate volume of methanol with gentle heating.
-
Addition of Racemic Amine: To the warm solution, slowly add one equivalent of racemic (±)-1-phenylethylamine. An exothermic reaction will occur.
-
Crystallization: Allow the solution to cool to room temperature and then let it stand undisturbed for several hours to allow for the complete crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is basic.
-
Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Isolation of Pure Enantiomer: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.
Cost-Benefit Analysis
A direct cost comparison is challenging without a consistent market price for this compound. However, we can perform a qualitative and semi-quantitative analysis based on available data for the common alternatives.
| Resolving Agent | Typical Cost per 100g | Key Benefits | Key Drawbacks |
| Tartaric Acid | ~$20 - $50 | Very low cost, readily available, natural product. | May not be effective for all amines. |
| Mandelic Acid | ~$50 - $100 | Effective for a wide range of amines, moderate cost. | More expensive than tartaric acid. |
| Camphorsulfonic Acid | ~$100 - $200 | Strong acid, often forms highly crystalline salts, effective for weakly basic amines. | Higher cost, can be hygroscopic. |
| This compound | Estimated >$200 | Potential for resolving "difficult" amines, unique selectivity. | High cost, limited availability, lack of established protocols. |
Analysis:
-
For common and well-behaved amines, tartaric acid and mandelic acid offer the best cost-benefit ratio due to their low cost and proven efficacy.
-
For more challenging resolutions, where the common agents fail to provide adequate separation, the higher cost of camphorsulfonic acid can be justified by its superior performance.
-
This compound currently resides in the realm of a specialized, research-grade resolving agent. Its use would likely be considered only after exhausting the more common and cost-effective options. The primary "benefit" would be the potential for a successful resolution where other agents have failed, which in a drug development context, can be invaluable. However, the "cost" extends beyond the price of the material to include the research and development time required to optimize the process.
Beyond Chiral Resolution: Other Synthetic Applications
While the primary focus of this guide is on chiral resolution, it is worth noting that nitro-aromatic compounds can be versatile synthetic intermediates. The nitro group can be reduced to an amine, and the glycolic acid moiety can undergo various transformations. For instance, derivatives of this compound could potentially serve as precursors in the synthesis of complex molecules, including pharmaceuticals. However, specific, well-documented examples of this in the literature are less common compared to its role in chiral separations.
Conclusion
The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. For routine applications, the cost-effectiveness and proven track record of tartaric acid and mandelic acid make them the preferred choices. Camphorsulfonic acid offers a more potent, albeit more expensive, alternative for more challenging separations.
This compound represents a more specialized tool in the chemist's arsenal. While its higher cost and the lack of extensive documentation may limit its widespread use, its unique structural and electronic properties hold the potential to unlock the resolution of "difficult" racemic mixtures that are intractable with common resolving agents. For researchers and drug development professionals, the decision to employ this compound will be a careful balance between the high potential reward of a successful resolution and the increased cost and development time.
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL not available)
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (URL not available)
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015). (URL not available)
- EP1036189A1 - Resolution of chiral amines - Google P
- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (URL not available)
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (URL not available)
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022). (URL not available)
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. (URL not available)
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (2020). (URL not available)
- HETEROCYCLES, Vol. 52, No. 3, 2000. (2000). (URL not available)
- Process for the separation of a mixture of enantiomers - European Patent Office - EP 0838448 A1 - Googleapis.com. (URL not available)
- US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google P
- Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric - Indian Academy of Sciences. (URL not available)
- The Resolution Of Phenylethylamine Biology Essay | UKEssays.com. (2015). (URL not available)
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For the discerning researcher in the pharmaceutical and biotechnology sectors, the selection of appropriate chemical tools is paramount to experimental success. This guide provides an in-depth comparison of 4-Nitrophenylglycolic acid and related 4-nitrophenyl compounds, offering insights into their applications, performance, and underlying scientific principles. The content herein is curated to empower researchers, scientists, and drug development professionals with the technical knowledge required for informed decision-making in their laboratory endeavors.
Introduction to 4-Nitrophenyl-Containing Compounds
The 4-nitrophenyl moiety is a cornerstone in the design of chromogenic substrates for a multitude of enzymatic assays. The principle underpinning its utility lies in the generation of a distinct yellow color upon the enzymatic cleavage of the bond linking the 4-nitrophenoxide group to the substrate molecule. This colorimetric change, readily quantifiable by spectrophotometry, provides a straightforward and sensitive measure of enzyme activity. This compound, a chiral carboxylic acid bearing this chromogenic group, and its related compounds, offer a versatile toolkit for researchers across various disciplines. This guide will explore their primary applications in biochemical assays, as chiral resolving agents, and as precursors in organic synthesis.
Section 1: Chromogenic Substrates for Enzymatic Assays
The most prevalent application of 4-nitrophenyl derivatives is in the development of chromogenic assays to quantify the activity of various hydrolytic enzymes. The choice of the molecule attached to the 4-nitrophenyl group dictates the substrate's specificity for a particular enzyme class.
Comparative Performance of 4-Nitrophenyl Substrates
The efficacy of a 4-nitrophenyl substrate is determined by its affinity for the target enzyme (Km) and the rate at which the enzyme catalyzes its hydrolysis (Vmax). A lower Km indicates higher affinity, while a higher Vmax signifies a faster reaction. The catalytic efficiency (Vmax/Km) provides a combined measure of the substrate's suitability. The following table summarizes key performance indicators for a selection of commonly used 4-nitrophenyl substrates with lipases, offering a comparative perspective. While direct kinetic data for this compound as a widely used enzyme substrate is not extensively documented in publicly available literature, its structural similarity to other 4-nitrophenyl esters suggests its potential as a substrate for certain esterases or lipases.
| Substrate | Acyl Chain Length | Target Enzyme Class | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| 4-Nitrophenyl acetate (pNP-A) | C2 | Esterases, Lipases | 0.42 | - |
| 4-Nitrophenyl butyrate (pNP-B) | C4 | Esterases, Lipases | 0.95 | 0.83 |
| 4-Nitrophenyl octanoate (pNP-O) | C8 | Lipases | 1.1 | - |
| 4-Nitrophenyl dodecanoate (pNP-DD) | C12 | Lipases | 0.78 | - |
| 4-Nitrophenyl palmitate (pNP-P) | C16 | Lipases | 0.18 | 0.063 |
| 4-Nitrophenyl-α-D-glucopyranoside | - | α-Glucosidase | Enzyme-dependent | Enzyme-dependent |
| 4-Nitrophenyl phosphate | - | Phosphatases | Enzyme-dependent | Enzyme-dependent |
Note: The presented Vmax and catalytic efficiency values are illustrative and can vary significantly based on the specific enzyme, its source, and the assay conditions.[1][2]
The data clearly indicate that substrate preference is highly dependent on the specific enzyme. For instance, many lipases exhibit a preference for medium-chain fatty acid esters like 4-nitrophenyl octanoate.[1][2]
Causality Behind Experimental Choices
The selection of a particular 4-nitrophenyl substrate is a critical experimental decision. For instance, when studying a newly discovered lipase, a researcher might screen a panel of 4-nitrophenyl esters with varying acyl chain lengths (e.g., C2 to C18) to determine the enzyme's substrate specificity. This initial characterization is crucial for understanding the enzyme's biological function and for designing more specific assays or inhibitors. The choice of buffer and pH is also critical, as the extinction coefficient of the released 4-nitrophenolate is pH-dependent.[3]
Experimental Protocol: General Lipase Assay Using a 4-Nitrophenyl Ester
This protocol provides a generalized framework for measuring lipase activity. It should be optimized for the specific enzyme and substrate.
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the chosen 4-nitrophenyl ester in isopropanol.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.
-
Enzyme Solution: Prepare a dilution series of the lipase in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add 180 µL of the assay buffer to each well.
-
Add 10 µL of the substrate stock solution to each well and mix gently.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Immediately measure the absorbance at 410 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of 4-nitrophenol release by determining the slope of the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of 4-nitrophenol at the specific pH to convert the rate from absorbance units per minute to moles of product per minute.
-
Visualization of the Enzymatic Reaction
Caption: Enzymatic hydrolysis of a 4-nitrophenyl substrate.
Section 2: Chiral Resolution and Asymmetric Synthesis
This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. This chirality opens up applications in the separation of racemic mixtures and as a building block in asymmetric synthesis. The principles governing these applications can be effectively illustrated by drawing parallels with the well-studied mandelic acid and its derivatives.[1][2]
Comparison with Mandelic Acid in Chiral Resolution
Mandelic acid is a widely used chiral resolving agent for amines and alcohols.[4] The separation is based on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization. Similarly, racemic this compound can be resolved using a chiral base, or its enantiomers can be used to resolve racemic bases.
| Feature | This compound | Mandelic Acid |
| Chirality | Yes | Yes |
| Functional Groups | Carboxylic acid, Hydroxyl, Nitrophenyl | Carboxylic acid, Hydroxyl, Phenyl |
| Resolving Agent For | Racemic bases | Racemic bases |
| Resolution Method | Diastereomeric salt crystallization | Diastereomeric salt crystallization |
| Biocatalytic Resolution | Potential for lipase/esterase-mediated kinetic resolution | Well-established with nitrilases, lipases, and esterases[1][5] |
Experimental Protocol: Biocatalytic Kinetic Resolution of a Racemic Ester (Analogous to this compound Ester)
This protocol illustrates the principle of kinetic resolution using an enzyme that preferentially hydrolyzes one enantiomer of a racemic ester.
-
Materials:
-
Racemic methyl 4-nitrophenylglycolate.
-
Immobilized lipase (e.g., Candida antarctica lipase B).
-
Organic solvent (e.g., toluene).
-
Phosphate buffer (pH 7.0).
-
-
Procedure:
-
Dissolve the racemic ester in toluene.
-
Add the immobilized lipase and the phosphate buffer.
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining ester and the produced acid using chiral HPLC.
-
Stop the reaction at approximately 50% conversion.
-
Separate the enzyme by filtration.
-
Extract the aqueous phase to isolate the hydrolyzed acid (one enantiomer).
-
Evaporate the organic solvent to recover the unreacted ester (the other enantiomer).
-
Visualization of Chiral Resolution
Caption: A general synthetic route utilizing this compound.
Conclusion
This compound and its related compounds are indispensable tools in the modern research laboratory. Their application as chromogenic substrates provides a robust and sensitive method for enzyme characterization. The chiral nature of this compound presents opportunities for its use in chiral resolution and as a building block in the asymmetric synthesis of complex bioactive molecules. By understanding the comparative performance and the principles behind their application, researchers can leverage these compounds to accelerate their scientific discoveries and drug development efforts.
References
-
A Researcher's Guide to 4-Nitrophenyl Esters in Lipase Activity Measurement. BenchChem.
-
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
-
Martinkova, L., et al. (2018). Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Applied Microbiology and Biotechnology, 102(9), 3893-3900.
-
Cui, Y., et al. (2020). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Microbial Cell Factories, 19(1), 1-13.
-
This compound CAS 10098-39-2. Caming Pharmaceutical Ltd.
-
(a) Scheme showing lipase-mediated hydrolysis of 4-Nitrophenyl... ResearchGate.
-
Chiral resolution. Wikipedia.
-
Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. ResearchGate.
-
Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases... ResearchGate.
-
Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
-
Dang, L., et al. (2016). Chromogenic substrate from 4-nitro-1-naphthol for hydrolytic enzyme of neutral or slightly acidic optimum pH: 4-Nitro-1-naphthyl-beta-D-galactopyranoside as an example. Analytical Biochemistry, 512, 53-61.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitrophenylglycolic Acid
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop. A foundational element of our work is the diligent and safe management of chemical waste. This guide provides a detailed protocol for the proper disposal of 4-Nitrophenylglycolic acid, grounded in the principles of safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and integrity of the overall process.
Hazard Profile: Understanding the "Why" Behind the Procedure
Key anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and potentially serious eye damage.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazards: Nitrated aromatic compounds can be harmful to aquatic life.[2]
These hazards necessitate that this compound be treated as a regulated hazardous waste, never to be disposed of via standard trash or sanitary sewer systems without appropriate treatment.[3]
The Core Directive: Segregation and Containerization
The foundational principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[4] this compound waste must be handled according to its chemical properties: a non-halogenated, nitrated organic acid.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene for acidic waste) and have a secure, tightly-fitting screw cap.[4][5] Never use metal containers for acidic waste.[6]
-
Segregate at the Source: Collect waste containing this compound separately from other waste streams.
-
DO NOT MIX WITH:
-
Bases (Caustics): To avoid violent neutralization reactions.[7]
-
Oxidizing Agents: To prevent potential fire or explosion.[4]
-
Halogenated Organic Solvents: Separating halogenated and non-halogenated waste is crucial for proper and cost-effective final disposal, as they are treated by different incineration methods.[7][8]
-
Aqueous Waste containing Heavy Metals: To avoid complex, mixed-hazard waste streams.
-
-
-
Label Correctly: The moment waste is first added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound"), and an indication of its hazards (e.g., "Toxic," "Irritant").[4][9] All components of a mixture must be listed.[10]
-
Store Safely: Keep the waste container closed at all times except when adding waste.[4][5] Store it in a designated "Satellite Accumulation Area" (SAA) within the laboratory, under the direct control of laboratory personnel.[4][9] The SAA should be in a well-ventilated area and provide secondary containment to prevent spills.[6][8]
On-Site Treatment: Neutralization Protocol (Use with Caution)
For dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step to render the waste less hazardous before collection. This should only be performed by trained personnel as a final step in an experimental procedure.[11] Concentrated waste should always be disposed of via your institution's hazardous waste program without treatment.
Experimental Protocol for Neutralization:
-
Preparation: Conduct the procedure in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Select a Base: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate.[12][13] Avoid strong bases like sodium hydroxide, which can cause a rapid, exothermic reaction.
-
Slow Addition: Slowly and carefully add the weak base to the acidic solution in small increments while stirring continuously. This prevents excessive foaming from carbon dioxide gas evolution and uncontrolled heat generation.[13]
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. The target is a neutral pH range, typically between 5.0 and 10.0, depending on local regulations for drain disposal.[4][11][13]
-
Final Disposal of Treated Waste: Once neutralized, if local and institutional policies permit, the aqueous solution may be poured down the sanitary sewer with copious amounts of water.[11] Crucially, this is only permissible if the solution contains no other regulated hazardous materials (e.g., heavy metals, other organic compounds). [11] If in doubt, always collect the neutralized solution as hazardous waste.
Disposal Workflow and Decision Making
The following diagram illustrates the logical workflow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for this compound waste.
Regulatory and Storage Thresholds
All laboratories are regulated by the Environmental Protection Agency (EPA) as hazardous waste generators.[6][9] Your institution's compliance status depends on the total volume of waste generated. It is essential to be aware of these limits and the associated storage timelines.
| Generator Status | Hazardous Waste Generation Rate | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg per month | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg per month | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg per month | Up to 90 days |
Table based on information from EPA guidelines.[9]
Containers must be removed from the Satellite Accumulation Area within three days of becoming full, and partially filled containers may remain for up to one year.[4]
Final Disposal
Once your waste container is nearly full (a one-inch headroom should be left for expansion) or has been in the SAA for the maximum allowable time, you must arrange for its removal.[4][5] This is typically done by submitting a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) or a similar department.[3][10] Laboratory personnel must never transport hazardous waste themselves.[3] EH&S will then ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state regulations.[14]
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: 40 CFR Part 261. [Link]
-
Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Secretary of State. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
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How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]
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The Selection of Acid and Base Neutralizing Chemicals. Digital Analysis Corp. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety. [Link]
-
Neutralization Chemicals. Wastech Controls & Engineering, Inc. [Link]
-
Acid/Base Neutralization and Gas Evolution Reactions. Chemistry LibreTexts. [Link]
-
Neutralizing Glycolic Acid. Lab Alley. [Link]
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Personal protective equipment for handling 4-Nitrophenylglycolic acid
Essential Safety and Handling Guide for 4-Nitrophenylglycolic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist to provide a framework of understanding, ensuring that every procedural step is grounded in scientific rationale. The protocols outlined here are designed to create a self-validating system of safety, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the substance's potential hazards. Based on data from analogous compounds, this compound is presumed to present the following risks:
| Hazard Classification | Description | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Inferred) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Inferred) | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[3] |
| Skin Sensitization | Category 1 (Inferred) | May cause an allergic skin reaction.[4][5] |
| Combustible Dust | N/A | Fine dust dispersed in air may ignite and can form an explosive mixture.[3] |
Hazardous decomposition under fire conditions can produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6] It is incompatible with strong oxidizing agents and strong bases.[1][3]
Core Directive: Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving this compound. This multi-layered approach provides comprehensive protection against the primary routes of exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.[7][8][9] | Protects against dust particles, splashes, and vapors that can cause serious eye irritation.[1] |
| Skin & Body Protection | Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile or butyl rubber).[7][9] Lab Coat: Wear a flame-retardant cotton lab coat. Apron: A chemical-resistant apron worn over the lab coat is recommended for handling larger quantities or during mixing operations. | Prevents skin contact, which may cause irritation, and guards against potential allergic skin reactions.[1][4] Nitrile and butyl rubber offer good resistance to a range of chemicals.[9] |
| Respiratory Protection | All handling of solid material must be conducted in a certified chemical fume hood or a well-ventilated area to minimize dust.[1] If engineering controls are insufficient or if dusts are generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[3] | Protects against inhalation of dust, which can cause respiratory tract irritation and may be harmful if inhaled.[1] |
| Footwear | Wear closed-toe, chemical-resistant shoes.[10][11] | Protects feet from spills and ensures stability. Perforated shoes or sandals are strictly prohibited in the laboratory.[10] |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for minimizing risk. The following diagrams and procedures provide a clear, step-by-step guide for safe operations.
Safe Handling Workflow
This workflow outlines the critical stages of working with this compound, ensuring safety is integrated at every step.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation : Before beginning, review this guide and the Safety Data Sheet (SDS) for a close analog like 4-Nitrophenylacetic acid. Ensure the chemical fume hood is operational and certified.
-
Donning PPE : Put on your lab coat, safety goggles, and any additional protection. Don gloves last, ensuring they overlap the cuffs of your lab coat.
-
Chemical Handling : Conduct all manipulations, including weighing and transferring, within the fume hood to contain dust and vapors. Avoid actions that could generate dust, such as scraping or vigorous shaking.
-
Decontamination : After handling, decontaminate all surfaces and equipment using an appropriate solvent and then soap and water.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove gloves first, turning them inside out as you pull them off. Remove your lab coat and other gear, and wash your hands thoroughly with soap and water.[1]
Emergency & Disposal Plan
Preparedness is key to safety. Familiarize yourself with these procedures before beginning work.
Exposure and Spill Response
In the event of an emergency, follow these immediate steps:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice.[1][4]
-
Inhalation : Remove the person from exposure to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1]
The diagram below outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and alert emergency services.
Caption: General procedure for a minor chemical spill response.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solids (e.g., residual chemical, paper towels, used gloves) in a clearly labeled, sealed container.
-
Liquid Waste : If the compound is dissolved in a solvent, collect it in a designated, labeled hazardous waste container for liquids.
-
Disposal : Dispose of all waste containers through your institution's approved waste disposal program. Do not empty into drains or mix with general refuse.[1][12]
References
- Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Benchchem.
- SAFETY DATA SHEET - 4-Nitrophenylacetic acid. Fisher Scientific.
- SAFETY DATA SHEET - 4-Nitrophenol. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-nitrophenyl acet
- SAFETY DATA SHEET - 4-Nitrophenyl acet
- SAFETY DATA SHEET - Glycolic acid solution. Sigma-Aldrich.
- Minimize Exposure with Personal Protective Equipment. BASF.
- Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Carl ROTH.
- Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
- UNIT 7: Personal Protective Equipment. University of Hawaii.
- Chemical PPE.
- SAFETY DATA SHEET - Acetic acid, 4-nitrophenyl ester. Thermo Fisher Scientific.
- 4-Nitrophenylacetic acid Safety D
- SAFETY DATA SHEET - 4-Nitrophenol. Fisher Scientific.
- 4-Nitrophenyl-α-D-glucopyranoside Safety D
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Safety D
- What PPE Should You Wear When Handling Acid? LeelineWork.
- PPE For Chemical Handling With Example. Industrial Safety Tips.
- PPE for Hazardous Chemicals. Canada Safety Training.
Sources
- 1. fishersci.com [fishersci.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. fishersci.com [fishersci.com]
- 4. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. trihydro.com [trihydro.com]
- 9. leelinework.com [leelinework.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
